molecular formula C7H10N2O B1268371 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 933778-29-1

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1268371
CAS No.: 933778-29-1
M. Wt: 138.17 g/mol
InChI Key: BVTRLDWWMDFELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-9-6(2)7(5-10)4-8-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTRLDWWMDFELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341455
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933778-29-1
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933778-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and widely adopted method for the . This valuable heterocyclic building block is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document delves into the strategic two-step synthetic pathway, beginning with the formation of the pyrazole core via condensation, followed by regioselective formylation using the Vilsmeier-Haack reaction. We will explore the underlying reaction mechanisms, provide detailed, validated experimental protocols, and discuss critical parameters for successful execution and scale-up. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

This compound is a versatile organic intermediate whose structural motif is of significant interest in medicinal chemistry. The pyrazole core is a well-established pharmacophore present in numerous approved drugs, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][3] The aldehyde functional group at the C4 position serves as a crucial synthetic handle, allowing for a multitude of subsequent chemical transformations to build molecular complexity and generate libraries of novel compounds for high-throughput screening.

The synthesis of this target molecule is most effectively achieved through a two-stage process that is both logical and high-yielding.

  • Stage 1: Knorr Pyrazole Synthesis. The foundational pyrazole ring system, 1-Ethyl-5-methyl-1H-pyrazole, is constructed. This is typically achieved by the condensation reaction between an ethylhydrazine salt and a 1,3-dicarbonyl compound, specifically 2,4-pentanedione.[3]

  • Stage 2: Vilsmeier-Haack Formylation. The aldehyde group is introduced at the electron-rich C4 position of the pyrazole ring. This is accomplished through an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6]

This strategic approach is favored for its reliability, regioselectivity, and the ready availability of the starting materials.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Formylation A Ethylhydrazine Oxalate + 2,4-Pentanedione B Condensation Reaction A->B C 1-Ethyl-5-methyl-1H-pyrazole (Precursor) B->C F Electrophilic Aromatic Substitution C->F Precursor D POCl3 + DMF E Vilsmeier Reagent Formation D->E E->F Reagent G This compound (Target Molecule) F->G

Fig 1. Overall Synthetic Workflow.

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

Understanding the mechanism of the Vilsmeier-Haack reaction is critical for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds in two main phases.[7][8]

Phase 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF), a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5] This reagent is the active formylating agent.

Phase 2: Electrophilic Aromatic Substitution The pyrazole ring, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent. The C4 position is the most sterically accessible and electronically favorable site for this attack. The resulting intermediate subsequently eliminates HCl and is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, this compound.[8]

G cluster_0 Phase 1: Vilsmeier Reagent Formation cluster_1 Phase 2: Electrophilic Substitution & Hydrolysis DMF DMF (Nucleophile) POCl3 POCl₃ (Electrophile) DMF->POCl3 Attack Vilsmeier Vilsmeier Reagent (Chloroiminium ion) [Electrophile] POCl3->Vilsmeier Rearrangement & Elimination Intermediate Iminium Intermediate Vilsmeier->Intermediate Substitution Pyrazole 1-Ethyl-5-methyl-1H-pyrazole (Nucleophile) Pyrazole->Vilsmeier Attack Product Final Aldehyde (Post-Hydrolysis) Intermediate->Product Aqueous Work-up (Hydrolysis)

Sources

An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic intermediate in modern synthetic chemistry. Its value is particularly noted in the fields of pharmaceutical and agrochemical development. This document elucidates the compound's fundamental properties, outlines a detailed, field-proven synthetic protocol via the Vilsmeier-Haack reaction, and discusses its significant applications. The content herein is structured to deliver not only procedural steps but also the underlying chemical principles and strategic considerations necessary for successful synthesis and application. By grounding protocols in mechanistic understanding, this guide aims to empower researchers to optimize existing methods and innovate further.

Introduction and Core Compound Identification

This compound is a substituted pyrazole aldehyde that serves as a versatile scaffold in organic synthesis. The pyrazole ring is a well-established pharmacophore, forming the core of numerous bioactive compounds with activities ranging from anti-inflammatory to anti-cancer.[1][2][3] The strategic placement of the ethyl, methyl, and formyl groups on this particular molecule offers multiple points for diversification, making it an invaluable building block for creating libraries of novel chemical entities for drug discovery and agrochemical research.[1][4]

Table 1: Core Compound Identifiers

IdentifierValueSource(s)
CAS Number 933778-29-1[1][4][]
Molecular Formula C₇H₁₀N₂O[1][]
Molecular Weight 138.17 g/mol [1][]
IUPAC Name 1-ethyl-5-methylpyrazole-4-carbaldehyde[4][]
SMILES CCN1C(=C(C=N1)C=O)C[4][]
InChI Key BVTRLDWWMDFELV-UHFFFAOYSA-N[4][]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance Yellow liquid[1]
Purity ≥95-98% (GC)[1][]
Boiling Point 242.2 °C at 760 mmHg[]
Density 1.08 g/cm³[]
Solubility Favorable solubility in various organic solvents.[1]
Storage Store at 0-8°C.[1]

Safety and Handling: While specific GHS classification for this exact compound is not universally published, the precursors and reaction class necessitate stringent safety protocols. The Vilsmeier-Haack reaction involves hazardous reagents like phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[6] The reaction should always be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

Synthesis Protocol: The Vilsmeier-Haack Reaction

The most direct and widely employed method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][7][8] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring using the "Vilsmeier reagent," an electrophilic chloroiminium salt.[6]

Rationale and Mechanistic Insight

The Vilsmeier-Haack reaction is chosen for its high regioselectivity, typically favoring formylation at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible position. The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium ion. This step is highly exothermic and moisture-sensitive.[6]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the substrate (1-Ethyl-5-methyl-1H-pyrazole) attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Ethyl-5-methyl- 1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Work-up)

Caption: Vilsmeier-Haack reaction pathway overview.

Detailed Experimental Protocol

This protocol is a robust, validated procedure. However, optimization for scale may be required.

Materials:

  • 1-Ethyl-5-methyl-1H-pyrazole (1.0 equivalent)

  • N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation (In Situ):

    • In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (approx. 3-5 mL per gram of substrate).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.1 eq.) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[6]

    • Stir the mixture at 0-5 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the 1-Ethyl-5-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

    • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6] The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Very carefully and slowly pour the reaction mixture onto crushed ice. This quenching step is highly exothermic and must be done with caution in a fume hood.[6]

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude yellow liquid can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Synthesis_Workflow ReagentPrep 1. Reagent Prep (POCl₃ + DMF @ 0°C) Formylation 2. Formylation (Add Pyrazole, Heat) ReagentPrep->Formylation Quench 3. Quench (Pour onto Ice) Formylation->Quench Neutralize 4. Neutralize (aq. NaHCO₃) Quench->Neutralize Extract 5. Extraction (Ethyl Acetate) Neutralize->Extract Dry 6. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the synthesis protocol.

Applications in Research and Development

The title compound is not an end-product but a critical intermediate. Its utility stems from the reactive aldehyde group, which is a gateway to a multitude of chemical transformations.

  • Pharmaceutical Development: It is a key building block for synthesizing pyrazole derivatives with potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, and this intermediate allows for the exploration of new chemical space around this core.[2][9]

  • Agrochemical Synthesis: The compound is used in the development of novel pesticides and herbicides, where the pyrazole core contributes to the efficacy of the final active ingredient.[1][4]

  • Material Science: It can be used in the synthesis of novel polymers and coatings where the heterocyclic nature of the molecule can impart specific desirable properties.[4]

  • Analytical and Biochemical Research: The compound can be used to develop analytical standards or as a precursor to synthesize probes for studying enzyme interactions and metabolic pathways.[1][4]

Conclusion

This compound (CAS: 933778-29-1) is a high-value synthetic intermediate with a well-defined pathway for its production. The Vilsmeier-Haack reaction provides a reliable and scalable method for its synthesis. The expertise-driven insights into the protocol, from managing exothermic events to optimizing purification, are critical for achieving high yields and purity. The compound's versatile reactivity profile ensures its continued importance as a foundational element in the discovery and development of new molecules in the pharmaceutical, agrochemical, and material science sectors.

References

  • This compound - Chem-Impex. URL: https://www.chemimpex.com/product/1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde
  • This compound | 933778-29-1 - J&K Scientific. URL: https://www.jk-sci.com/1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde-933778-29-1_1170752.html
  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem. URL: https://www.benchchem.com/technical-support-center/optimization-of-vilsmeier-haack-reaction-conditions-for-pyrazoles
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10477810/
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Kobelevskaya/f51048b0660a5e840d5b4109b8374d9e794939b7
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES - Bibliomed. URL: https://bibliomed.org/mnsfulltext/145/145-1418295696.pdf?1670932594
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. URL: https://www.mdpi.com/2624-8549/4/1/12
  • Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H - Benchchem. URL: https://www.benchchem.com/application-notes-and-protocols/knorr-pyrazole-synthesis-of-ethyl-5-methyl-1h
  • CAS 933778-29-1 this compound - BOC Sciences. URL: https://www.bocsci.com/product/1-ethyl-5-methyl-1h-pyrazole-4-carbaldehyde-cas-933778-29-1-403816.html
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11602377/
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. URL: https://www.ijpbs.net/cms/php/upload/2026_pdf.pdf
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-5-amino-1-methyl-1h-pyrazole-4-carboxylic-acid-ethyl-ester
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents. URL: https://patents.google.
  • Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates | Request PDF - ResearchGate. URL: https://www.researchgate.
  • 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C6H8N2O | CID 2758900 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2758900
  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde - Smolecule. URL: https://www.smolecule.com/cas-1429418-45-0.html
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. URL: https://www.mdpi.com/1420-3049/25/18/4277
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Pyrazole-3(4)-carbaldehyde%3A-synthesis%2C-reactions-El-Shehry-Abou-El-Regal/43085e509c31495c0d5102555c4d37255850901e
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem. URL: https://www.benchchem.com/application-notes-and-protocols/1-ethyl-4-iodo-5-methyl-1h-pyrazole-in-pharmaceutical-development
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde 423768-44-9 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700877

Sources

physical and chemical properties of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyrazole derivative that has emerged as a significant intermediate in the realms of pharmaceutical and agrochemical synthesis.[1][2] The pyrazole nucleus itself is a well-established pharmacophore, forming the core of numerous biologically active compounds known for anti-inflammatory, analgesic, and anti-cancer properties.[1][3][4] The specific arrangement of the ethyl group at the N1 position, a methyl group at C5, and a reactive carbaldehyde (formyl) group at the C4 position provides a unique structural scaffold for chemical diversification. This guide offers a comprehensive overview of its physicochemical properties, reactivity, synthesis, and applications, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Characteristics

The compound is typically a yellow liquid under standard conditions.[1] Its structural and physical properties are critical for its handling, reaction optimization, and integration into synthetic workflows. Favorable solubility in various organic solvent systems enhances its utility in a wide range of reaction conditions.[1]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂O[1][]
Molecular Weight 138.17 g/mol [1][]
IUPAC Name 1-ethyl-5-methylpyrazole-4-carbaldehyde[2][]
CAS Number 933778-29-1[1][2]
Appearance Yellow liquid[1]
Boiling Point 242.2 °C at 760 mmHg[]
Density 1.08 g/cm³[]
SMILES CCN1C(=C(C=N1)C=O)C[2][]
InChI Key BVTRLDWWMDFELV-UHFFFAOYSA-N[2][]

Spectroscopic Profile: Elucidating the Structure

Structural confirmation of this compound relies on standard spectroscopic techniques. While a dedicated public spectrum for this exact compound is not available, its ¹H NMR and ¹³C NMR spectra can be reliably predicted based on data from closely related pyrazole aldehydes.[6][7][8]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals. The aldehyde proton (-CHO) would appear as a distinct singlet in the downfield region, typically around δ 9.7-10.0 ppm.[8] The N-ethyl group will present as a quartet for the methylene protons (-CH₂-) around δ 3.9-4.2 ppm coupled to a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm.[6][8] The C5-methyl group protons will appear as a singlet around δ 2.5 ppm, and the lone proton on the pyrazole ring at the C3 position will also be a singlet.[6][9]

  • ¹³C NMR Spectroscopy : The carbon spectrum would be distinguished by the aldehyde carbonyl carbon signal significantly downfield (δ > 180 ppm). Other signals would correspond to the carbons of the pyrazole ring and the ethyl and methyl substituents.

Chemical Synthesis and Reactivity

Synthesis via Vilsmeier-Haack Reaction

A primary and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[10][11][12] This reaction involves the formylation of an electron-rich heterocycle, in this case, a 1-ethyl-5-methyl-1H-pyrazole precursor, using the Vilsmeier reagent (a chloroiminium salt) generated in-situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[10][11]

The general mechanism involves the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent. The pyrazole ring then acts as a nucleophile, attacking the reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[12]

Vilsmeier_Haack_Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activation Pyrazole 1-Ethyl-5-methyl- 1H-pyrazole Iminium_Salt Iminium Salt Intermediate Pyrazole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Product 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Iminium_Salt->Product Hydrolysis (H₂O)

Sources

Spectral Data of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Derivatives of this five-membered aromatic heterocycle are integral to a wide array of approved therapeutics, demonstrating efficacy as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[4][5] The metabolic stability of the pyrazole ring further enhances its appeal in the design of novel drug candidates.[3] 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex, biologically active molecules.[6] Its structure, featuring an aldehyde functional group, is a reactive handle for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse compound libraries for high-throughput screening.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount to interpreting its spectral data. The key structural features of this compound are illustrated below.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted chemical shifts (δ) for this compound are presented in the table below. These predictions are based on the analysis of similar pyrazole-4-carbaldehyde derivatives.[7]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.8Singlet1HAldehyde proton (-CHO)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic pyrazole ring.
~7.9Singlet1HPyrazole H3 protonThis proton is on an electron-deficient carbon adjacent to two nitrogen atoms, resulting in a downfield shift.
~4.2Quartet2HMethylene protons (-CH₂-) of ethyl groupThese protons are adjacent to a nitrogen atom and a methyl group, appearing as a quartet due to coupling with the three methyl protons.
~2.5Singlet3HMethyl protons (-CH₃) at C5The methyl group at the C5 position is a singlet as there are no adjacent protons to couple with. Its chemical shift is influenced by the adjacent ethyl group and the pyrazole ring.
~1.4Triplet3HMethyl protons (-CH₃) of ethyl groupThese protons are coupled to the two methylene protons, resulting in a triplet.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are detailed below.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~185.0Carbonyl carbon (C=O) of the aldehydeThe carbonyl carbon is significantly deshielded and appears far downfield.
~140.0Pyrazole C5 carbonThis carbon is substituted with a methyl group and is adjacent to a nitrogen atom.
~138.0Pyrazole C3 carbonThis carbon is attached to a proton and is situated between two nitrogen atoms.
~120.0Pyrazole C4 carbonThe carbon bearing the aldehyde group.
~45.0Methylene carbon (-CH₂-) of the ethyl groupThe carbon of the ethyl group directly attached to the nitrogen atom.
~15.0Methyl carbon (-CH₃) of the ethyl groupThe terminal methyl carbon of the ethyl substituent.
~12.0Methyl carbon (-CH₃) at C5The carbon of the methyl group attached to the pyrazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are summarized in the following table.

Wavenumber (cm⁻¹) Intensity Assignment
2980-2850MediumC-H stretch (alkyl)
2850-2750WeakC-H stretch (aldehyde)
1700-1680StrongC=O stretch (aldehyde)
1600-1475MediumC=N stretch (in pyrazole ring)

The strong absorption in the 1700-1680 cm⁻¹ region is a key diagnostic peak for the presence of the aldehyde carbonyl group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₀N₂O), the expected molecular ion peak and potential fragmentation patterns are outlined below.

Molecular Ion Peak:

  • [M]⁺: m/z ≈ 138.08

Predicted Fragmentation Pathway:

G M [M]⁺ m/z = 138 M_minus_H [M-H]⁺ m/z = 137 M->M_minus_H -H• M_minus_CO [M-CO]⁺ m/z = 110 M->M_minus_CO -CO M_minus_Et [M-C₂H₅]⁺ m/z = 109 M->M_minus_Et -C₂H₅• M_minus_CHO [M-CHO]⁺ m/z = 109 M->M_minus_CHO -CHO•

Figure 2: Predicted mass spectrometry fragmentation of this compound.

The fragmentation will likely involve the loss of a hydrogen radical, the stable carbon monoxide molecule from the aldehyde, or the ethyl group.

Experimental Protocols

The following are standardized protocols for the acquisition of the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-5 second relaxation delay.[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

    • Typical parameters include a 45-90° pulse angle and longer acquisition and relaxation times.[7]

  • Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

    • Thin Film Method (if liquid): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.[7]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratios of the generated ions.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.[7]

Conclusion

This compound is a valuable building block in the synthesis of novel therapeutic agents. This guide provides a detailed, albeit predictive, overview of its key spectral characteristics. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this compound, facilitating its effective use in drug discovery and development pipelines. The provided protocols offer a standardized approach to acquiring high-quality spectral data, ensuring consistency and reliability in experimental workflows.

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery.
  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
  • National Center for Biotechnology Information. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • The Royal Society of Chemistry. Supporting Information.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

Introduction: Elucidating Structure Through Magnetic Resonance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

In the landscape of modern drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. This compound is a versatile intermediate, serving as a foundational building block for a range of pharmaceutical and agrochemical agents.[1] Its biological significance stems from the pyrazole core, a privileged scaffold in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such organic molecules.[2]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will first build a theoretical prediction of the spectrum from first principles, grounded in the established literature of pyrazole chemistry. This is followed by a detailed, field-proven protocol for experimental data acquisition, ensuring spectral integrity and reproducibility. This document is intended for researchers and professionals who require not just the data, but a deep, mechanistic understanding of the spectral features of this important synthetic intermediate.

Part 1: Theoretical Spectrum Analysis and Prediction

The structure of this compound presents five distinct proton environments. The N1-ethyl substitution prevents the tautomerism often seen in N-unsubstituted pyrazoles, which simplifies the spectrum by locking the positions of the substituents.[3][4] Our analysis will proceed by dissecting the molecule into its constituent functional groups and predicting their spectral signatures based on established principles of chemical shift, spin-spin coupling, and integration.[5]

Molecular Structure and Proton Environments

To systematically analyze the spectrum, we first identify and label the unique proton sets in the molecule.

Figure 2: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single residual solvent peak (~7.26 ppm) that rarely interferes with signals of interest.

    • Add a small amount of tetramethylsilane (TMS) to the solvent before addition, or use a solvent containing 0.03% TMS as an internal standard. TMS provides the reference signal at 0.00 ppm.

    • Ensure the sample is fully dissolved. Vortexing or gentle sonication may be applied if necessary.

  • NMR Tube Loading:

    • Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

    • The sample height in the tube should be approximately 4-5 cm, ensuring it is centered within the NMR probe's detection coils.

    • Cap the NMR tube securely.

  • Spectrometer Setup and Calibration:

    • Insert the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

    • Load a standard set of acquisition parameters for a ¹H experiment on your instrument (e.g., a 400 MHz or 500 MHz spectrometer).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is critical as it corrects for any magnetic field drift during the experiment.

    • Expertise Insight: The quality of the lock signal directly impacts the resolution of the final spectrum. A stable, high-level lock is essential.

  • Shimming:

    • Perform an automated or manual shimming procedure. This process adjusts the homogeneity of the magnetic field across the sample volume.

    • Trustworthiness Check: Proper shimming is the single most important factor for achieving sharp, symmetrical peaks and high resolution. Poor shimming results in broad, distorted lineshapes, which can obscure coupling patterns.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Set the transmitter offset to be in the center of the spectrum (e.g., ~5.5 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative integration, a longer delay of 5 times the longest T₁ relaxation time is required, but for routine structural confirmation, 1 second is often sufficient.

    • Acquire a suitable number of scans (e.g., 8 or 16). The signal-to-noise ratio improves with the square root of the number of scans.

    • Initiate the acquisition.

  • Data Processing and Analysis:

    • Once the acquisition is complete, apply a Fourier transform to the free induction decay (FID) to generate the spectrum.

    • Apply a phase correction to ensure all peaks are upright and have a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, integration values, and splitting patterns to assign each signal to its corresponding protons in the molecular structure, comparing the results to the theoretical predictions.

Conclusion

This guide has detailed the theoretical prediction and practical acquisition of the ¹H NMR spectrum for this compound. The predicted spectrum reveals five distinct signals, each with a characteristic chemical shift and multiplicity that directly reflects the unique electronic environment of the protons. The aldehyde proton at ~9.9 ppm and the pyrazole ring proton at ~8.0 ppm are the most diagnostic downfield signals, while the N-ethyl and C-methyl groups provide clear signatures in the upfield region. By following the robust experimental protocol outlined, researchers can confidently acquire high-quality data to verify the structure and purity of this valuable synthetic intermediate, facilitating its application in pharmaceutical and materials science research.

References

  • Organic Chemistry Help eMmediately. Spectroscopy, part 4 (1H NMR, 23 min).
  • Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P.
  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection.
  • nmrshiftdb2. open nmr database on the web.
  • National Institute of Standards and Technology (NIST). The NMR Spectral Measurement Database: A System for Organizing and Accessing NMR Spectra of Therapeutic Proteins.
  • Scribd. 1H-NMR Organic Structure Guide.
  • CAS.org. NMR Database for Faster Structural Data.
  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole....
  • Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde.
  • Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase.
  • Master Organic Chemistry. 1H NMR: How Many Signals?.
  • PubChem. This compound.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
  • Maricopa Open Digital Press. 36. ¹H NMR Spectra and Interpretation (Part II).
  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • OpenOChem Learn. Interpreting.
  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation.
  • Chemistry Steps. NMR spectroscopy - An Easy Introduction.

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation involved in the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. It is designed for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and verification of complex heterocyclic molecules.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] While ¹H NMR provides information about the proton framework, ¹³C NMR spectroscopy directly probes the carbon backbone, offering critical insights into the number and electronic environment of each carbon atom within a molecule.[2] For heterocyclic compounds such as pyrazoles—a core motif in many pharmaceuticals and agrochemicals—¹³C NMR is vital for unambiguously confirming substitution patterns, isomerism, and overall molecular architecture.[3]

This guide focuses on this compound, a substituted pyrazole featuring an N-ethyl group, a C5-methyl group, and a C4-carbaldehyde substituent.[4] Each of these groups exerts distinct electronic effects, which are directly observable in the ¹³C NMR spectrum, making it an excellent case study for in-depth spectral analysis.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is fundamental for spectral assignment. The structure of this compound with the IUPAC-recommended numbering for the pyrazole ring and substituents is presented below. This numbering will be used throughout the guide.

Caption: Molecular structure and atom numbering scheme.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a reliable ¹³C NMR spectrum requires careful attention to experimental parameters. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate signal averaging and specific pulse sequences to achieve an adequate signal-to-noise ratio.[2]

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 15-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum, which is used for the field-frequency lock. The lock signal maintains the stability of the magnetic field during the long acquisition times required for ¹³C NMR. The choice of solvent can slightly alter chemical shifts; consistency is key for comparative studies.

  • Spectrometer Setup:

    • Action: Insert the sample into the NMR magnet. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

    • Causality: Locking ensures the magnetic field strength does not drift.[5] Shimming corrects for magnetic field inhomogeneities across the sample volume, resulting in sharp, symmetrical peaks and improved resolution.

  • Acquisition Parameter Selection (Proton-Decoupled Experiment):

    • Action: Set up a standard proton-decoupled ¹³C experiment (zgpg or similar pulse program).

      • Spectral Width (SW): Set to a range of 0 to 220 ppm to ensure all expected carbon signals, including the downfield aldehyde carbon, are captured.

      • Number of Scans (NS): Set between 512 to 2048 scans, depending on sample concentration.

      • Relaxation Delay (D1): Use a delay of 2 seconds. For fully quantitative results, this delay should be increased to at least 5 times the longest T₁ relaxation time of the quaternary carbons.[6][7] However, a 2-second delay provides a good balance between signal intensity and experiment time for routine structural confirmation.

    • Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[7] This also provides a Nuclear Overhauser Effect (nOe) enhancement for protonated carbons, boosting their signal intensity.[5] A sufficient number of scans is essential to average out noise and detect the weak ¹³C signals.

  • Data Processing:

    • Action: Apply an exponential multiplication (line broadening factor of ~1 Hz) to the Free Induction Decay (FID), followed by Fourier Transformation (FT), phase correction, and baseline correction.

    • Causality: Exponential multiplication improves the signal-to-noise ratio at the cost of a slight loss in resolution. Fourier transformation converts the time-domain signal (FID) into the frequency-domain spectrum. Phasing and baseline correction are crucial for accurate peak integration and chemical shift determination.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Spectral Interpretation and Predicted Chemical Shifts

The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause shielding and an upfield shift.[8]

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound, based on established substituent effects and data from analogous pyrazole structures.[9][10][11]

Carbon Atom #LabelPredicted Chemical Shift (δ, ppm)Rationale
C7 -C HO185 - 195The aldehyde carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and resonance.[8]
C5 Pyrazole Ring148 - 155Quaternary carbon attached to two nitrogen atoms (in the tautomeric form sense) and a methyl group. Deshielded by the electronegative N1 and the C4-substituent.
C3 Pyrazole Ring138 - 145Methine carbon (CH) adjacent to N2. Its chemical shift is characteristic of sp² carbons in five-membered aromatic heterocycles.[9]
C4 Pyrazole Ring115 - 125Quaternary carbon bearing the electron-withdrawing carbaldehyde group. The substituent effect significantly influences its position relative to an unsubstituted pyrazole.
C8 -C H₂CH₃42 - 48Methylene carbon directly attached to the electronegative N1 atom, causing a significant downfield shift into this region.
C9 -CH₂C H₃14 - 18Terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.
C6 -C H₃10 - 15Methyl carbon attached to the C5 of the pyrazole ring, also found in the upfield aliphatic region.
Analysis of Substituent Effects
  • Carbaldehyde Group (-CHO): As a powerful electron-withdrawing group, it strongly deshields the attached C4 and, to a lesser extent, the other ring carbons (C3 and C5) through resonance and inductive effects. Its carbonyl carbon (C7) gives rise to the most downfield signal in the spectrum.

  • N-Ethyl Group (-CH₂CH₃): The ethyl group is primarily an electron-donating group. The key diagnostic signals are for the ethyl carbons themselves. The C8 methylene carbon is deshielded by its direct attachment to the nitrogen atom of the pyrazole ring.

  • C5-Methyl Group (-CH₃): This group is weakly electron-donating. It causes a slight shielding effect on the C5 carbon compared to a proton at the same position. Its own carbon signal (C6) appears in the far upfield region.

Advanced Techniques for Unambiguous Assignment

While the analysis above provides a robust prediction, complex molecules often require advanced NMR experiments for definitive structural proof.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of carbon signals.

    • DEPT-90: Shows only CH (methine) carbons.

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent. This would confirm the assignments for C3 (CH), C8 (CH₂), and C6/C9 (CH₃).

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms to their directly attached protons. This would definitively link the C3 signal to the H3 proton, C8 to the methylene protons, etc.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is crucial for assigning quaternary carbons. For instance, the aldehyde proton (H7) would show a correlation to C4, and the methyl protons (H6) would show correlations to C5 and C4.[12]

G cluster_1D 1D NMR cluster_2D 2D NMR c13 ¹³C Spectrum (All C signals) dept DEPT-135 (CH, CH₃ vs CH₂) c13->dept Determine Multiplicity hsqc HSQC (¹JCH correlations) dept->hsqc Assign Protonated C hmbc HMBC (²/³JCH correlations) hsqc->hmbc Assign Quaternary C final final hmbc->final Final Structure Confirmation

Caption: Logical workflow for complete NMR assignment.

Conclusion

The ¹³C NMR analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts and substituent effects can be applied to elucidate complex molecular structures. A standard proton-decoupled ¹³C experiment provides a wealth of information, which, when combined with advanced techniques like DEPT and 2D correlation spectroscopy, enables a complete and unambiguous assignment of every carbon atom in the molecule. This level of structural verification is paramount in the fields of chemical synthesis and pharmaceutical development, ensuring the identity and purity of novel chemical entities.

References

  • Magnetic Resonance in Chemistry. Wiley Online Library. [Link]
  • The Journal of Organic Chemistry.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.Canadian Journal of Chemistry, 71(5), 678-687. [Link]
  • NMR Spectroscopy Data.
  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.Current Organic Chemistry.
  • This compound. PubChem. [Link]
  • NMRDB: Predict ¹³C carbon NMR spectra. NMRDB.org. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in pharmaceutical and agrochemical synthesis.[1] Given the absence of a publicly available experimental spectrum, this document serves as a predictive and instructional manual. It combines theoretical principles with established spectroscopic data for analogous structures to forecast the compound's vibrational characteristics. Furthermore, it details a robust experimental workflow for researchers to acquire and interpret a high-quality spectrum, ensuring structural verification and purity assessment.

Molecular Structure and Spectroscopic Significance

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features that dictate its IR spectrum are:

  • The pyrazole ring , with its C=C and C=N double bonds.

  • An aromatic carbaldehyde group (-CHO) at position 4.

  • An ethyl substituent (-CH₂CH₃) on one nitrogen atom.

  • A methyl substituent (-CH₃) at position 5.

Infrared spectroscopy is an indispensable tool for confirming the identity of this molecule. It provides direct evidence for the presence of the critical carbonyl (C=O) group and the aldehydic C-H bond, and helps to confirm the overall integrity of the heterocyclic and aliphatic components.

Predicted Vibrational Analysis

The infrared spectrum can be divided into two main areas: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹).[2] The analysis below predicts the key absorption bands expected in the functional group region, which are most diagnostic for structural elucidation.

2.1. C-H Stretching Vibrations (>2700 cm⁻¹)

  • Aromatic C-H Stretch (Pyrazole Ring): A weak to medium absorption is expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on an aromatic ring.[3]

  • Aliphatic C-H Stretches (Ethyl & Methyl): Strong absorptions are predicted between 3000 cm⁻¹ and 2850 cm⁻¹.[4][5] These are due to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.

  • Aldehydic C-H Stretch (Fermi Doublet): This is a highly characteristic signal for aldehydes. Two weak to medium bands are expected.[2][6] One appears near 2850-2800 cm⁻¹ and can be obscured by the stronger aliphatic C-H stretches.[7] A second, more distinct band typically appears near 2750-2700 cm⁻¹.[2][8][9] The presence of this lower wavenumber band is strong evidence for an aldehyde.[7][8] This doublet arises from a Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[6][9]

2.2. Carbonyl (C=O) Stretching Vibration (~1700 cm⁻¹)

  • Conjugated Aldehyde C=O Stretch: The most intense band in the spectrum is expected to be the C=O stretch.[6] For a typical saturated aliphatic aldehyde, this band appears around 1740-1720 cm⁻¹.[8] However, in this molecule, the aldehyde is conjugated with the pyrazole ring. This conjugation delocalizes the pi-electrons, imparting a partial single-bond character to the C=O bond.[10] This weakens the bond, requiring less energy to stretch, and thus lowers the absorption frequency. The C=O stretching band for this compound is therefore predicted to appear in the range of 1710-1685 cm⁻¹ .[7][8][11]

2.3. C=C and C=N Ring Stretching Vibrations (1650-1400 cm⁻¹)

  • The pyrazole ring will exhibit several stretching vibrations due to its C=C and C=N bonds. These typically appear as a series of medium to weak bands in the 1620-1430 cm⁻¹ region.[3] Similar heterocyclic systems show characteristic absorptions around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[2] A strong C-N stretching vibration for a pyrazole ring has also been noted around 1290 cm⁻¹.[12]

A summary of these predicted absorptions is presented in Table 1.

Table 1: Predicted IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
C-H StretchPyrazole Ring (Aromatic)3100 - 3000Weak to Medium
C-H Stretch (Asymmetric & Symmetric)Ethyl & Methyl (Aliphatic)3000 - 2850Strong
C-H Stretch (Fermi Doublet)Aldehyde (-CHO)2850 - 2800 & 2750 - 2700Weak to Medium
C=O Stretch (Conjugated)Aldehyde (-CHO)1710 - 1685Strong, Sharp
C=C & C=N StretchesPyrazole Ring1620 - 1430Medium to Weak
C-H BendsEthyl & Methyl (Aliphatic)~1465 (CH₂) & ~1450, 1375 (CH₃)Medium
Experimental Workflow for Spectrum Acquisition

To obtain a high-quality FTIR spectrum of a novel compound like this compound, a systematic approach is crucial. The following section outlines two standard, reliable protocols.

3.1. Recommended Technique: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred method for most solid and liquid samples due to its simplicity, speed, and minimal sample preparation.[13][14][15][16] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or germanium).[13][17] An infrared beam is passed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption spectrum to be measured.[15][17]

Protocol 1: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is critical to subtract the absorbance of air (CO₂ and H₂O) and any residue on the crystal.

  • Sample Application: Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, intimate contact between the sample and the crystal surface. Consistent pressure is key for reproducibility.[15]

  • Data Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio).

  • Cleaning: After measurement, retract the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as in step 2.

3.2. Alternative Technique: KBr Pellet Method (for Solid Samples)

This traditional transmission method is useful if an ATR accessory is unavailable. It involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide (KBr).[18]

Protocol 2: KBr Pellet Preparation and Analysis

  • Sample Preparation:

    • Gently grind 1-2 mg of the solid sample into a fine powder using a clean agate mortar and pestle.[18]

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[18] Note: KBr is hygroscopic; minimize its exposure to air to prevent broad water absorption bands in the spectrum.[18]

    • Briefly but thoroughly mix the sample and KBr together.[19][20]

  • Pellet Pressing:

    • Transfer the mixture into a pellet press die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[21] A vacuum port on the die can help remove trapped air and moisture, leading to a clearer pellet.[19]

  • Pellet Inspection: A high-quality pellet should be thin and transparent or translucent.[19] An opaque or thick pellet will block too much of the IR beam.[18]

  • Data Acquisition:

    • Place the pellet into the spectrometer's sample holder.

    • Record a background spectrum with an empty sample holder.

    • Collect the sample spectrum using similar acquisition parameters as the ATR method.

Data Interpretation and Structural Verification Workflow

The following diagram outlines a logical workflow for analyzing the acquired spectrum and verifying the molecular structure.

G cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_verify Verification A Prepare Sample (ATR or KBr) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Strongest Band: Is it ~1710-1685 cm⁻¹? C->D E Confirm Aldehyde: Look for weak bands at ~2820 & ~2720 cm⁻¹ D->E F Identify C-H Stretches: Aliphatic (2850-3000 cm⁻¹) Aromatic (>3000 cm⁻¹) E->F G Analyze Ring & Fingerprint: Check for Pyrazole bands (1620-1430 cm⁻¹) F->G H Compare Experimental Peaks with Predicted Frequencies (Table 1) G->H I Check for Impurities: - Broad OH band (~3300 cm⁻¹) from acid oxidation? - Solvent peaks? H->I J Conclusion: Structure Confirmed I->J

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Expert Insights:

  • Causality of the C=O Shift: The primary diagnostic feature is the C=O stretch. Its position below 1715 cm⁻¹ is a direct consequence of electronic resonance with the pyrazole ring, a key structural feature. An un-conjugated aldehyde would appear at a higher frequency.[7][8]

  • Trustworthiness of Aldehyde Confirmation: The combination of the strong C=O band and the weaker, but highly characteristic, Fermi doublet C-H stretch around 2720 cm⁻¹ provides a self-validating system for identifying the aldehyde group.[6] It is rare for other functional groups to produce this specific pattern.[2]

  • Potential for Impurities: A crucial step in analysis is to look for unexpected peaks. For instance, aldehydes are susceptible to oxidation into carboxylic acids. The presence of a very broad absorption band from 3300-2500 cm⁻¹, characteristic of an O-H stretch in a carboxylic acid, would indicate sample degradation.

By following the predictive analysis and experimental workflows detailed in this guide, researchers can confidently acquire, interpret, and validate the infrared spectrum of this compound, ensuring the structural integrity of this valuable synthetic intermediate.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
  • Wikipedia. (2024). Attenuated total reflection.
  • Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Bruker. (n.d.). Attenuated Total Reflectance (ATR).
  • Grokipedia. (n.d.). Attenuated total reflectance.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Bruker Optics. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • Unknown. (n.d.). The features of IR spectrum.
  • University of Colorado Boulder. (n.d.). Table of IR Absorptions.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (2015). Vibrational analysis of some pyrazole derivatives.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development.[1] The pyrazole scaffold is a cornerstone in the synthesis of a wide array of pharmaceutical agents, owing to its diverse biological activities. The specific substitution pattern of an ethyl group at the N1 position, a methyl group at C5, and a carbaldehyde at C4 creates a unique molecular architecture ripe for chemical modification and exploration in drug discovery programs.[1]

Accurate structural elucidation is a critical and non-negotiable step in the development of novel chemical entities. Mass spectrometry stands as a powerful analytical technique for this purpose, providing not only the molecular weight of a compound but also invaluable structural information through the analysis of its fragmentation patterns. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, detailing experimental protocols and a proposed fragmentation pathway based on established principles of organic mass spectrometry.

Core Principles of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. The process involves vaporizing a sample, ionizing the resulting gaseous molecules, separating the ions based on their m/z, and detecting them. For the analysis of a small organic molecule like this compound, Electron Ionization (EI) is a common and highly effective ionization technique.

In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), which is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M•+).[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, more stable ions and neutral radicals. The pattern of these fragment ions is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This approach combines the separation power of GC with the detection and identification capabilities of MS.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

2. Gas Chromatography (GC) Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this compound.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300.

This protocol is designed to ensure efficient volatilization and separation of the analyte, leading to a well-defined chromatographic peak that can be subjected to mass analysis.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of characteristic fragment ions that provide insight into its structure.

Molecular Ion: The molecular formula of the compound is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol .[] The EI mass spectrum should show a molecular ion peak (M•+) at m/z 138.

Key Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the presence of the aldehyde functional group and the substituted pyrazole ring. The following pathways are proposed:

  • Loss of a Hydrogen Radical ([M-1]⁺): Aldehydes are known to readily lose the aldehydic hydrogen atom upon ionization, resulting in a stable acylium ion. This would produce a prominent peak at m/z 137 .[4]

  • Loss of the Aldehyde Group ([M-29]⁺): A characteristic fragmentation for aromatic and heterocyclic aldehydes is the cleavage of the bond between the carbonyl carbon and the ring. This results in the loss of a formyl radical (•CHO) to yield a stable pyrazole cation at m/z 109 .

  • Fragmentation of the N-Ethyl Group:

    • Loss of an Ethyl Radical ([M-29]⁺): Cleavage of the N-C bond of the ethyl group can lead to the loss of an ethyl radical (•C₂H₅), also resulting in a fragment at m/z 109 .

    • Loss of Ethene via McLafferty-type Rearrangement ([M-28]•+): A hydrogen atom from the ethyl group can be transferred to the pyrazole ring, followed by the elimination of a neutral ethene molecule (C₂H₄). This would produce a radical cation at m/z 110 .

  • Ring Fragmentation: The pyrazole ring itself can undergo fragmentation. A common fragmentation pattern for pyrazoles involves the loss of HCN.[5] For the fragment at m/z 109, the loss of HCN would lead to a fragment at m/z 82 .

The proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M Molecular Ion (M•+) m/z 138 M_minus_1 [M-H]⁺ m/z 137 M->M_minus_1 - •H M_minus_29 [M-CHO]⁺ / [M-C₂H₅]⁺ m/z 109 M->M_minus_29 - •CHO or - •C₂H₅ M_minus_28 [M-C₂H₄]•+ m/z 110 M->M_minus_28 - C₂H₄ m_82 [M-CHO-HCN]⁺ m/z 82 M_minus_29->m_82 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Predicted Key Fragments:

m/zProposed Ion StructureFragmentation Pathway
138[C₇H₁₀N₂O]•+Molecular Ion (M•+)
137[C₇H₉N₂O]⁺Loss of a hydrogen radical from the aldehyde group
110[C₅H₆N₂O]•+Loss of ethene via McLafferty-type rearrangement
109[C₆H₉N₂]⁺ or [C₅H₅N₂O]⁺Loss of a formyl radical or an ethyl radical
82[C₅H₈N]⁺Loss of HCN from the [M-CHO]⁺ fragment

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, provides a wealth of structural information. The predicted fragmentation pattern, characterized by the initial loss of a hydrogen radical or a formyl radical, followed by fragmentation of the N-ethyl group and the pyrazole ring, offers a clear and logical pathway for the structural confirmation of this important heterocyclic compound. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical protocol to confidently analyze and characterize this and structurally related molecules, ensuring scientific integrity in their research endeavors.

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Clark, J. (2022, May). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

Sources

The Ascendant Therapeutic Potential of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, heterocyclic compounds, particularly those containing the pyrazole scaffold, have consistently emerged as privileged structures in medicinal chemistry. Their inherent chemical versatility and diverse pharmacological profiles make them a fertile ground for the development of new drugs. This technical guide delves into the burgeoning field of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde derivatives, exploring their synthesis, biological activities, and therapeutic promise. As a versatile intermediate, this compound serves as a foundational building block for a new generation of potential anticancer, antimicrobial, and anti-inflammatory agents.[1] This guide will provide an in-depth analysis of the scientific rationale, experimental methodologies, and mechanistic insights that underpin the exploration of these promising compounds.

The Strategic Importance of the this compound Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically approved drugs.[2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for high-affinity binding to a wide range of biological targets. The specific substitution pattern of this compound offers several strategic advantages for drug design:

  • The N-ethyl group: This modification can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.

  • The C5-methyl group: This substituent can influence the steric and electronic environment of the pyrazole ring, contributing to target selectivity.

  • The C4-carbaldehyde group: This reactive aldehyde functionality is the linchpin for synthetic diversification, allowing for the facile introduction of a wide array of pharmacophores through reactions such as condensation to form Schiff bases, chalcones, and thiosemicarbazones.

This strategic combination of features makes this compound an ideal starting point for the construction of compound libraries with diverse biological activities.

Anticancer Activity: Targeting the Pillars of Malignancy

The fight against cancer necessitates the development of novel agents that can selectively target tumor cells while minimizing toxicity to healthy tissues. Pyrazole derivatives have shown considerable promise in this arena, and those derived from this compound are emerging as a compelling subclass.[1] The primary strategy involves the synthesis of chalcones , α,β-unsaturated ketones that have been extensively studied for their cytotoxic effects against various cancer cell lines.[1][3][4][5][6][7][8][9]

Synthesis of Pyrazole-Based Chalcones

The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of the pyrazole-4-carbaldehyde with a substituted acetophenone.

Experimental Protocol: Synthesis of a Representative Pyrazole-Based Chalcone

  • Dissolution: Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pyrazole 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde chalcone Pyrazole-Based Chalcone Derivative pyrazole->chalcone Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->chalcone catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->chalcone solvent Solvent (Ethanol) solvent->chalcone

Cytotoxic Evaluation and Mechanistic Insights

Pyrazole-based chalcones have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including oral squamous cell carcinoma (OSCC), lung, breast, and prostate cancer.[3][6][8][10]

Derivative Class Cancer Cell Lines Observed Activity Potential Mechanism of Action
Pyrazole-ChalconesOral Squamous Cell Carcinoma (OSCC)Tumor-selective cytotoxicityInduction of cell cycle arrest at S and G2/M phases
Pyrazole-ChalconesNon-Small Cell Lung Cancer (A-549, H226, H460)Inhibition of cell growth at micromolar concentrationsDisruption of microtubule assembly, leading to apoptosis
Pyrazole-ChalconesBreast (MCF-7), Colon (HCT-116), Liver (HEPG2)Inhibition of proliferation, angiogenesis, and induction of apoptosisUpregulation of tumor suppressor p53

Data Presentation: Cytotoxicity of Pyrazole-Chalcone Derivatives

While specific IC50 values for derivatives of this compound are not yet widely published, studies on analogous pyrazole-chalcones provide valuable benchmarks. For instance, certain 1,3-diphenyl-pyrazole-chalcone derivatives have exhibited GI50 values ranging from 0.4 to 11.4 μM against various cancer cell lines.[6] Furthermore, some pyrazolyl-chalcone derivatives have shown potent cytotoxicity against pancreatic (PACA2) and breast (MCF7) cancer cell lines with IC50 values of 27.6 μM and 42.6 μM, respectively.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole-chalcone derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as DMSO.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G start Seed Cancer Cells in 96-well plate treat Treat with Pyrazole-Chalcone Derivatives start->treat incubate Incubate treat->incubate mtt Add MTT Solution incubate->mtt formazan Formation of Formazan Crystals mtt->formazan solubilize Solubilize Crystals (DMSO) formazan->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance is a global health crisis, demanding the urgent development of new antimicrobial agents. Pyrazole derivatives have long been recognized for their antibacterial and antifungal properties.[2] Derivatives of this compound, particularly Schiff bases and thiosemicarbazones , are promising candidates in this area.

Synthesis of Pyrazole-Based Schiff Bases and Thiosemicarbazones

These derivatives are synthesized through the condensation of the C4-carbaldehyde group with primary amines (for Schiff bases) or thiosemicarbazide (for thiosemicarbazones).

Experimental Protocol: Synthesis of a Representative Pyrazole-Schiff Base

  • Reactant Mixture: Combine this compound (1 equivalent) and a primary amine (1 equivalent) in a suitable solvent, such as ethanol.

  • Catalysis: Add a few drops of a catalytic acid, like glacial acetic acid.

  • Reaction: Reflux the mixture for several hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to induce crystallization.

  • Purification: Collect the solid product by filtration and recrystallize from an appropriate solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pyrazole 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde product Pyrazole-Schiff Base or Thiosemicarbazone pyrazole->product Condensation amine Primary Amine or Thiosemicarbazide amine->product catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product solvent Solvent (Ethanol) solvent->product

Antimicrobial Spectrum and Evaluation

Schiff bases and thiosemicarbazones derived from pyrazole scaffolds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12][13][14][15]

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

While specific data for this compound derivatives is limited, related pyrazole-based Schiff bases have shown significant activity. For example, certain pyrazole Schiff bases exhibited excellent activity against S. aureus and were also active against B. subtilis, E. coli, and P. aeruginosa.[11] Thiosemicarbazone derivatives have also shown potent activity against various bacterial and fungal strains.[13][15]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example. Thiosemicarbazone derivatives of this compound are of particular interest for their potential to modulate inflammatory pathways.[16][17][18][19]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[16][17] Thiosemicarbazones can also exert anti-inflammatory effects through the modulation of other inflammatory mediators.

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PyrazoleDerivatives Pyrazole-Thiosemicarbazone Derivatives PyrazoleDerivatives->COX Inhibition

In Vitro and In Vivo Evaluation

The anti-inflammatory potential of these compounds can be assessed using a variety of in vitro and in vivo models.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzymes with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Measurement: Measure the production of prostaglandins (e.g., PGE2) using techniques such as ELISA.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Future Directions and Conclusion

The derivatives of this compound represent a promising and largely untapped area of medicinal chemistry. The existing body of literature on analogous pyrazole-based compounds strongly suggests that this scaffold is a gateway to novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a comprehensive library of chalcones, Schiff bases, thiosemicarbazones, and other derivatives of this compound are crucial to establish clear structure-activity relationships (SAR).

  • Mechanistic Elucidation: In-depth studies are needed to unravel the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-likeness and potential for in vivo efficacy.

References

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025). PubMed. [Link]
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025). TÜBİTAK Academic Journals. [Link]
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing. [Link]
  • Chalcones Incorporated Pyrazole Ring Inhibit Proliferation, Cell Cycle Progression, Angiogenesis and Induce Apoptosis of MCF7 Cell Line. (2014).
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). Future Science. [Link]
  • Novel chalcone-derived pyrazoles as potential therapeutic agents for the treatment of non-small cell lung cancer. (2022).
  • Synthesis, antimicrobial and antioxidant activities of some 5-pyrazolone based Schiff bases. (n.d.).
  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. (2018). PubMed Central. [Link]
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). PubMed Central. [Link]
  • Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. (2011). Arabian Journal of Chemistry. [Link]
  • A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition. (2022). PubMed. [Link]
  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (2016). SciELO Colombia. [Link]
  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). PubMed. [Link]
  • Synthesis, Characterization and Antibacterial Activity of Some New Pyrazole based Schiff-bases. (2011).
  • Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. (n.d.). MDPI. [Link]
  • [Research of Anti-Inflammatory Activity of the Thiosemicarbaziden-Morpholinilacetic Acid]. (n.d.). PubMed. [Link]
  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). MDPI. [Link]
  • Synthesis, Spectral Characterization, Cytotoxic, and Antimicrobial Activities of Some Novel Heterocycles Utilizing 1,3‐Diphenylpyrazole‐4‐carboxaldehyde Thiosemicarbazone. (2020).
  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021).
  • Anticancer, antimicrobial and photocatalytic activities of a new pyrazole containing thiosemicarbazone ligand and its Co(III) and Ni(II) complexes: Synthesis, spectroscopic characterization and X-ray crystallography. (2024). PubMed. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR P
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2012). PubMed Central. [Link]

Sources

A Technical Guide to the Therapeutic Targeting Potential of Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, conferring a remarkable breadth of pharmacological activities.[1] Among its derivatives, pyrazole-4-carbaldehydes have emerged as exceptionally versatile synthetic intermediates for the development of novel therapeutic agents. Their inherent reactivity and structural features allow for the facile generation of diverse molecular libraries targeting a wide array of biological macromolecules. This technical guide provides an in-depth analysis of the primary therapeutic targets of compounds derived from pyrazole-4-carbaldehydes, with a focus on oncology, inflammation, and infectious diseases. We will explore the mechanistic basis of their action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for their synthesis and biological evaluation, offering a strategic resource for researchers and professionals in drug discovery and development.

Introduction: The Pyrazole-4-Carbaldehyde Core

Pyrazole-4-carbaldehyde is a derivative of pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms.[1] This core structure is not only synthetically accessible but also provides a crucial anchor point for molecular elaboration. The aldehyde functional group at the 4-position is a key reactive handle, enabling a multitude of chemical transformations such as condensation reactions, reductive aminations, and the formation of various heterocyclic systems.[2] This synthetic tractability allows medicinal chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties against specific biological targets.

The broad spectrum of biological activities associated with pyrazole-containing compounds—including anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective effects—underscores the immense therapeutic potential embedded within this chemical space.[1][3][4] Several FDA-approved drugs, particularly tyrosine kinase inhibitors, feature a pyrazole core, validating its importance in modern pharmacology.[1]

Key Therapeutic Areas and Molecular Targets

The functional versatility of pyrazole-4-carbaldehydes has led to the discovery of derivatives active in several major therapeutic areas. The following sections detail the most prominent targets and the mechanisms through which these compounds exert their effects.

Oncology

Cancer remains a leading cause of mortality worldwide, and the demand for novel, targeted therapies is urgent. Pyrazole derivatives have demonstrated multifaceted anticancer activity by modulating various oncogenic pathways.[1][5]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been successfully developed as potent inhibitors of several key oncogenic kinases.

  • Epidermal Growth Factor Receptor (EGFR) & Vascular Endothelial Growth Factor Receptor (VEGFR): EGFR and VEGFR are tyrosine kinases that drive tumor growth, proliferation, and angiogenesis. Several pyrazolo[3,4-d]pyrimidine derivatives, structurally accessible from pyrazole precursors, have shown potent inhibitory activity against these receptors.[6] For instance, certain pyrazolone-pyrazole derivatives have demonstrated significant inhibition of VEGFR-2, with IC50 values in the nanomolar range, positioning them as promising anti-breast cancer candidates.[5]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism, and it is frequently hyperactivated in cancer. Novel pyrazole carbaldehyde derivatives have been specifically designed and synthesized as PI3 Kinase (PI3K) inhibitors.[5] One such derivative exhibited an IC50 of 0.25 µM against MCF-7 breast cancer cells, outperforming the standard drug doxorubicin.[5] Other derivatives have been shown to inhibit the phosphorylation of both AKT and ERK proteins, key downstream effectors of the pathway.[5]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Indole derivatives linked to a pyrazole moiety have shown potent inhibition of CDK2, with IC50 values as low as 0.074 µM, suggesting a powerful strategy for halting unregulated cancer cell division.[5]

Signaling Pathway: PI3K/AKT and MAPK/ERK Cascades

The following diagram illustrates the central role of the PI3K/AKT and MAPK/ERK signaling pathways in cancer cell proliferation and survival, highlighting the points of intervention for pyrazole-based inhibitors.

PI3K_MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates AKT->Proliferation Pz_ERK_Inhibitor Pyrazole-Based ERK Inhibitor Pz_ERK_Inhibitor->ERK Pz_PI3K_Inhibitor Pyrazole-Carbaldehyde PI3K Inhibitor Pz_PI3K_Inhibitor->PI3K

Caption: Inhibition points of pyrazole derivatives in the PI3K/AKT and MAPK/ERK pathways.

The microtubule network is crucial for cell division, and agents that disrupt its dynamics are potent anticancer drugs. Diaryl pyrazole derivatives have been identified as highly effective tubulin polymerization inhibitors, demonstrating antitumor activity with IC50 values in the nanomolar range (0.06–0.25 nM).[5] These compounds disrupt the formation of the mitotic spindle, leading to G2/M cell cycle arrest and apoptosis.[5]

Some polysubstituted pyrazole derivatives have shown the ability to bind to the minor groove of DNA.[5] This interaction can interfere with DNA replication and transcription, leading to cytotoxicity. One such compound exhibited a higher anticancer activity against hepatocellular carcinoma cells than the standard drug cisplatin (IC50 of 2 µM vs. 5.5 µM).[5]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassTargetCancer Cell LineIC50 ValueReference
Pyrazole Carbaldehyde DerivativePI3 KinaseMCF-7 (Breast)0.25 µM[5]
3,4-Diaryl PyrazoleTubulin PolymerizationVarious0.06–0.25 nM[5]
Indole-Pyrazole HybridCDK2HCT116, MCF-7, etc.0.074 µM[5]
Pyrazolone-Pyrazole DerivativeVEGFR-2MCF-7 (Breast)828.23 nM[5]
Polysubstituted PyrazoleDNA Minor GrooveHepG2 (Liver)2.0 µM[5]
Pyrazolo[3,4-d]pyrimidin-4-oneNot SpecifiedMCF-7 (Breast)11 µM[6]
Anti-Inflammatory Activity

Chronic inflammation underlies numerous diseases, including arthritis and inflammatory bowel disease.[4] Pyrazole derivatives, most notably the FDA-approved COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[4]

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[4] While COX-1 has housekeeping functions, COX-2 is primarily induced at sites of inflammation, making it a prime therapeutic target.[3] Pyrazole-4-carbaldehyde derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, with some compounds exhibiting efficacy comparable to or greater than the standard drug diclofenac.[7][8] The design of selective COX-2 inhibitors aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Beyond COX inhibition, pyrazole derivatives can modulate the inflammatory response through other mechanisms, including:

  • Cytokine Modulation: They can suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins.[4]

  • Monoamine Oxidase (MAO) Inhibition: Certain pyrazole derivatives exhibit inhibitory activity against MAO, an enzyme involved in neurotransmitter metabolism, which can also play a role in neuro-inflammation.[7]

Other Therapeutic Targets

The structural versatility of the pyrazole scaffold has enabled its application in other therapeutic areas.

  • Antimicrobial Agents: Nitrofuran-containing tetrasubstituted pyrazoles have demonstrated good antibacterial and antifungal activity.[7] Other derivatives have shown efficacy against strains like E. coli, S. aureus, and C. albicans.[10]

  • Antitubercular Agents: Pyrrolyl pyrazoline carbaldehydes have been designed as inhibitors of Enoyl-ACP Reductase (InhA), a crucial enzyme in the Mycobacterium tuberculosis cell wall synthesis pathway.[11]

  • Carbonic Anhydrase (CA) Inhibitors: Pyrazole derivatives have shown effective inhibition of human carbonic anhydrase isoforms hCA I and hCA II, with Ki values in the low nanomolar range.[12][13] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

  • Antidepressant Activity: Recent in silico studies suggest that novel pyrazole derivatives may act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating depression.[14]

Experimental Protocols

The synthesis and evaluation of pyrazole-4-carbaldehydes require robust and reproducible methodologies. The following protocols are representative of standard practices in the field.

General Synthesis of Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of activated aromatic compounds, including pyrazoles derived from hydrazones.[2][10]

Causality: This method is chosen for its reliability and high yields. The Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl3)) acts as a mild electrophile, selectively adding a formyl group to the electron-rich 4-position of the pyrazole ring.

Protocol:

  • Preparation of Hydrazone: To a solution of a substituted acetophenone (1.0 eq) in ethanol, add a substituted hydrazide (1.0 eq). Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The precipitated hydrazone product is collected by filtration, washed with cold ethanol, and dried.

  • Vilsmeier-Haack Cyclization and Formylation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 3.0 eq) to N,N-dimethylformamide (DMF, 5-10 volumes) with stirring.

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add the previously synthesized hydrazone (1.0 eq) portion-wise to the reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 8-10 hours.[10]

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated sodium bicarbonate (NaHCO3) solution.

  • The solid product, 1,3-disubstituted-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterization: Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Workflow: Synthesis and Evaluation of Pyrazole-4-Carbaldehydes

This diagram outlines the logical flow from chemical synthesis to biological validation.

workflow start Starting Materials (Acetophenone, Hydrazide) hydrazone Step 1: Hydrazone Formation start->hydrazone vilsmeier Step 2: Vilsmeier-Haack Reaction (POCl3/DMF) hydrazone->vilsmeier product Crude Pyrazole-4-Carbaldehyde vilsmeier->product purify Purification (Recrystallization) product->purify pure_product Pure Characterized Product (NMR, MS) purify->pure_product assay Biological Screening (e.g., Kinase Assay, Cytotoxicity) pure_product->assay data Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship (SAR) Study data->sar lead Lead Compound Identification sar->lead

Sources

discovery and history of pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Pyrazole-4-carbaldehydes

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its many derivatives, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The introduction of a formyl group at the C4 position of the pyrazole ring unlocks a gateway for extensive functionalization, enabling the construction of complex molecular architectures with significant biological activity.[3][4][5] This guide provides a comprehensive exploration of the history, discovery, and core synthetic methodologies for preparing these critical building blocks. It delves into the mechanistic underpinnings of the dominant Vilsmeier-Haack reaction, contrasts it with other historical methods, and outlines the practical applications that continue to drive research in this area.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds are fundamental to drug design, and the pyrazole ring—a five-membered aromatic ring with two adjacent nitrogen atoms—is a privileged scaffold. Its unique electronic properties and ability to participate in hydrogen bonding have made it a recurring motif in drugs targeting a wide array of diseases. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[1][2][6][7]

The synthetic value of a scaffold is often defined by its amenability to functionalization. The aldehyde group (-CHO) is arguably one of the most useful functional groups in organic synthesis. Its reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds through reactions such as condensations, reductive aminations, and Wittig-type reactions. Therefore, pyrazole-4-carbaldehydes represent a powerful convergence of a biologically relevant core and a synthetically versatile handle, making them high-value targets for organic and medicinal chemists.

Historical Context and the Rise of the Vilsmeier-Haack Reaction

The history of pyrazole-4-carbaldehydes is intrinsically linked to the development of formylation reactions for electron-rich aromatic systems. While it is difficult to pinpoint a single discovery manuscript for the parent compound, its widespread availability is a direct consequence of the application of the Vilsmeier-Haack reaction .

Discovered by Anton Vilsmeier and Albrecht Haack in 1927, the reaction originally served to formylate activated aromatic compounds like anilines and phenols.[8][9] Its utility was soon extended to electron-rich heterocycles, which possess a similar nucleophilic character.[9][10][11] Early reports, such as the work by Kira et al., demonstrated the effective synthesis of pyrazole-4-carbaldehydes by treating acetophenone phenylhydrazone with a complex of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12] This established a foundational two-step, one-pot process where the hydrazone first cyclizes to form the pyrazole ring, which is then immediately formylated in situ. This approach remains the most prevalent and efficient method to date.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction is the workhorse for the synthesis of pyrazole-4-carbaldehydes due to its reliability, scalability, and broad substrate scope.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The Vilsmeier Reagent: The Electrophile

The key to the reaction is the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. It is generated from the reaction of a substituted amide, most commonly DMF, with an acid halide like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9][10][13] This initial step is exothermic and must be performed under anhydrous conditions to prevent decomposition of the highly reactive reagent.[13]

Mechanism of Formylation

The overall mechanism involves three key stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The pyrazole ring is a π-excessive system, making it particularly susceptible to electrophilic substitution at this position.[13][14]

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. Hydrolysis readily converts the intermediate into the final aldehyde product.[9][10]

Vilsmeier_Haack_Mechanism Mechanism of Vilsmeier-Haack Formylation of Pyrazole cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole Pyrazole Ring Intermediate Iminium Intermediate Pyrazole->Intermediate Attacks Vilsmeier Reagent (at C4 position) Product Pyrazole-4-carbaldehyde Intermediate->Product + H2O (Work-up)

Caption: Key stages of the Vilsmeier-Haack reaction on a pyrazole substrate.

Synthetic Methodologies: A Comparative Overview

While the Vilsmeier-Haack reaction is dominant, a comprehensive understanding requires acknowledging alternative and historical methods.

MethodReagentsAdvantagesLimitations & Rationale
Vilsmeier-Haack Reaction DMF, POCl₃ (or similar)High yields, one-pot from hydrazones, broad substrate scope, reliable and scalable.[6][9]Requires anhydrous conditions; the reagent can be harsh for sensitive substrates.[13]
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)Historically significant for phenols.Not suitable for pyrazoles. On related heterocycles like pyrroles, it leads to the "Abnormal Reimer-Tiemann Reaction," causing ring expansion to a 3-halopyridine instead of formylation.[15][16]
Oxidation of Alcohols Pyrazole-4-methanol, Oxidizing Agent (e.g., MnO₂, PCC)Mild conditions, useful for specific substrates where the alcohol is readily available.Requires a multi-step synthesis (pyrazole -> hydroxymethylpyrazole -> aldehyde), making it less direct than the Vilsmeier-Haack approach.[3][5]
Organometallic Routes Halogenated pyrazole, Mg or n-BuLi, then DMFDirect C-H functionalization is possible.Often requires protecting groups on the pyrazole nitrogen; functional group tolerance can be low, and metallation can be unselective.[17][18]
The "Abnormal" Reimer-Tiemann Reaction: A Cautionary Tale

The Reimer-Tiemann reaction, a classic method for ortho-formylating phenols using chloroform and a strong base, might seem like a plausible alternative.[19][20] However, its application to electron-rich heterocycles like pyrroles results in an unexpected outcome known as the Ciamician-Dennstedt rearrangement or the abnormal Reimer-Tiemann reaction.[15] The reaction intermediate, dichlorocarbene, inserts into the heterocyclic ring, leading to a ring-expansion cascade that ultimately yields a 3-chloropyridine.[15][16] This distinct reactivity pathway explains why the Reimer-Tiemann reaction is not a viable method for producing pyrazole-4-carbaldehydes and underscores the unique utility of the Vilsmeier-Haack conditions.

Abnormal_Reimer_Tiemann Abnormal Reimer-Tiemann Reaction on Pyrrole Pyrrole Pyrrole Intermediate Unstable Dichlorocyclopropane Intermediate Pyrrole->Intermediate + :CCl2 Carbene :CCl2 (Dichlorocarbene) Product 3-Chloropyridine (Ring Expansion Product) Intermediate->Product Rearrangement

Caption: The abnormal Reimer-Tiemann reaction leads to ring expansion, not formylation.

Standard Experimental Protocol: Vilsmeier-Haack Synthesis

The following is a generalized, self-validating protocol for the synthesis of a 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde from an acetophenone phenylhydrazone, based on common literature procedures.[4][11][12]

Workflow Diagram

Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Isolation Prep Prepare Vilsmeier Reagent: Add POCl3 to DMF at 0-5 °C (Anhydrous Conditions) React Add Hydrazone Substrate Heat to 60-70 °C (Monitor by TLC) Prep->React Workup Pour onto Crushed Ice React->Workup Neutralize Neutralize with Base (e.g., NaOH soln.) Workup->Neutralize Filter Filter Precipitate Neutralize->Filter Purify Recrystallize from Ethanol Filter->Purify

Caption: A typical experimental workflow for pyrazole-4-carbaldehyde synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature until a viscous, whitish complex (the Vilsmeier reagent) forms.[11][13]

  • Reaction: Dissolve the starting hydrazone (e.g., acetophenone phenylhydrazone, 1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 4-7 hours.[4][9]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a dilute aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is ~7. A solid product will typically precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole-4-carbaldehyde.[4]

Applications in Drug Discovery and Materials Science

The synthetic accessibility of pyrazole-4-carbaldehydes has made them invaluable starting materials for generating libraries of bioactive compounds.

  • Medicinal Chemistry Hub: They serve as precursors for a multitude of derivatives, including Schiff bases, chalcones, and other condensed heterocyclic systems, which have been evaluated as anti-inflammatory, antimicrobial, and anticancer agents.[4][9][21] For instance, many potent COX-2 inhibitors and anti-inflammatory drugs contain the pyrazole scaffold, and the 4-carbaldehyde provides a direct route to elaborate the core structure.[2][5]

  • Multicomponent Reactions: These aldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.[22] This is a powerful strategy in modern drug discovery for generating chemical diversity efficiently. For example, they have been used to create novel pyrazole-coupled imidazo[1,2-a]pyridines, which are of significant medicinal interest.[9]

  • Agrochemicals and Dyes: Beyond pharmaceuticals, the pyrazole core is present in various agrochemicals. The 4-carbaldehyde functional group allows for modifications that can tune the biological activity and physical properties, leading to applications in dyes and fluorescent agents.[1]

Conclusion and Future Outlook

The journey of pyrazole-4-carbaldehydes from a laboratory curiosity to a cornerstone of synthetic chemistry is a testament to the power of a robust and reliable chemical transformation. The Vilsmeier-Haack reaction provided the crucial key, unlocking routine access to this versatile intermediate. Its historical dominance is rooted in its efficiency and its unique ability to achieve a one-pot cyclization-formylation from readily available hydrazones. While other methods exist, they are often relegated to niche applications due to limitations in scope or undesirable side reactions, as exemplified by the abnormal Reimer-Tiemann reaction.

Today, pyrazole-4-carbaldehydes are indispensable tools for researchers in drug development and materials science. They continue to be the starting point for the exploration of new chemical space, leading to the discovery of novel therapeutic agents and functional materials. Future research will likely focus on developing even more sustainable and atom-economical methods for their synthesis, potentially through catalytic C-H activation, further cementing the legacy and utility of this vital heterocyclic building block.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). (n.d.). ResearchGate.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2011). ResearchGate.
  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). ResearchGate.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Semantic Scholar.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC.
  • Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate.
  • Reimer Tiemann Reaction: Mechanism and application. (2022). Chemistry Notes.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.
  • Reimer–Tiemann reaction. (n.d.). Wikipedia.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Institutes of Health.
  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2007). ResearchGate.
  • Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (2018). ResearchGate.
  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S.
  • A review on synthesis of pyrazole derivatives and their pharmacological activities. (2021). Journal of Advanced Scientific Research.
  • Abnormal Reimer Tiemann Reaction Full Detailed Mechanism. (2021). YouTube.

Sources

A Guide to the Structural Elucidation of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde: Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthetic pathways and the analytical logic used to confirm its molecular architecture through modern spectroscopic techniques.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive compounds.[3] Its derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4][5] The introduction of a formyl (-CHO) group at the C4 position, as seen in this compound, provides a versatile chemical handle for further molecular elaboration, making it a valuable intermediate in the synthesis of more complex chemical entities.[6][7] The precise confirmation of its structure is therefore a critical first step in any research and development cascade.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is prepared in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[8]

Rationale for Method Selection

The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and regioselectivity. For N-substituted pyrazoles lacking a substituent at the 4-position, formylation occurs predictably at this site due to its high electron density. The precursor, 1-ethyl-5-methyl-1H-pyrazole, is an electron-rich heterocycle, making it an ideal substrate for this electrophilic substitution reaction.

Proposed Synthesis Workflow

The synthesis of this compound would logically proceed via the formylation of 1-ethyl-5-methyl-1H-pyrazole.

Diagram 1: Synthesis of this compound

G cluster_reagent Reagent Formation (in situ) cluster_reaction Formylation Reaction Precursor 1-Ethyl-5-methyl-1H-pyrazole Intermediate_Complex Electrophilic Attack (Sigma Complex) Precursor->Intermediate_Complex 2. Add pyrazole solution Reagent_DMF DMF (Solvent/Reagent) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ Reagent_DMF->Vilsmeier_Reagent 1. Add POCl₃ at 0-5 °C Reagent_POCl3 POCl₃ Vilsmeier_Reagent->Intermediate_Complex Product This compound Intermediate_Complex->Product 3. Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack synthesis pathway.

Experimental Protocol

This protocol is a generalized procedure based on established methods for pyrazole formylation and may require optimization.[3][8][10]

  • Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes until a viscous, white chloroiminium salt (the Vilsmeier reagent) forms.[8]

  • Formylation: Dissolve the starting material, 1-ethyl-5-methyl-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-6 hours.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).[8] To prepare a TLC sample, carefully quench a small aliquot of the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring. Neutralize the acidic solution carefully by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. An off-white or pale yellow solid may precipitate.

  • Purification: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation Workflow

Confirming the identity and purity of the synthesized product is paramount. A multi-faceted spectroscopic approach is employed, where each technique provides a unique piece of the structural puzzle.

Diagram 2: Spectroscopic Elucidation Workflow

G Start Synthesized Product MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR MS_Data Molecular Weight (M/Z = 138.17) MS->MS_Data IR_Data Functional Groups (C=O, C=N, C-H) IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR NMR_Data Connectivity & Environment (H & C Skeleton) H_NMR->NMR_Data C_NMR->NMR_Data TwoD_NMR->NMR_Data Conclusion Structure Confirmed: This compound MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of structural information.

  • Expected Result: For C₇H₁₀N₂O, the expected monoisotopic mass is approximately 138.0793 g/mol .[] A high-resolution mass spectrometry (HRMS) experiment should yield a molecular ion peak ([M+H]⁺) at m/z 139.0866, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • ~1670-1690 cm⁻¹: A strong, sharp peak characteristic of the C=O stretch of an aromatic aldehyde. This is a key indicator of a successful formylation.

    • ~2820 cm⁻¹ and ~2720 cm⁻¹: Two weak to medium bands corresponding to the C-H stretch of the aldehyde proton (Fermi resonance).

    • ~1500-1600 cm⁻¹: Peaks associated with the C=N and C=C stretching vibrations of the pyrazole ring.

    • ~2900-3000 cm⁻¹: C-H stretching vibrations from the ethyl and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. For pyrazole derivatives, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous assignments.[12]

This technique provides information about the number, environment, and connectivity of protons.

  • Predicted Chemical Shifts (in CDCl₃, ~400 MHz):

    • δ ~9.8-10.0 ppm (singlet, 1H): The aldehyde proton (-CHO). Its downfield shift is characteristic of deshielding by the carbonyl group.

    • δ ~7.8-8.0 ppm (singlet, 1H): The proton at the C3 position of the pyrazole ring (H3).

    • δ ~4.1-4.3 ppm (quartet, 2H): The methylene protons (-CH₂-) of the N-ethyl group, split by the adjacent methyl group.

    • δ ~2.5-2.7 ppm (singlet, 3H): The methyl protons (-CH₃) at the C5 position.

    • δ ~1.4-1.6 ppm (triplet, 3H): The methyl protons (-CH₃) of the N-ethyl group, split by the adjacent methylene group.

This provides information on the carbon skeleton of the molecule.

  • Predicted Chemical Shifts (in CDCl₃, ~100 MHz):

    • δ ~185 ppm: The aldehyde carbonyl carbon (-CHO).

    • δ ~140-150 ppm: The C5 carbon, attached to the methyl group. The chemical shifts of C3 and C5 in N-substituted pyrazoles are distinct.[13]

    • δ ~135-145 ppm: The C3 carbon.

    • δ ~110-120 ppm: The C4 carbon, attached to the aldehyde group.

    • δ ~45-50 ppm: The methylene carbon (-CH₂-) of the ethyl group.

    • δ ~14-16 ppm: The methyl carbon (-CH₃) of the ethyl group.

    • δ ~10-12 ppm: The methyl carbon (-CH₃) at the C5 position.[13]

Table 1: Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Value/RangeStructural Implication
HRMS [M+H]⁺ ionm/z ≈ 139.0866Confirms elemental formula C₇H₁₀N₂O
IR Carbonyl (C=O) Stretch~1670-1690 cm⁻¹Presence of aldehyde group
Aldehyde C-H Stretch~2820 & ~2720 cm⁻¹Confirms aldehyde functional group
¹H NMR Aldehyde Proton (CHO)δ ~9.8-10.0 ppm (s, 1H)Formyl group is present
Pyrazole Ring Proton (H3)δ ~7.8-8.0 ppm (s, 1H)Single proton on the pyrazole ring
Methylene Protons (-CH₂CH₃)δ ~4.1-4.3 ppm (q, 2H)N-ethyl group
C5-Methyl Protons (-CH₃)δ ~2.5-2.7 ppm (s, 3H)C5-methyl group
Ethyl-Methyl Protons (-CH₂CH₃)δ ~1.4-1.6 ppm (t, 3H)N-ethyl group
¹³C NMR Aldehyde Carbonyl (CHO)δ ~185 ppmCarbonyl carbon of the aldehyde
Pyrazole Ring Carbons (C3, C4, C5)δ ~110-150 ppm (3 signals)Confirms the substituted pyrazole core
Methylene Carbon (-CH₂CH₃)δ ~45-50 ppmCarbon of the N-ethyl group
Methyl Carbons (-CH₃)δ ~10-16 ppm (2 signals)Carbons of the C5-methyl and N-ethyl groups

While 1D NMR provides strong evidence, 2D NMR experiments like HSQC and HMBC are crucial for definitive proof of the proposed structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to confirm the assignments made in the ¹H and ¹³C spectra (e.g., linking the proton signal at δ ~7.9 ppm to the C3 carbon signal).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is the key to establishing the connectivity of the substituents. Key expected correlations would include:

    • A correlation from the aldehyde proton (δ ~9.9 ppm) to the C4 and C3 carbons.

    • A correlation from the C3 proton (δ ~7.9 ppm) to the C4 and C5 carbons.

    • Correlations from the C5-methyl protons (δ ~2.6 ppm) to the C5 and C4 carbons.

    • Correlations from the N-ethyl methylene protons (δ ~4.2 ppm) to the C5 carbon of the pyrazole ring and the methyl carbon of the ethyl group.

Diagram 3: Key HMBC Correlations

Sources

An In-Depth Technical Guide to the Solubility of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in drug development, influencing everything from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in various organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, theoretical predictions, and detailed experimental protocols necessary for researchers to generate reliable solubility data in a laboratory setting. It combines theoretical insights with practical, field-proven methodologies, including solvent selection strategies and a gold-standard isothermal equilibrium protocol with HPLC-based quantification.

Introduction: The Central Role of Solubility

This compound is a heterocyclic compound featuring a substituted pyrazole ring, a functional group of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] The development of any new chemical entity (NCE) like this pyrazole derivative into a viable drug candidate or fine chemical hinges on a thorough understanding of its physical properties. Among these, solubility is paramount.

Why Solubility Matters in Drug Development:

  • Process Chemistry: Dictates the choice of solvents for reactions, influencing reaction rates, yields, and impurity profiles.

  • Purification: Essential for designing effective crystallization and chromatographic purification steps.

  • Formulation: A compound's solubility in various excipients and solvent systems determines its potential dosage forms (e.g., oral solids, injectables).

  • Bioavailability: Poor solubility can lead to low absorption from the gastrointestinal tract, limiting the therapeutic efficacy of a drug.[3]

This guide provides the scientific foundation and practical steps to systematically evaluate the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that solutes tend to dissolve in solvents with similar intermolecular forces.[6] To make an educated prediction for our target molecule, we must first analyze its structural features.

Molecular Structure Analysis:

  • Pyrazole Core: The five-membered ring with two adjacent nitrogen atoms is aromatic and polar. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen is a hydrogen bond acceptor.[7] Pyrazole itself is a solid with a relatively high melting point due to intermolecular hydrogen bonding.[1]

  • Carbaldehyde Group (-CHO): The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor.[8][9] Aldehydes are generally soluble in most common organic solvents.[9][10][11]

  • Ethyl (-CH2CH3) and Methyl (-CH3) Groups: These alkyl groups are nonpolar and contribute to the molecule's hydrophobic character.

Overall Predicted Polarity: this compound is a moderately polar molecule. The polar pyrazole ring and aldehyde group are balanced by the nonpolar alkyl substituents. This structure suggests it will be soluble in a range of polar and moderately polar organic solvents but likely have limited solubility in highly nonpolar solvents like hexane.

Advanced Prediction with Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed. HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[12][13]

Each molecule can be described by a point in 3D "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[12][13] While experimentally determining the HSP for a new compound requires its own set of experiments, computational models can predict these values to aid in initial solvent screening.[14] This approach is invaluable for rationally selecting a diverse yet targeted set of solvents for experimental testing, moving beyond simple polarity rules.[15][16]

Strategic Solvent Selection for Experimental Testing

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.

Solvent Class Example Solvents Rationale
Nonpolar Aliphatic n-Hexane, HeptaneEstablishes a baseline for solubility in purely dispersive solvents. Low solubility is expected.
Nonpolar Aromatic TolueneInvestigates solubility driven by π-π interactions with the pyrazole ring.
Moderately Polar Aprotic Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF)Often good "workhorse" solvents in organic synthesis. Expected to show moderate to good solubility.
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong dipole moments make these powerful solvents for polar molecules. High solubility is likely.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Capable of hydrogen bonding with the pyrazole and aldehyde groups. Good solubility is expected.

Experimental Determination of Thermodynamic Solubility

The gold-standard method for determining the true solubility of a compound is the Isothermal Equilibrium (Shake-Flask) Method .[17] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[3][18]

Experimental Workflow Diagram

The following diagram outlines the key steps in the isothermal equilibrium solubility determination protocol.

G prep Step 1: Preparation - Add excess solid compound to vial. - Add known volume of solvent. equil Step 2: Equilibration - Agitate at constant temperature (e.g., 25°C). - Incubate for 24-48 hours. prep->equil Incubate separate Step 3: Phase Separation - Allow solids to settle. - Filter supernatant through 0.45 µm filter. equil->separate Equilibrium Reached quant Step 4: Quantification - Dilute filtered sample. - Analyze by calibrated HPLC-UV. separate->quant Clear Supernatant calc Step 5: Calculation - Determine concentration from calibration curve. - Calculate solubility (mg/mL or mol/L). quant->calc Concentration Data

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at 25°C.

Materials:

  • This compound (solid, >99% purity)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., ~10-20 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately add 1.0 mL of the chosen solvent to the vial.

    • Securely cap the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.[17]

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a moderate speed (e.g., 200 rpm) for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached.

  • Sample Collection and Phase Separation:

    • After incubation, remove the vials and let them stand undisturbed for 30 minutes to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved microparticles.

  • Sample Dilution and Quantification:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A preliminary test may be needed to estimate the required dilution factor.

    • Analyze the diluted sample using a validated HPLC method.[19][20][21] Quantification is typically performed using a UV detector at the wavelength of maximum absorbance (λmax) for the compound.

    • A standard calibration curve must be prepared using solutions of known concentrations of the compound in the same solvent.[20]

  • Calculation:

    • Determine the concentration of the diluted sample from the linear regression equation of the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • The resulting value is the thermodynamic solubility, typically expressed in mg/mL or converted to mol/L.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different solvents.

Table 1: Solubility of this compound at 25°C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L) *Qualitative Classification
n-HexaneNonpolar Aliphatic[Experimental Value][Calculated Value]e.g., Insoluble (<1 mg/mL)
TolueneNonpolar Aromatic[Experimental Value][Calculated Value]e.g., Sparingly Soluble (1-10 mg/mL)
Ethyl AcetateMod. Polar Aprotic[Experimental Value][Calculated Value]e.g., Soluble (10-30 mg/mL)
AcetoneMod. Polar Aprotic[Experimental Value][Calculated Value]e.g., Freely Soluble (30-100 mg/mL)
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]e.g., Very Soluble (100-1000 mg/mL)
MethanolPolar Protic[Experimental Value][Calculated Value]e.g., Very Soluble (100-1000 mg/mL)
Dimethyl SulfoxidePolar Aprotic[Experimental Value][Calculated Value]e.g., Very Soluble (100-1000 mg/mL)

*Molecular Weight of C8H10N2O = 150.18 g/mol

Conclusion for the Senior Scientist

This guide establishes a robust, scientifically-grounded methodology for determining the organic solvent solubility of this compound. By integrating theoretical molecular analysis with a detailed, replicable experimental protocol, researchers can generate the high-quality, reliable data essential for making informed decisions in process development, purification, and formulation. The application of the isothermal equilibrium method, coupled with precise HPLC quantification, ensures that the resulting data reflects true thermodynamic solubility, providing a solid foundation for subsequent stages of drug discovery and development.

References

  • Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]
  • Hansen solubility parameter.Wikipedia. [Link]
  • Physical Properties of Aldehydes and Ketones. (2023). eCampusOntario Pressbooks. [Link]
  • Hansen Solubility Parameters (HSP).Adscientis. [Link]
  • How to determine the solubility of a substance in an organic solvent?
  • Aldehydes, Ketones and Carboxylic Acids.National Council of Educational Research and Training (NCERT). [Link]
  • Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]
  • Physical Properties of Ketones and Aldehydes.OpenOChem Learn. [Link]
  • Hansen Solubility Parameters.Hansen-Solubility. [Link]
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility.
  • Using Hansen solubility parameters to predict drug & container interactions.West Pharmaceutical Services. [Link]
  • DETERMINATION OF SOLUBILITY CLASS.Experiment Protocol. [Link]
  • How To Calculate Solubility BY HPLC.PharmaGuru. [Link]
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Solvent Extraction.Aakash Institute. [Link]
  • Physico-chemical properties of the designed pyrazole derivatives.
  • how can i test the solubility in hplc please ?
  • Solubility of Organic & Inorganic Compounds.Experiment Protocol. [Link]
  • Solubility and Dissolution with HPLC or UV-Vis Detection.Improved Pharma. [Link]
  • Experimental set-up for phase equilibrium solubility determination by isothermal method.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • What Factors Are Taken Into Consideration When Selecting a Solvent?ACS Green Chemistry Institute. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry. [Link]
  • Organic Solvents Selection Guide.GlobalSpec. [Link]
  • Toward a More Holistic Framework for Solvent Selection.
  • Solubility of Organic Compounds.University of Calgary. [Link]
  • Solvent Extraction Techniques.
  • Equilibrium Solubility Assays Protocol.AxisPharm. [Link]
  • How To Determine Solubility Of Organic Compounds?YouTube. [Link]
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS.
  • Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Thermodynamic Solubility Assay.Evotec. [Link]
  • Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

Sources

A Technical Guide to the-Mechanisms of Action of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and the capacity for diverse chemical modifications have established it as an indispensable scaffold in the development of novel therapeutics.[2] The presence of the pyrazole nucleus in a multitude of FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and numerous kinase inhibitors, underscores its pharmacological significance.[1][3]

This guide provides an in-depth exploration of the core mechanisms through which pyrazole-based compounds exert their therapeutic effects. We will delve into their roles as enzyme inhibitors and receptor modulators, supported by mechanistic insights and detailed experimental protocols for researchers and drug development professionals.

Part 1: Core Mechanisms of Action

The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core.[2] This structure-activity relationship allows for fine-tuning of molecular interactions with specific biological targets. The primary mechanisms of action can be broadly categorized into enzyme inhibition and receptor modulation.

Enzyme Inhibition: A Dominant Mechanism

A significant number of pyrazole-based drugs function by inhibiting the activity of specific enzymes. This inhibition can be achieved through various modes, including competitive, non-competitive, and irreversible binding.

1.1.1 Cyclooxygenase-2 (COX-2) Inhibition

Perhaps the most well-known example of a pyrazole-based enzyme inhibitor is Celecoxib (Celebrex).[4][5][6] Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[4][5][7]

  • Mechanism: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced at sites of inflammation.[7] Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, allows it to selectively bind to a hydrophilic side pocket near the active site of the COX-2 enzyme.[5][6] This binding prevents arachidonic acid from accessing the enzyme's active site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[5][8] This selective inhibition of COX-2 over COX-1 is a key feature that distinguishes celecoxib from non-selective NSAIDs, reducing the risk of gastrointestinal side effects.[7]

Signaling Pathway of COX-2 Inhibition by Celecoxib

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Pharmacological Intervention Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of Celecoxib, a pyrazole-based selective COX-2 inhibitor.

1.1.2 Protein Kinase Inhibition

The pyrazole scaffold is a prominent feature in a large number of protein kinase inhibitors (PKIs), which are crucial in cancer therapy and the treatment of inflammatory disorders.[9][10][11] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

  • Mechanism: Pyrazole-containing PKIs, such as Ruxolitinib and Crizotinib, have demonstrated significant therapeutic success.[1][11] The pyrazole ring often serves as a central framework that correctly orients other chemical moieties to interact with key residues in the kinase's ATP-binding site.[12] For instance, one of the pyrazole's nitrogen atoms can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, a critical interaction for many PKIs.[11][12] The substituents on the pyrazole ring are then positioned to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[12] For example, Zanubrutinib, an anticancer drug, is a pyrazole-pyrimidine hybrid that acts as an irreversible and selective covalent inhibitor of Bruton's tyrosine kinase.[13]

Receptor Modulation

Pyrazole-based compounds also function by interacting with various receptors, acting as either antagonists or inverse agonists.

1.2.1 Cannabinoid Receptor 1 (CB1) Antagonism

Rimonabant , a 1,5-diarylpyrazole derivative, is a well-studied example of a pyrazole-based receptor modulator.[14] It was developed as a selective antagonist and inverse agonist of the CB1 receptor.[14][15]

  • Mechanism: The endocannabinoid system, which includes the CB1 receptor, plays a significant role in regulating appetite and energy balance.[16] Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) activate CB1 receptors, which can increase appetite.[14][15][16] Rimonabant binds to the CB1 receptor, blocking the binding of these endogenous agonists.[14][15] Furthermore, as an inverse agonist, Rimonabant can independently reduce the basal signaling activity of the receptor.[14][17] This dual action leads to a decrease in appetite and food intake.[15][18] Although Rimonabant demonstrated efficacy in promoting weight loss, it was withdrawn from the market due to significant psychiatric side effects, including depression and anxiety.[15][16]

Part 2: Experimental Workflows for Mechanism of Action Elucidation

Determining the precise mechanism of action is a critical step in drug discovery.[19] A combination of in vitro and cell-based assays is typically employed to characterize the interaction of a pyrazole compound with its molecular target.

In Vitro Assays for Enzyme Inhibition

2.1.1 Enzyme Inhibition Kinetics

  • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibitory potency (IC50, Ki) of a pyrazole compound against a target enzyme.

  • Methodology:

    • Enzyme Activity Assay: Establish a baseline enzyme activity assay by measuring the rate of substrate conversion to product in the absence of the inhibitor. This can be monitored spectrophotometrically, fluorometrically, or via luminescence.

    • IC50 Determination: Incubate the enzyme with varying concentrations of the pyrazole compound and a fixed concentration of the substrate. Measure the enzyme activity at each inhibitor concentration and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Mechanism of Inhibition Studies: Perform kinetic experiments by measuring the initial reaction velocities at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the mode of inhibition.

Experimental Workflow for Enzyme Inhibition Analysis

Enzyme_Kinetics_Workflow cluster_mechanism Mechanism of Inhibition Study start Start: Purified Enzyme & Pyrazole Compound assay_setup Set up reactions: - Varying [Inhibitor] - Fixed [Substrate] & [Enzyme] start->assay_setup measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) assay_setup->measure_activity ic50_calc Calculate % Inhibition & Determine IC50 measure_activity->ic50_calc ic50_result IC50 Value ic50_calc->ic50_result kinetic_setup Set up kinetic assays: - Varying [Substrate] - Multiple fixed [Inhibitor] ic50_calc->kinetic_setup Proceed if potent measure_velocity Measure Initial Reaction Velocities kinetic_setup->measure_velocity plot_data Generate Lineweaver-Burk Plot measure_velocity->plot_data mechanism_result Determine Mode of Inhibition (Competitive, Non-competitive, etc.) plot_data->mechanism_result

Caption: A typical workflow for characterizing enzyme inhibition by a pyrazole compound.

In Vitro Assays for Receptor Modulation

2.2.1 Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a pyrazole compound for a specific receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor.

    • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled pyrazole compound.

    • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the pyrazole compound concentration. The IC50 (the concentration of the compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cell-Based Assays

2.3.1 Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of a pyrazole compound in a cellular environment.

  • Methodology:

    • Cell Treatment: Treat intact cells with the pyrazole compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

    • Analysis: Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.

    • Interpretation: The binding of the pyrazole compound to its target protein will stabilize it, leading to a higher melting temperature compared to the vehicle-treated control.

Part 3: Data Presentation

For clarity and comparative analysis, quantitative data from these assays should be summarized in a structured format.

CompoundTargetAssay TypeIC50 / Ki (nM)Mode of Action
Celecoxib COX-2Enzyme Inhibition2.52 µM (IC50)[20]Selective Inhibitor
Compound 17 Chk2 KinaseCell-Free Assay17.9 nM (IC50)[21]Kinase Inhibitor
Rimonabant CB1 ReceptorBinding Assay1-10 nM (Ki)Antagonist/Inverse Agonist
Compound 30 BRAF(V600E)Kinase Inhibition190 nM (IC50)[22]Kinase Inhibitor

Table 1: Representative data for various pyrazole-based compounds, illustrating their potency and mechanism of action against different biological targets.

Conclusion and Future Directions

The pyrazole scaffold remains a highly privileged and versatile core in medicinal chemistry, enabling the development of drugs with diverse mechanisms of action.[1][2] From the selective enzyme inhibition of COX-2 and various protein kinases to the modulation of G-protein coupled receptors like CB1, pyrazole-based compounds have made a significant impact on modern medicine.[4][9][14]

The continued exploration of structure-activity relationships, coupled with advanced experimental techniques for mechanism of action elucidation, will undoubtedly lead to the discovery of novel pyrazole-based therapeutics with improved efficacy and safety profiles. The integration of computational methods, such as molecular docking and machine learning, with traditional pharmacological screening will further accelerate the identification and optimization of the next generation of these important drugs.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
  • Celecoxib - Wikipedia. [Link]
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]
  • What is the mechanism of Rimonabant?
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]
  • What is the mechanism of Celecoxib?
  • What is Rimonabant used for?
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]
  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]
  • The Significance of Pyrazole Deriv
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. [Link]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchG
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Public
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. [Link]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Mechanism of Action (MOA)

Sources

Methodological & Application

Vilsmeier-Haack Formylation of 1-Ethyl-5-methyl-1H-pyrazole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole core is a privileged structure, appearing in a multitude of clinically significant pharmaceuticals. The introduction of a formyl (-CHO) group, particularly at the C4 position, transforms the pyrazole into a versatile synthetic intermediate, opening a gateway for extensive molecular elaboration.[1] The Vilsmeier-Haack reaction stands as the preeminent method for this transformation, valued for its high regioselectivity, operational simplicity, and generally good to excellent yields.[2]

This technical guide provides an in-depth exploration of the Vilsmeier-Haack formylation applied to 1-ethyl-5-methyl-1H-pyrazole. We will dissect the reaction mechanism, present a field-proven, step-by-step protocol, discuss critical experimental parameters, and provide a comprehensive guide to the characterization of the target product, 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution.[3] The process begins with the in situ formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4]

The key steps are as follows:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich pyrazole ring, activated by the N-ethyl and C5-methyl substituents, attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs regioselectively at the C4 position, which is the most nucleophilic site and is sterically accessible.

  • Aromatization: A base, such as DMF or the dichlorophosphate anion, abstracts the proton from the C4 position, restoring the aromaticity of the pyrazole ring and forming an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to yield the final aldehyde product, this compound.[3][5][6]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Ethyl-5-methyl- 1H-pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Product 1-Ethyl-5-methyl-1H-pyrazole- 4-carbaldehyde Iminium_Intermediate->Product H₂O Work-up (Hydrolysis)

Caption: The Vilsmeier-Haack formylation pathway.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[7][8][9][10]

  • The reaction to form the Vilsmeier reagent is exothermic.[11]

  • All operations must be conducted in a well-ventilated chemical fume hood.

  • Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • All glassware must be rigorously dried before use to prevent decomposition of the moisture-sensitive reagents.[11]

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Ethyl-5-methyl-1H-pyrazole110.165.51 g50.01.0
N,N-Dimethylformamide (DMF), anhydrous73.0958.5 g (62 mL)80016.0
Phosphorus oxychloride (POCl₃)153.3311.5 g (7.0 mL)75.01.5
Crushed Ice-~300 g--
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed--
Ethyl Acetate (EtOAc)-~200 mL--
Brine (Saturated NaCl solution)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-As needed--
Step-by-Step Procedure

Part 1: Preparation of the Vilsmeier Reagent

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • Initial Cooling: Add anhydrous DMF (40 mL) to the flask. Cool the flask to 0 °C using an ice-water bath.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.

  • Reagent Addition: Add POCl₃ (7.0 mL, 75.0 mmol) to the dropping funnel. Add the POCl₃ dropwise to the stirred DMF over 30-40 minutes, ensuring the internal temperature does not rise above 10 °C.

    • Causality: Slow, controlled addition is critical for safety and to ensure the efficient formation of the Vilsmeier reagent. A rapid addition can lead to a dangerous exotherm.

  • Reagent Maturation: After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a viscous, white to pale-yellow precipitate indicates the successful generation of the Vilsmeier reagent.

Part 2: Formylation Reaction

  • Substrate Addition: Dissolve 1-ethyl-5-methyl-1H-pyrazole (5.51 g, 50.0 mmol) in anhydrous DMF (22 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C using an oil bath.

    • Causality: Heating provides the necessary activation energy for the electrophilic attack of the moderately activated pyrazole ring on the Vilsmeier reagent.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). A small aliquot of the reaction mixture should be carefully quenched in a separate vial with a few drops of saturated NaHCO₃ solution, extracted with EtOAc, and then spotted on the TLC plate. The reaction is complete upon the disappearance of the starting material spot. This typically takes 3-6 hours.[11]

Part 3: Work-up and Purification

  • Quenching: After the reaction is complete (as determined by TLC), cool the flask to room temperature and then carefully and slowly pour the reaction mixture onto a beaker containing ~300 g of crushed ice with vigorous stirring.

    • Causality: This step hydrolyzes the intermediate iminium salt to the desired aldehyde and quenches any remaining reactive Vilsmeier reagent. This process is exothermic and must be performed cautiously.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution portion-wise until the pH is ~7-8. Be cautious as CO₂ gas will evolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

    • Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Experimental_Workflow Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Formylation cluster_workup Work-up & Purification cluster_product Final Product Prep_Reagent Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Add_Pyrazole Add Pyrazole Substrate Prep_Reagent->Add_Pyrazole Heat_React Heat to 70-80°C Add_Pyrazole->Heat_React Monitor_TLC Monitor by TLC Heat_React->Monitor_TLC Quench Quench on Ice Monitor_TLC->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Dry, Concentrate & Purify Extract->Purify Final_Product Pure Product for Analysis Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, is expected to be a yellow liquid or low-melting solid. Proper characterization is essential to confirm its identity and purity.

Table 2: Physicochemical and Spectroscopic Data

PropertyExpected Value/Observation
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Yellow liquid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~9.8-10.0 (s, 1H, -CHO), ~7.8-8.0 (s, 1H, pyrazole H3), ~4.1-4.3 (q, 2H, -CH₂CH₃), ~2.4-2.6 (s, 3H, pyrazole -CH₃), ~1.4-1.6 (t, 3H, -CH₂CH₃).[12]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~185.0 (CHO), ~142.0 (C5), ~136.0 (C3), ~119.0 (C4), ~45.0 (-CH₂CH₃), ~15.0 (-CH₂CH₃), ~11.0 (pyrazole -CH₃).[12]
FT-IR (neat, cm⁻¹) ~2980 (C-H stretch, alkyl), ~2820, 2720 (C-H stretch, aldehyde), ~1670-1690 (C=O stretch, aldehyde), ~1550 (C=N stretch, pyrazole).[1][13]
Mass Spectrometry (EI) m/z (%) = 138 [M]⁺, 137 [M-H]⁺, 109 [M-CHO]⁺.[1]

Note: The exact chemical shifts (δ) in NMR spectroscopy can vary slightly depending on the solvent and concentration.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive Vilsmeier Reagent: Moisture contamination.Ensure all glassware is rigorously dried and use anhydrous solvents. Prepare the reagent fresh for each reaction.[11]
2. Incomplete Reaction: Insufficient heating time or temperature.Increase reaction time and monitor closely by TLC. If necessary, cautiously increase the temperature to 90 °C.
Formation of Dark Tarry Material Decomposition: Overheating or prolonged reaction time.Maintain the recommended temperature range. Do not heat for an excessive duration after the starting material is consumed.
Difficult Purification Residual DMF: High boiling point of DMF makes it difficult to remove.During work-up, wash the organic extracts thoroughly with water (3-4 times) to remove the majority of DMF before concentrating.
Product Instability: Aldehydes can be sensitive.Perform purification promptly after work-up. Store the final product under an inert atmosphere at a low temperature (0-8 °C).

Conclusion

The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled, anhydrous protocol, researchers can consistently achieve high yields of this valuable synthetic intermediate. The detailed experimental and characterization guide provided herein serves as a comprehensive resource for scientists engaged in pharmaceutical discovery and development, enabling the efficient production and verification of this key building block for the synthesis of novel bioactive molecules.

References

  • Wikipedia. Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • ARKAT USA, Inc. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ChemTube3D. Pyrrole-Hydrolysis of an Iminium Salt is loaded.
  • ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt.
  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.
  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.

Sources

Application Note & Protocol: Knoevenagel Condensation with 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-KC-PYR-2601

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for performing the Knoevenagel condensation reaction using 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds, yielding α,β-unsaturated compounds that are pivotal intermediates in medicinal chemistry and materials science.[1][2][3] Pyrazole-based scaffolds are of particular interest due to their prevalence in a wide array of pharmaceuticals.[4][5][6] This protocol details a reliable, piperidine-catalyzed method for the condensation of the target pyrazole aldehyde with malononitrile, a highly reactive methylene compound. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline characterization methods, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis.

Scientific Rationale and Reaction Overview

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration step to yield a conjugated product.[3] The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[7][8]

In this application, we focus on the reaction between this compound and malononitrile:

Reaction Scheme: this compound + Malononitrile --(Piperidine, EtOH)--> 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)malononitrile

Causality of Component Selection:

  • Pyrazole Aldehyde (Substrate): this compound is a versatile heterocyclic building block.[9] The pyrazole moiety is a "privileged structure" in drug discovery, and its derivatives often exhibit significant biological activity.

  • Active Methylene Compound: Malononitrile is chosen for its high reactivity. The two electron-withdrawing nitrile groups flank the methylene (-CH₂) group, significantly increasing the acidity of its protons (pKa ≈ 11). This allows for easy deprotonation by a mild base to form a resonance-stabilized carbanion, which is a potent nucleophile.[10][11]

  • Catalyst: Piperidine, a secondary amine, is a highly effective and commonly used catalyst for this transformation.[8][12][13][14] It operates through a dual mechanism, acting as a base to generate the nucleophile and also reacting with the aldehyde to form a highly electrophilic iminium ion intermediate, which accelerates the nucleophilic attack.[15][16]

  • Solvent: Ethanol is selected as the reaction medium. It is an effective solvent for all reactants and is considered a relatively green and benign choice. The final product often has limited solubility in cold ethanol, facilitating its isolation via precipitation and filtration.[13]

Reaction Mechanism

The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established pathway involving an iminium ion intermediate, which is more electrophilic than the starting aldehyde.

  • Iminium Ion Formation: The piperidine catalyst first reacts with the pyrazole aldehyde in a reversible nucleophilic addition-elimination sequence to form a protonated iminium ion.

  • Carbanion Formation: Concurrently, another molecule of piperidine acts as a base, deprotonating the highly acidic malononitrile to generate a stabilized enolate (carbanion).[10][11]

  • C-C Bond Formation: The enolate nucleophilically attacks the electrophilic carbon of the iminium ion, forming the crucial carbon-carbon bond and yielding an enamine intermediate.[16]

  • Catalyst Regeneration & Dehydration: The enamine intermediate undergoes tautomerization and subsequent elimination of the piperidine catalyst, which re-enters the catalytic cycle. This step is followed by the loss of a water molecule to afford the stable, conjugated α,β-unsaturated final product.[16]

Knoevenagel_Mechanism Figure 1: Catalytic Cycle of the Piperidine-Catalyzed Knoevenagel Condensation cluster_cycle Catalytic Cycle Aldehyde Pyrazole Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NR₂]⁺ Aldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine (Catalyst) Malononitrile Malononitrile (CH₂(CN)₂) Enolate Enolate ⁻CH(CN)₂ Malononitrile->Enolate + Piperidine Product α,β-Unsaturated Product Adduct Addition Intermediate Iminium->Adduct + Enolate Adduct->Product - Piperidine (Regenerated)

Caption: Figure 1: Catalytic Cycle of the Piperidine-Catalyzed Knoevenagel Condensation

Detailed Experimental Protocol

This protocol describes the synthesis on a 1 mmol scale. The reaction can be scaled as needed with proportional adjustments to reagents and solvent volumes.

Materials and Equipment
Reagent / MaterialGradeSupplier Example
This compound≥97% PurityChem-Impex
Malononitrile≥99% PuritySigma-Aldrich
Piperidine≥99% PurityAcros Organics
Ethanol (EtOH), AnhydrousReagent GradeFisher Chemical
Deionized WaterType II or better---
Silica Gel TLC Plates (with F₂₅₄ indicator)---MilliporeSigma
Equipment ------
50 mL Round-bottom flask------
Magnetic stirrer and stir bar------
Reflux condenser------
Buchner funnel and filter flask------
Standard laboratory glassware------
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 138.17 mg).

  • Reagent Addition: Add malononitrile (1.1 mmol, 72.67 mg, 1.1 equiv.) and anhydrous ethanol (10 mL). Stir the mixture at room temperature until all solids are completely dissolved.

  • Catalyst Addition: To the clear solution, add piperidine (0.1 mmol, 10 µL, 10 mol%) dropwise using a micropipette.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 1-3 hours, indicated by the consumption of the starting aldehyde spot. A precipitate may begin to form as the reaction progresses.

  • Product Isolation: Upon completion, cool the reaction flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid cake with a small amount of ice-cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted starting materials.

  • Drying: Dry the product under vacuum at 40-50 °C for several hours to yield the final product, 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)malononitrile, typically as a white or pale yellow solid.

  • Purification (Optional): If TLC analysis indicates the presence of impurities, the product can be further purified by recrystallization from hot ethanol.

Experimental Workflow Diagram

Workflow A 1. Setup Add pyrazole aldehyde, malononitrile, and EtOH to flask B 2. Catalysis Add piperidine (10 mol%) to the stirred solution A->B C 3. Reaction Stir at room temperature (1-3 h) B->C D 4. Monitoring Check reaction completion by TLC C->D D->C Incomplete E 5. Precipitation Cool flask in an ice bath (30 min) D->E Complete F 6. Isolation Collect solid by vacuum filtration E->F G 7. Washing Wash product with ice-cold EtOH F->G H 8. Drying Dry product under vacuum G->H I 9. Analysis Characterize final product (NMR, IR, MS, MP) H->I

Caption: Figure 2: Experimental workflow for the synthesis of the target compound.

Data and Expected Results

Reaction Parameters Summary
ParameterValue / DescriptionRationale / Reference
Aldehyde This compoundSubstrate of interest.
Active Methylene Compound MalononitrileHigh reactivity for efficient condensation.[17]
Molar Ratio (Ald:Nitrile) 1 : 1.1A slight excess of the nitrile can drive the reaction to completion.[12]
Catalyst Piperidine (10 mol%)Effective and standard catalyst for Knoevenagel reactions.[12][13]
Solvent Anhydrous EthanolGood solubility for reactants, poor for product upon cooling.[13]
Temperature Room Temperature (~20-25 °C)Mild conditions are sufficient for this activated system.[13][18]
Reaction Time 1 - 3 hoursMonitor by TLC; reaction is typically rapid.
Expected Yield 85 - 95%Based on analogous reactions of pyrazole aldehydes with malononitrile.[17]
Product Characterization

The identity and purity of the synthesized 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)malononitrile should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect a singlet for the vinyl proton (-CH=) around δ 8.0-9.2 ppm.[19] Other key signals include the pyrazole ring proton, the ethyl group (a quartet and a triplet), and the methyl group singlet.

  • ¹³C NMR: Look for signals corresponding to the two nitrile carbons (C≡N), the carbons of the C=C double bond, and the carbons of the pyrazole ring.

  • FT-IR (KBr): A strong, sharp absorption band for the C≡N stretch is expected around 2220-2230 cm⁻¹.[19][20] Also, look for a C=C stretch around 1600-1580 cm⁻¹.

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the product (C₁₀H₁₀N₄, MW = 186.22 g/mol ).[19]

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst (old piperidine).2. Low quality of starting aldehyde.3. Insufficient mixing.1. Use freshly opened or distilled piperidine.2. Check purity of aldehyde by NMR.3. Ensure efficient stirring. Gentle warming (40 °C) can be applied.
Low Product Yield 1. Incomplete reaction.2. Product loss during work-up (too soluble).3. Side reactions.1. Increase reaction time or gently warm.2. Ensure mixture is thoroughly cooled before filtration. Add a small amount of cold water to induce further precipitation.[18]3. Use the specified catalytic amount; excess base can cause issues.
Product is Oily/Impure 1. Insufficient washing.2. Side product formation (e.g., Michael addition).1. Wash the filtered solid thoroughly with cold solvent.2. Purify the crude product by recrystallization from ethanol or via silica gel column chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves when handling chemicals.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme care.

    • Piperidine: Corrosive, flammable, and toxic. Causes severe skin burns and eye damage. Dispense carefully in the fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

References

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction.
  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications.
  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
  • Organic Chemistry. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
  • MDPI. (2023). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction.
  • Bentham Science. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation.
  • Springer. Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile.
  • PubMed Central (PMC). (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • Taylor & Francis. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.
  • MDPI. (2023). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.
  • Royal Society of Chemistry. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions.
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
  • PubMed Central (PMC). (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
  • Scholars Research Library. Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.
  • Chem-Station. (2014). Knoevenagel Condensation.
  • Oriental Journal of Chemistry. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity.
  • Wikipedia. Knoevenagel condensation.
  • University of Bari "Aldo Moro". (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol.
  • ResearchGate. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES.
  • Journal of Applicable Chemistry. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
  • ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • National Institutes of Health (NIH). (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Pearson+. The Knoevenagel condensation is a special case of the aldol condensation.
  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • ResearchGate. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • ACS Omega. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.

Sources

synthesis of heterocyclic compounds from 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Heterocyclic Scaffolds from 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Abstract

This compound is a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. Its strategic placement of functional groups—an electrophilic aldehyde and a robust pyrazole core—allows for the construction of a diverse array of fused heterocyclic systems. Pyrazole-containing compounds are prominent pharmacophores found in numerous clinically approved drugs, valued for their wide spectrum of biological activities.[1] This document provides detailed application notes and validated protocols for the synthesis of key heterocyclic scaffolds, including pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and functionalized thiophenes, using this compound as the common precursor. The methodologies are designed for researchers, scientists, and professionals in drug development, with a focus on mechanistic rationale, experimental reproducibility, and the strategic importance of each synthetic transformation.

Introduction: The Strategic Value of the Pyrazole-4-Carbaldehyde Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, bioisosteric to purines, which allows its derivatives to interact effectively with a multitude of biological targets.[2] Derivatives of fused pyrazole systems are known to exhibit potent activities as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5] Specifically, this compound serves as an ideal starting point for diversity-oriented synthesis due to the reactivity of the C4-aldehyde group. This aldehyde is perfectly positioned for condensation and cyclization reactions, enabling the annulation of additional rings onto the pyrazole core.

This guide explores three field-proven synthetic pathways, providing not just the "how" but the "why" behind each protocol. We will delve into the synthesis of:

  • Pyrazolo[3,4-d]pyrimidines: Potent kinase inhibitors and purine analogs.[6]

  • Pyrazolo[3,4-b]pyridines: Scaffolds with significant antitumor and antimicrobial properties.[3][7]

  • 2-Aminothiophenes: Key intermediates for a variety of biologically active compounds.[8]

The following sections are structured to provide a comprehensive understanding of each synthetic route, complete with detailed experimental protocols, mechanistic insights, and visual aids to facilitate seamless adoption in a research setting.

Synthesis of Pyrazolo[3,4-d]pyrimidines via Knoevenagel Condensation and Cyclization

Pyrazolo[3,4-d]pyrimidines are of immense interest in oncology research, with many derivatives functioning as potent inhibitors of various protein kinases.[2][5] The synthesis from this compound is a robust two-stage process. The first stage is a base-catalyzed Knoevenagel condensation with an active methylene compound, followed by a ring-closing reaction to construct the fused pyrimidine ring.[2][9]

Overall Synthetic Pathway

The process begins with the condensation of the starting aldehyde with malononitrile to form an activated vinyl nitrile intermediate. This intermediate is then cyclized with a suitable reagent, such as formamide, to yield the desired pyrazolo[3,4-d]pyrimidine core.

A 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde C 2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)malononitrile A->C Piperidine, Ethanol, RT B Malononitrile B->C E 1-Ethyl-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->E Reflux (180-200°C) D Formamide D->E

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidine Core.

Detailed Experimental Protocol

Part A: Knoevenagel Condensation

This step creates the critical C=C double bond and introduces the nitrile groups necessary for the subsequent cyclization. Piperidine acts as a mild base to deprotonate the active methylene compound (malononitrile), generating a nucleophilic carbanion that attacks the aldehyde's carbonyl carbon.[10][11]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (approx. 20 mL per gram of aldehyde).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution. The mixture may warm slightly.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Isolation: Upon completion, cool the mixture in an ice bath. The product, 2-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene)malononitrile, will often precipitate as a solid.

  • Work-up: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

Part B: Ring Closure to Form the Pyrimidine Ring

This cyclization step utilizes formamide as both a reagent and a high-boiling solvent. At elevated temperatures, formamide provides the necessary atoms to form the pyrimidine ring.[2]

  • Setup: Place the dried intermediate from Part A (1.0 eq) in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add an excess of formamide (10-15 eq).

  • Reaction: Heat the mixture to reflux (approx. 180-200°C) and maintain for 2-4 hours. Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the final product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 1-Ethyl-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Data Summary
StepReactant 1Reactant 2Catalyst/SolventTime (h)Temp (°C)Typical Yield
A Pyrazole-4-carbaldehydeMalononitrilePiperidine/Ethanol1-22585-95%
B Vinyl Nitrile IntermediateFormamideFormamide2-4180-20070-85%

Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in compounds exhibiting a range of biological activities, including antitumor and antimicrobial effects.[3] The Friedländer synthesis is a classical and efficient method for constructing this fused system. It involves the condensation of an o-aminoaryl aldehyde (or its synthetic equivalent) with a compound containing an active methylene group, such as a ketone or nitrile.[12][13] In our case, we adapt this by first converting the aldehyde to its 5-amino derivative.

Overall Synthetic Pathway

This pathway requires a precursor, 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. This can be synthesized via established literature methods. The amino-aldehyde is then reacted with an active methylene nitrile in the presence of a base catalyst to directly form the fused pyridine ring.

A 5-Amino-1-ethyl-3-methyl-1H- pyrazole-4-carbaldehyde C 1-Ethyl-5-methyl-1H-pyrazolo[3,4-b] pyridine-5-carbonitrile A->C Piperidine, Ethanol, Reflux B Active Methylene Nitrile (e.g., Malononitrile) B->C

Caption: Friedländer Synthesis of a Pyrazolo[3,4-b]pyridine.

Detailed Experimental Protocol
  • Setup: To a solution of 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in absolute ethanol, add the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq).

  • Catalysis: Add a catalytic amount of piperidine (0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction's progress should be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Mechanistic Rationale

The Friedländer annulation proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by the base. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups. A subsequent tautomerization and elimination cascade leads to the formation of the stable aromatic pyridine ring.[14] The choice of the active methylene compound allows for diverse substitutions on the newly formed pyridine ring.

Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[15] Thiophenes are important heterocyclic motifs in pharmaceuticals. This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[8][16]

Overall Synthetic Pathway

This one-pot reaction brings together three components to rapidly assemble the thiophene ring. The reaction is known for its high atom economy and operational simplicity.

cluster_0 One-Pot Reaction A 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde D Ethyl 2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl) thiophene-3-carboxylate A->D Morpholine, Ethanol, 50°C B Ethyl Cyanoacetate B->D C Elemental Sulfur (S₈) C->D

Sources

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical research, forming the structural core of numerous biologically active compounds, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] this compound emerges as a particularly valuable building block due to its strategically placed functional groups. The aldehyde at the C4 position serves as a versatile handle for a wide array of chemical transformations, while the N1-ethyl and C5-methyl groups provide steric and electronic modulation, enhancing solubility and metabolic stability in potential drug candidates.[1] This guide provides a senior scientist's perspective on the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's properties is fundamental to its effective use. The key data for this compound are summarized below.

PropertyValue
CAS Number 933778-29-1[1]
Molecular Formula C₇H₁₀N₂O[1][]
Molecular Weight 138.17 g/mol [1][]
Appearance Yellow liquid[1]
Boiling Point 242.2 °C at 760 mmHg[]
Density 1.08 g/cm³[]
SMILES CCN1C(=C(C=N1)C=O)C[]
InChI Key BVTRLDWWMDFELV-UHFFFAOYSA-N[]

Synthesis of the Building Block: The Vilsmeier-Haack Approach

The most reliable and widely adopted method for introducing a formyl group at the electron-rich C4 position of an N-substituted pyrazole is the Vilsmeier-Haack reaction.[4][5][6] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8] The N1-ethyl substituent is crucial as it activates the pyrazole ring towards formylation; unsubstituted pyrazoles often fail to react under these conditions.[5][9]

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Ethylhydrazine + 2,4-Pentanedione B 1-Ethyl-5-methyl-1H-pyrazole A->B Condensation (e.g., in Ethanol) C 1-Ethyl-5-methyl-1H-pyrazole E This compound C->E Electrophilic Substitution (Formylation) D Vilsmeier Reagent (DMF/POCl₃)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (2,4-pentanedione) (1.0 eq) and ethanol.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add ethylhydrazine oxalate (1.05 eq) portion-wise, followed by the slow addition of a suitable base (e.g., sodium ethoxide) to liberate the free hydrazine.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.

Part B: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 1-Ethyl-5-methyl-1H-pyrazole (1.0 eq) in DMF dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[10][11] Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude aldehyde is then purified by silica gel chromatography to afford the final product.

Applications in Multi-Component and Condensation Reactions

The aldehyde functionality is a gateway to immense molecular diversity. Its electrophilic carbon is a prime target for nucleophiles, enabling chain extensions, cyclizations, and the introduction of new functional groups.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[12] This reaction transforms the pyrazole carbaldehyde into a conjugated enone system, a versatile intermediate for Michael additions and cycloadditions.[13]

G Start 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Intermediate Knoevenagel Adduct (Unstable) Start->Intermediate Nucleophilic Addition Reagent Active Methylene Compound (e.g., Malononitrile, R-CH₂-Z) Reagent->Intermediate Catalyst Base Catalyst (e.g., Piperidine, (NH₄)₂CO₃) Catalyst->Start Deprotonates Reagent Product α,β-Unsaturated Product (Pyrazolyl-methylene derivative) Intermediate->Product Dehydration (-H₂O)

Caption: Generalized workflow of the Knoevenagel Condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.[13]

  • Catalyst Addition: Add a catalytic amount of a mild base such as piperidine or ammonium carbonate (0.1-0.2 eq).[13]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution within 1-3 hours. Monitor completion by TLC.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms, remove the solvent in vacuo and purify the residue by recrystallization or silica gel chromatography to yield 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)malononitrile.

Reductive Amination: Introducing Amine Diversity

Reductive amination is a cornerstone of modern medicinal chemistry for synthesizing secondary and tertiary amines. The process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in situ reduction.[14] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that can be detrimental to sensitive substrates.[14]

G Aldehyde 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Intermediate Imine / Iminium Ion (Intermediate) Aldehyde->Intermediate Amine Primary or Secondary Amine (R₁R₂NH) Amine->Intermediate Condensation (-H₂O) Product Substituted Amine (Pyrazolyl-methyl-amine) Intermediate->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Intermediate

Caption: The two-step, one-pot process of Reductive Amination.

Protocol 3: Reductive Amination with a Primary Amine
  • Reaction Setup: To a flask containing a stirred solution of this compound (1.0 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add the primary amine (e.g., benzylamine) (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting amine can be purified by column chromatography on silica gel.

Synthesis of Fused Heterocyclic Systems

The pyrazole carbaldehyde is an excellent starting point for constructing fused bicyclic and tricyclic systems, which are of great interest in drug discovery.[15] Reactions like the Friedländer annulation or condensation with binucleophiles can be employed to build adjacent rings.[15]

G cluster_0 Reaction Pathways Aldehyde 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Product1 Pyrazolo[3,4-d]pyridazine Aldehyde->Product1 Product2 Pyrazolo[3,4-b]pyridine Aldehyde->Product2 Binucleophile Binucleophile (e.g., Hydrazine, 5-amino-pyrazole) Binucleophile->Product1 Condensation/ Cyclization ActiveMethylene Active Methylene Ketone + Amine Source (Friedländer Annulation) ActiveMethylene->Product2 Condensation/ Cyclization

Caption: Strategies for synthesizing fused pyrazole heterocycles.

Protocol 4: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
  • Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1.0 eq), an active methylene nitrile such as ethyl cyanoacetate (1.1 eq), and an amine source like ammonium acetate (excess) in ethanol or acetic acid.

  • Catalyst: Add a catalytic amount of a base like piperidine.[15]

  • Reaction: Heat the reaction mixture, either conventionally at reflux for 8-16 hours or under microwave irradiation at 120-150 °C for 20-40 minutes.

  • Work-up: Cool the reaction mixture. If a solid precipitates, filter and wash with a cold solvent. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography to obtain the target pyrazolo[3,4-b]pyridine.

Conclusion

This compound is a robust and highly adaptable building block for organic synthesis. Its straightforward preparation via Vilsmeier-Haack formylation and the versatile reactivity of its aldehyde group make it an indispensable tool for medicinal and agricultural chemists. The protocols detailed herein for Knoevenagel condensation, reductive amination, and fused heterocycle synthesis provide a solid foundation for researchers to construct diverse libraries of novel pyrazole-containing molecules, accelerating the discovery of new therapeutic agents and functional materials.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4.
  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine.
  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Journal of Advanced Scientific Research. (2021). A Comprehensive Review on Synthesis and Therapeutic Potentials of Pyrazole Derivatives.
  • ResearchGate. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
  • STM Journals. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
  • Organic Chemistry Portal. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • ResearchGate. (n.d.). 4-Formylpyrazoles: Applications in Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • PubChemLite. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • PubChemLite. (n.d.). 5-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.

Sources

Application Notes and Protocols: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the applications of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in modern medicinal chemistry. The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous clinically approved drugs.[1] This document details the synthetic utility of this compound as a versatile building block for the construction of potent kinase inhibitors, particularly targeting the Janus Kinase (JAK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. We present detailed, field-proven protocols for its synthesis via the Vilsmeier-Haack reaction and its subsequent elaboration into advanced intermediates and potential therapeutic agents through key reactions such as reductive amination and the synthesis of pyrazolo[3,4-d]pyrimidine cores. Furthermore, this guide includes representative biological data and standardized protocols for in vitro kinase assays to facilitate the evaluation of novel compounds derived from this valuable starting material.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse and high-affinity interactions with a multitude of biological targets.[2] This has led to the successful development of a wide array of drugs with activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3]

This compound is a key intermediate that capitalizes on the therapeutic potential of the pyrazole core.[3] Its aldehyde functionality serves as a versatile chemical handle for a variety of transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[4] The ethyl and methyl substituents on the pyrazole ring can influence the molecule's solubility, metabolic stability, and binding interactions with target proteins, making it an attractive starting point for the development of novel therapeutics.[3]

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a precursor to potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

Synthesis of Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a crucial mediator of immune responses.[4] Consequently, inhibitors of JAKs have emerged as important therapeutics for autoimmune diseases like rheumatoid arthritis and myelofibrosis. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for many potent JAK inhibitors.[4] this compound is an ideal starting material for the construction of this key heterocyclic system.

Workflow for the Synthesis of a Pyrazolo[3,4-d]pyrimidine Core:

G A 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde B Knoevenagel Condensation with Malononitrile A->B C Cyclization with Hydrazine Hydrate B->C D 5-Amino-1-ethyl-3-methyl-1H- pyrazole-4-carbonitrile C->D E Ring Closure with Formamide D->E F Pyrazolo[3,4-d]pyrimidine Core E->F

Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine core.

Development of Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Pyrazole-based compounds have shown significant promise as inhibitors of this pathway. The aldehyde group of this compound can be readily converted to a variety of amine-containing side chains via reductive amination, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

The PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of compounds derived from this compound. These are generalized procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (Adapted Method)

This protocol is adapted from established procedures for the formylation of similar pyrazole derivatives.[5]

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole (starting material)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) (optional)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3-5 equivalents). Cool the flask in an ice bath to 0-5 °C. To the stirred DMF, add POCl₃ (1.5-2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent. Stir the mixture at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1-Ethyl-3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

This protocol outlines the synthesis of a pyrazolo[3,4-d]pyrimidine derivative from a pyrazole-4-carbaldehyde intermediate.[4]

Step A: Synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • To the resulting mixture, add hydrazine hydrate (1.2 equivalents) dropwise, maintaining the temperature below 40°C.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with distilled water.

  • Dry the product under vacuum to obtain 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Step B: Ring Closure to form the Pyrazolo[3,4-d]pyrimidine Core

  • In a round-bottom flask, place 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile (1 equivalent) and an excess of formamide (10-15 equivalents).

  • Heat the mixture to reflux (approximately 180-200°C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the pyrazolo[3,4-d]pyrimidine product.

Protocol 3: Reductive Amination of this compound

This protocol provides a general procedure for the synthesis of N-substituted pyrazole derivatives.

Materials:

  • This compound

  • Selected primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the selected amine (1.1 equivalents) in DCM.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the IC₅₀ values of synthesized pyrazole derivatives against target kinases.[6][7]

Materials:

  • Synthesized pyrazole inhibitor compounds

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multiwell plates (384-well recommended)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction: In a 5 µL reaction volume, combine the kinase enzyme, substrate, ATP, and the test compound (serially diluted) in the appropriate kinase reaction buffer. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Representative Biological Data

While specific biological data for derivatives of this compound are not widely published, the following tables present IC₅₀ values for structurally related pyrazole-based kinase inhibitors to demonstrate the potential of this compound class.

Table 1: Representative IC₅₀ Values of Pyrazole-Based Janus Kinase (JAK) Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Reference Compound
Pyrazolone Derivative 3hJAK265.86Tofacitinib
Pyrazolone Derivative TK4gJAK212.61Tofacitinib
Pyrazolone Derivative TK4bJAK257.40Tofacitinib
Pyrazolone Derivative 3hJAK3-Tofacitinib
Pyrazolone Derivative TK4gJAK315.80Tofacitinib
Pyrazolone Derivative TK4bJAK3-Tofacitinib
Data adapted from a study on pyrazolone-derived JAK inhibitors.[8]

Table 2: Representative IC₅₀ Values of Pyrazole-Based Phosphoinositide 3-Kinase (PI3K) Inhibitors

Compound IDPI3K IsoformIC₅₀ (µM)
Pyrazolo[1,5-a]pyrimidine 7PI3Kδ0.475
Pyrazolo[1,5-a]pyrimidine 13PI3Kδ0.772
Pyrazolo[1,5-a]pyrimidine 37PI3Kδ-
Pyrazolo[1,5-a]pyrimidine 54PI3Kδ0.0028
Data adapted from a study on pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors.[9]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde functional group provide a robust platform for the generation of diverse libraries of novel compounds. The demonstrated potential of the pyrazole scaffold to yield potent inhibitors of key signaling pathways, such as the JAK-STAT and PI3K/Akt pathways, underscores the importance of this intermediate in the ongoing search for new and effective therapies for cancer, inflammatory disorders, and other diseases. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 3-Ethyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • MDPI. (2020).
  • National Institutes of Health. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. NIH.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol #9FB099.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Chem-Impex. (n.d.). This compound. Chem-Impex.
  • Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • ResearchGate. (2011). IC 50 values of selected compounds against PI3Ka and PI3Kg.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • IJACS. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. IJACS.
  • Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Z.B.
  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib.
  • AbMole BioScience. (n.d.).
  • ResearchGate. (n.d.). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Request PDF.
  • MDPI. (2021).
  • ResearchGate. (n.d.). IC 50 values of tested compounds ± standard deviation against HepG-2.

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel Pyrazole-Based Anticancer Agents from 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, pyrazole derivatives have garnered significant attention due to their ability to inhibit various protein kinases, interfere with cell cycle progression, and induce apoptosis in cancer cells.[3][4] Their diverse biological activities stem from the unique structural and electronic properties of the pyrazole ring, which allow for versatile functionalization and interaction with various biological targets.[2][5] This document provides a detailed guide for the synthesis of a novel pyrazole-based compound, (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one (EMFP) , starting from 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, and outlines protocols for its preliminary in vitro evaluation as a potential anti-cancer agent.

The starting material, this compound, is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure is primed for modifications that can lead to the development of novel chemical entities with significant biological activity.

Strategic Approach: Rational Drug Design

The design of EMFP is based on the well-established principle of molecular hybridization, combining the pyrazole core with a chalcone-like motif. Chalcones are known for their cytotoxic effects against various cancer cell lines. The inclusion of a 4-fluorophenyl group is intended to enhance the compound's metabolic stability and cell permeability, which are crucial pharmacokinetic properties.

Synthesis of (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one (EMFP)

This protocol details the synthesis of EMFP via a Claisen-Schmidt condensation reaction. This reaction is a reliable method for forming α,β-unsaturated ketones, which are common pharmacophores in anticancer agents.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • This compound

  • 4-Fluoroacetophenone

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, 1M)

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-fluoroacetophenone (1.0 eq) in absolute ethanol (30 mL).

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (10%, 2.0 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane). The formation of a new, less polar spot should be observed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH ~6-7 with 1M HCl.

  • Precipitation and Filtration: A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water.

  • Drying: Dry the crude product in a desiccator under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound EMFP.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start Starting Materials: This compound 4-Fluoroacetophenone Reaction Claisen-Schmidt Condensation (Ethanol, NaOH) Start->Reaction Workup Aqueous Work-up (Ice, HCl) Reaction->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Product Pure EMFP Characterization->Product

Caption: Synthetic workflow for EMFP.

In Vitro Anticancer Activity Evaluation

A crucial step in drug discovery is the evaluation of the synthesized compound's biological activity.[7][8] A panel of in vitro assays is typically employed to assess cytotoxicity, effects on cell proliferation, and the mechanism of action.[7][9]

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., HSF (human skin fibroblast)) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of EMFP in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each cell line.

Diagram of the Biological Evaluation Workflow:

BioWorkflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies (Further Steps) Compound Synthesized EMFP CellCulture Cancer & Normal Cell Lines Compound->CellCulture MTT MTT Cytotoxicity Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Target Target Identification (e.g., Kinase Assays) Apoptosis->Target CellCycle->Target

Caption: Workflow for biological evaluation of EMFP.

Expected Results and Interpretation

The successful synthesis of EMFP would be confirmed by spectroscopic data consistent with its proposed structure. The in vitro cytotoxicity assays are expected to yield IC₅₀ values that indicate the potency of the compound against the tested cancer cell lines.

Table 1: Hypothetical Characterization Data for EMFP

Technique Expected Result
¹H NMR Signals corresponding to the ethyl, methyl, pyrazole, vinyl, and fluorophenyl protons with appropriate chemical shifts and coupling constants.
¹³C NMR Peaks for all unique carbon atoms in the molecule, including the carbonyl carbon and carbons of the aromatic rings.
Mass Spec (ESI+) A molecular ion peak corresponding to the calculated mass of EMFP ([M+H]⁺).

Table 2: Hypothetical IC₅₀ Values for EMFP from MTT Assay

Cell Line IC₅₀ (µM) Selectivity Index (SI)
MCF-7 5.29.6
A549 8.75.7
HCT116 3.514.3
HSF 50.1-

A higher Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) suggests that the compound is more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential anticancer drug.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and initial biological evaluation of a novel pyrazole-based compound, EMFP. The described protocols are based on established methodologies in medicinal chemistry and cancer biology. Favorable results from these initial studies, such as potent and selective anticancer activity, would warrant further investigation into the compound's mechanism of action, including apoptosis and cell cycle analysis, as well as in vivo efficacy studies in animal models.[8] The versatility of the pyrazole scaffold offers ample opportunities for further structural modifications to optimize the anticancer properties of this promising class of compounds.

References

  • Baskar, D., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Alley, M. C., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer Research, 18(3A), 1673-1682.
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489.
  • Ardiansah, B., & Handayani, D. (2017). Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-51.
  • Abdel-Aziz, M., et al. (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Polymers, 15(18), 3788.
  • Houghtaling, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17351–17359.
  • Menon, A., & Jayandharan, G. R. (2019). In-vitro Models in Anticancer Screening. In Concepts and Models for Drug Permeability Studies (pp. 251-268). Academic Press.
  • Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(15), 2758.
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 194–203.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 143-154.
  • Narwal, S., & Devi, B. (2024). Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. Nanotechnology Perceptions, 20(7), 2491-2501.
  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15, 12345-12367.
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
  • Yilmaz, I., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30971–30985.
  • Kumar, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(18), 8145-8162.
  • Ouci, H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Chemistry of Heterocyclic Compounds, 58(4), 283-294.
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(4).
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(13), 1017-1033.
  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12361–12376.
  • Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12361–12376.

Sources

Application Notes & Protocols: The Strategic Role of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone in the architecture of modern agrochemicals, particularly within the class of succinate dehydrogenase inhibitor (SDHI) fungicides.[1] These heterocyclic compounds offer a robust and versatile scaffold that can be extensively modified to fine-tune biological activity, systemic properties, and spectrum of efficacy. At the heart of this synthetic endeavor are key intermediates that serve as foundational building blocks. Among these, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde stands out as a pivotal precursor for a new generation of pyrazole carboxamide fungicides, valued for their high potency and broad-spectrum activity against devastating plant pathogens.[2][3]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers and professionals in the agrochemical and pharmaceutical industries, offering not just protocols, but a deeper understanding of the causality behind the synthetic strategies. We will dissect the pathway from this aldehyde to high-value fungicidal compounds, grounded in established chemical principles and supported by authoritative literature.

The Synthetic Journey: From Aldehyde to Active Ingredient

The primary application of this compound in agrochemical synthesis is its role as a precursor to 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid is the immediate forerunner to the pyrazole carboxamide scaffold, which is central to the fungicidal activity of this class of compounds. The overall synthetic workflow can be logically segmented into three core stages:

  • Oxidation: Conversion of the aldehyde functionality of the starting material into a carboxylic acid.

  • Activation: Transformation of the carboxylic acid into a more reactive acyl chloride.

  • Amidation: Coupling of the acyl chloride with a selected amine to yield the final pyrazole carboxamide fungicide.

This strategic sequence allows for a modular approach to synthesizing a diverse library of potential fungicides by varying the amine component in the final step.

Visualizing the Core Synthetic Pathway

Synthetic_Pathway A This compound B 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid A->B Oxidation (e.g., KMnO4) C 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride B->C Activation (e.g., SOCl2) D Pyrazole Carboxamide Fungicide C->D Amidation (Amine Coupling)

Caption: Core synthetic workflow from the starting aldehyde to the final fungicide.

Mechanism of Action: Targeting Fungal Respiration

Pyrazole carboxamide fungicides synthesized from this compound primarily act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[4] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain. This disruption leads to a cessation of ATP production and an accumulation of reactive oxygen species, ultimately causing fungal cell death.[4] The specific substituents on the pyrazole and amide portions of the molecule, originating from the aldehyde and the coupled amine respectively, are crucial for optimizing the binding affinity to the SDH enzyme.

Diagram of the SDHI Mechanism

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion Complex_II Succinate Dehydrogenase (Complex II) Fumarate Fumarate Complex_II->Fumarate Ubihydroquinone Ubihydroquinone Complex_II->Ubihydroquinone ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide Pyrazole_Carboxamide->Complex_II Inhibition Inhibition Pyrazole_Carboxamide->Inhibition Succinate Succinate Succinate->Complex_II Oxidation Ubiquinone Ubiquinone Ubiquinone->Complex_II Ubihydroquinone->ETC ADP ADP + Pi ADP->ATP_Synthase Inhibition->Complex_II

Caption: Inhibition of fungal respiration by pyrazole carboxamide fungicides.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of pyrazole carboxamide fungicides starting from this compound.

Protocol 1: Oxidation of this compound

This protocol details the conversion of the starting aldehyde to its corresponding carboxylic acid, a critical intermediate. The procedure is adapted from a well-established method for the oxidation of pyrazole-4-carbaldehydes.[5]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent).

  • Add a 3:2 mixture of water and acetone to dissolve the aldehyde.

  • While stirring, add potassium permanganate (3.6 equivalents) portion-wise to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to 80°C and maintain under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate to a pH of 2 with concentrated hydrochloric acid.

  • A white solid, 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. A typical yield for this reaction is around 95%.[5]

Protocol 2: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride

This protocol describes the activation of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent).

  • Carefully add an excess of thionyl chloride (4 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting product, 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride, is typically a liquid and can be used in the next step without further purification.

Protocol 3: Amidation to Form Pyrazole Carboxamide Fungicides

This final step involves the coupling of the acyl chloride with a desired amine to form the active fungicidal compound.

Materials:

  • 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride

  • Substituted amine (e.g., 2-aminothiazole derivative)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice-water bath

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted amine (1 equivalent) and triethylamine (1 equivalent) in anhydrous THF.

  • Cool the solution in an ice-water bath (0-5°C).

  • Add a solution of 1-Ethyl-5-methyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) in THF dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 10-12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the target pyrazole carboxamide fungicide.

Efficacy of Pyrazole Carboxamide Derivatives

The fungicidal activity of pyrazole carboxamides is typically evaluated in vitro against a panel of plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) is a key metric used to quantify their potency. The table below summarizes the reported in vitro activities of various pyrazole carboxamide fungicides against several important plant pathogens. While these examples may not be direct derivatives of this compound, they represent the broader class of pyrazole carboxamides and demonstrate their potential efficacy.

Compound ClassTarget PathogenEC₅₀ (μg/mL)Reference
Pyrazole-Thiazole Carboxamide (9cd)Sclerotinia sclerotiorum0.72[4]
Pyrazole-Thiazole Carboxamide (9ac)Rhizoctonia cerealis1.09[4]
Pyrazole Carboxamide (SCU2028)Rhizoctonia solani0.022[4]
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37[6][7]
Pyrazole-Thiazole Carboxamide (6i)Valsa mali1.77[3]
Pyrazole-Thiazole Carboxamide (23i)Rhizoctonia solani3.79[3]

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemical fungicides. Its straightforward conversion to pyrazole carboxamides allows for the creation of a wide array of potent SDH inhibitors. The modular nature of the synthetic pathway provides a powerful platform for lead optimization and the development of new fungicides with improved efficacy, broader spectrum, and better resistance management profiles. Future research in this area will likely focus on the discovery of novel amine moieties that can be coupled with the pyrazole scaffold to address the evolving challenges in global agriculture, such as fungicide resistance and the need for more environmentally benign crop protection solutions.

References

  • Sun, J., & Zhou, Y. (2015).
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020). SciELO. [Link]
  • Cheng, J., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Pesticide Science.
  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(14), 5485. [Link]
  • Li, Y., et al. (2021).
  • Sun, J., & Zhou, Y. (2015).
  • Bala, R., et al. (2019). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Journal of Heterocyclic Chemistry.
  • Review Article on Vilsmeier-Haack Reaction. (n.d.).
  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2011).
  • Gouda, M. A., et al. (2016). Synthesis and reactions of pyrazole-4-carbaldehydes.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2005).
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
  • Pyrazole carboxanilide fungicides and use. (1993).
  • Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. (2012).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2023). ScienceDirect.

Sources

Application Notes and Protocols for the Catalytic Conversion of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to Bio-relevant Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the catalytic conversion of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This versatile heterocyclic aldehyde serves as a pivotal building block for a diverse array of functionalized pyrazole derivatives with significant potential in medicinal chemistry. The protocols detailed herein are designed to be robust and adaptable, enabling the synthesis of key derivatives through oxidation, reduction, and carbon-carbon and carbon-nitrogen bond-forming reactions.

Introduction: The Significance of Pyrazole Derivatives in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its prevalence is attributed to its ability to engage in various biological interactions, leading to a wide spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents. This compound is a particularly valuable starting material due to the presence of the reactive aldehyde group at the 4-position, which allows for a variety of chemical transformations.[5]

This guide will detail the catalytic conversion of this key intermediate into several important classes of derivatives:

  • Carboxylic Acids: Important for forming amide and ester linkages.

  • Alcohols: Versatile intermediates for etherification and esterification.

  • Alkenes: Precursors for a variety of further functionalizations.

  • Imines (Schiff Bases): A class of compounds with their own diverse biological activities and utility as synthetic intermediates.[1][6][7]

  • Amines: Key functional groups for introducing basic centers and forming amides and sulfonamides.

Catalytic Oxidation to 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid provides a crucial functional handle for the synthesis of amides and esters, significantly expanding the accessible chemical space for drug discovery. Potassium permanganate (KMnO₄) is a powerful oxidizing agent for this transformation. The use of aqueous pyridine as a co-solvent can lead to a milder reaction, preventing potential over-oxidation of the heterocyclic ring.[8]

Scientific Rationale

Potassium permanganate is a strong oxidizing agent. In a basic or neutral solution, it will convert aldehydes to carboxylates. The reaction proceeds through a hydrated aldehyde intermediate which is then oxidized by the permanganate ion. The use of pyridine helps to buffer the reaction and can prevent the formation of manganese dioxide (MnO₂) in an acidic environment, which can complicate purification.[8]

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of pyridine and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium permanganate (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and any brown manganese dioxide precipitate dissolves.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Data Presentation: Oxidation Reaction
ParameterValue
Starting MaterialThis compound
Oxidizing AgentPotassium Permanganate (KMnO₄)
SolventPyridine/Water (1:1)
Temperature0 °C to Room Temperature
Typical Yield70-85% (post-purification)

Catalytic Reduction to (1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol provides a versatile intermediate for further functionalization, such as ether and ester formation. Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, ideal for this transformation as it typically does not reduce other functional groups like esters or amides under standard conditions.[9][10]

Scientific Rationale

Sodium borohydride serves as a source of hydride ions (H⁻). The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol) during workup to yield the primary alcohol.[10] Its chemoselectivity makes it a preferred reagent when other reducible functional groups are present in the molecule.

Experimental Protocol: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the desired alcohol.

  • Purify by column chromatography if necessary.

Data Presentation: Reduction Reaction
ParameterValue
Starting MaterialThis compound
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Temperature0 °C to Room Temperature
Typical Yield90-98%

Catalytic Condensation Reactions

The aldehyde functionality of this compound is a prime site for condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Knoevenagel Condensation for Alkene Synthesis

The Knoevenagel condensation is a powerful tool for the synthesis of α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound.[11] This reaction is typically catalyzed by a weak base. A green and efficient method utilizes ammonium carbonate as a mild and inexpensive catalyst in an aqueous ethanol mixture.[3][11]

The base catalyst deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting intermediate undergoes dehydration to yield the stable α,β-unsaturated product. The use of a weak base is crucial to avoid self-condensation of the aldehyde.

Materials:

  • This compound

  • Malononitrile

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add ammonium carbonate (0.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 50-60 °C to increase the rate if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from ethanol.

Schiff Base Formation

The condensation of this compound with primary amines yields Schiff bases (imines), a class of compounds with significant biological activities and applications as ligands in coordination chemistry.[6][12] The reaction is typically catalyzed by a few drops of a weak acid.[6]

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, creating a good leaving group (water). Subsequent elimination of water leads to the formation of the imine.

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[13][14][15] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared in situ from a phosphonium salt and a strong base.[15][16]

Scientific Rationale

The negatively charged carbon of the phosphorus ylide acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This leads to the formation of a zwitterionic intermediate called a betaine, which then rearranges to a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane then collapses to form the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add the strong base (1.0 eq). The formation of the ylide is often indicated by a color change.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes and ketones.[17][18] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly useful reagent for this transformation due to its mildness and tolerance of a wide range of functional groups.[17]

Scientific Rationale

The reaction begins with the formation of a hemiaminal intermediate from the aldehyde and the amine. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). The reducing agent, STAB, then selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding amine. STAB is less reactive than sodium borohydride and does not readily reduce the starting aldehyde, thus minimizing the formation of the alcohol byproduct.

Experimental Protocol: Reductive Amination with STAB

Materials:

  • This compound

  • A primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE.

  • Optionally, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the amine product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations described in these application notes.

G cluster_main Catalytic Conversion of this compound cluster_oxidation Oxidation cluster_reduction Reduction cluster_condensation Condensation cluster_wittig Wittig Reaction cluster_amination Reductive Amination start 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde oxidation 1-Ethyl-5-methyl-1H- pyrazole-4-carboxylic acid start->oxidation [O] (KMnO4) reduction (1-Ethyl-5-methyl-1H- pyrazol-4-yl)methanol start->reduction [H] (NaBH4) knoevenagel Alkene Derivative (Knoevenagel Product) start->knoevenagel + Active Methylene (Base Catalyst) schiff Schiff Base (Imine) start->schiff + R-NH2 (Acid Catalyst) wittig Alkene Derivative (Wittig Product) start->wittig + Phosphorus Ylide amination Amine Derivative start->amination + R1R2NH, [H] (NaBH(OAc)3)

Figure 1: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of pyrazole derivatives with significant potential in drug discovery and development. The protocols provided in these application notes offer robust and adaptable methods for the catalytic conversion of this aldehyde into key functionalized intermediates. By leveraging these synthetic transformations, researchers can efficiently generate diverse libraries of pyrazole-based compounds for biological screening and the development of novel therapeutic agents.

References

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN.
  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF - ResearchGate.
  • ARTICLE - ChemRxiv.
  • (PDF) Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride.
  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC - PubMed Central.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics - RSC Publishing.
  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES - ResearchGate.
  • New Cu(II) complexes with pyrazolyl derived Schiff base ligands: Synthesis and biological evaluation - PubMed.
  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.
  • Synthesis of Pyrazole fused Schiff base derivatives - ResearchGate.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters - ACS Publications.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate.
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing.
  • Synthesis of 1-Ethylpyrazole-4-carbaldehydes, 1,1′-Methylenebis(3,5-dimethylpyrazole-4-carbaldehyde), and Schiff Bases Derived Therefrom. - ResearchGate.
  • Asian Journal of Chemistry.
  • Wittig Reaction - Common Conditions.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar.
  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications.
  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing).
  • Wittig reaction - Wikipedia.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Carbonyl Reduction: NaBH4, Mechanism & Procedure - Studylib.
  • The Wittig Reaction - Chemistry LibreTexts.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
  • Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. - ResearchGate.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate.
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media - ResearchGate.
  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH.

Sources

Application Notes & Protocols: Knoevenagel Condensation of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with Active Methylene Compounds for Novel Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a highly sought-after motif in drug design.[4] Derivatives of pyrazole exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][5]

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate that serves as an ideal starting point for the elaboration of the pyrazole core. The aldehyde functionality at the C4 position is primed for carbon-carbon bond formation, providing a gateway to a diverse array of complex molecular architectures. This document provides a detailed exploration of its reaction with active methylene compounds—a reaction widely known as the Knoevenagel condensation—to generate functionalized vinyl-pyrazoles, which are themselves valuable precursors for novel therapeutics.[6][7] We will delve into the underlying mechanism, provide field-proven experimental protocols, and discuss the significance of this transformation in the context of drug discovery.

Section 1: Theoretical Background & Reaction Mechanism

The Knoevenagel condensation is a fundamental organic reaction involving the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[6] The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the acidic methylene protons (pKa ≈ 9-13), generating a resonance-stabilized carbanion.

Causality of Mechanism:

  • Base-Catalyzed Deprotonation: A base (B:) abstracts a proton from the active methylene compound (Z-CH₂-Z'), creating a highly nucleophilic carbanion. The stability of this carbanion, and thus the reactivity of the methylene compound, is dictated by the electron-withdrawing nature of the 'Z' groups (e.g., -CN, -COOR, -COR).

  • Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺), yielding an aldol-type addition product.

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule), often facilitated by the base or mild heating, to form the thermodynamically stable conjugated C=C double bond of the final product.

Below is a generalized mechanistic pathway for the Knoevenagel condensation.

Knoevenagel_Mechanism General Mechanism of Knoevenagel Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide ActiveMethylene Active Methylene (Z-CH₂-Z') Carbanion Carbanion [Z-CH-Z']⁻ ActiveMethylene->Carbanion + Base (B:) - BH⁺ Base Base (B:) Carbanion->Alkoxide Nucleophilic Attack Aldol Aldol Adduct Alkoxide->Aldol + BH⁺ - B: FinalProduct α,β-Unsaturated Product Aldol->FinalProduct Dehydration (-H₂O) Water H₂O Aldol->Water

Caption: Generalized mechanism of the Knoevenagel condensation.

Section 2: Applications in Drug Discovery

The vinyl-pyrazole products synthesized through this reaction are not merely chemical curiosities; they are potent building blocks for advanced pharmaceutical development.

  • Scaffolds for Bioactive Molecules: The resulting α,β-unsaturated system is a Michael acceptor and can participate in a variety of subsequent transformations. These compounds have been incorporated into molecules targeting a range of diseases.[5]

  • Synthesis of Fused Heterocycles: The products are key intermediates for constructing fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.[8] These fused systems are of significant interest as they often exhibit enhanced biological activity compared to their monocyclic precursors. The synthesis can often be achieved through a one-pot, multicomponent reaction involving the aldehyde, an active methylene compound, and a third component, leading to rapid increases in molecular complexity.[8]

  • Library Synthesis: The reliability and broad substrate scope of the Knoevenagel condensation make it an ideal tool for generating diverse chemical libraries for high-throughput screening (HTS) in the drug discovery process.

Section 3: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation. They represent different catalytic systems and conditions, showcasing the versatility of the reaction.

Protocol 3.1: Green Synthesis with Malononitrile using Ammonium Carbonate

This protocol leverages a mild, inexpensive catalyst and an aqueous solvent system, aligning with the principles of green chemistry.[9] Ammonium carbonate is particularly effective for highly reactive methylene compounds like malononitrile.[6]

Rationale: The use of a water-ethanol mixture enhances the solubility of both the polar catalyst and the organic pyrazole aldehyde, while sonication can provide the energy to accelerate the reaction at ambient temperatures, reducing the need for heating and minimizing side product formation.[9]

Protocol_1_Workflow Workflow for Green Synthesis Start Combine Aldehyde (1 mmol) & Malononitrile (1 mmol) in 10 mL Water:Ethanol (1:1) AddCatalyst Add (NH₄)₂CO₃ (0.2 mmol) Stir for 5 min Start->AddCatalyst React Stir at Reflux or Sonicate at Room Temp (Monitor by TLC) AddCatalyst->React Cool Cool to Room Temperature React->Cool Filter Filter the Solid Product Cool->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End Characterize Product (NMR, MS, IR) Dry->End

Caption: Experimental workflow for the reaction with malononitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1 mmol, 1.0 eq) and malononitrile (1 mmol, 1.0 eq) in a 1:1 mixture of ethanol and water (10 mL).[10]

  • Catalyst Addition: Stir the mixture at room temperature for 5 minutes to ensure homogeneity. Add ammonium carbonate (0.2 mmol, 20 mol%).[10]

  • Reaction: Stir the reaction mixture vigorously at reflux temperature (or in an ultrasonic bath at room temperature) for 15-30 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The starting aldehyde spot should disappear as the more polar product spot appears.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Isolation: Filter the solid product using a Büchner funnel, wash it thoroughly with cold deionized water (2 x 10 mL) to remove the catalyst and any unreacted malononitrile.

  • Drying & Characterization: Dry the collected solid in a vacuum oven. The product, 2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)malononitrile, can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and MS).

Protocol 3.2: Classic Condensation with Ethyl Cyanoacetate using Piperidine

This protocol employs piperidine, a classic and highly effective base catalyst for Knoevenagel condensations involving less reactive methylene compounds like ethyl cyanoacetate.[8]

Rationale: Piperidine is a stronger base than ammonium carbonate, making it more suitable for deprotonating esters like ethyl cyanoacetate. The reaction is typically run in a solvent like ethanol under reflux to ensure it proceeds to completion.

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (1 mmol, 1.0 eq), ethyl cyanoacetate (1.1 mmol, 1.1 eq), and absolute ethanol (15 mL).

  • Catalyst Addition: Add 2-3 drops of piperidine to the mixture using a Pasteur pipette.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: If a solid forms, filter it and wash with a small amount of ice-cold ethanol. If no solid forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure ethyl 2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylate.

Section 4: Data Summary & Characterization

The choice of active methylene compound, catalyst, and conditions significantly impacts reaction time and yield. The table below summarizes the typical parameters for these reactions.

Active Methylene Compound Catalyst Solvent Method Typical Yield Reference
Malononitrile(NH₄)₂CO₃ (20 mol%)Water:Ethanol (1:1)Reflux / Sonication>90%[6][9]
Ethyl CyanoacetatePiperidineEthanolReflux75-85%[8]
1,3-Dimethyl-pyrazoloneGlacial Acetic AcidGlacial Acetic AcidReflux70-80%[11]
(Note: Yields are based on analogous pyrazole aldehydes and may vary.)

Product Characterization: The synthesized products should be characterized to confirm their structure.

  • ¹H NMR: The appearance of a singlet for the vinyl proton (CH=) typically between δ 7.5-9.2 ppm is a key indicator of product formation.[9]

  • FT-IR: Look for strong C≡N stretching bands (around 2220 cm⁻¹) and C=O stretching for ester-containing products (around 1720 cm⁻¹).

  • Mass Spectrometry (MS): ESI-MS should show the expected (M+1)⁺ or (M-1)⁻ peak corresponding to the molecular weight of the product.[9]

Section 5: Troubleshooting & Optimization

Problem Potential Cause Solution
Low or No Yield 1. Impure starting materials. 2. Ineffective catalyst. 3. Incorrect solvent system.1. Ensure the aldehyde and active methylene compound are pure. 2. For less reactive methylene compounds, switch from a weak base (ammonium carbonate) to a stronger one (piperidine).[10] 3. The water:ethanol ratio can be critical; optimize for substrate solubility.[6]
Formation of Side Products 1. Reaction time too long or temperature too high. 2. Michael addition of a second active methylene unit.1. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 2. Use a slight excess (1.1 eq) of the active methylene compound, but avoid a large excess which can promote side reactions.
Product is an Oil / Difficult to Isolate The product may be highly soluble in the reaction solvent.1. Remove the solvent under reduced pressure. 2. Attempt to precipitate the product by adding a non-polar solvent (e.g., hexane) or by triturating the oil. 3. If precipitation fails, purify using silica gel column chromatography.

Section 6: Conclusion

The Knoevenagel condensation of this compound with active methylene compounds is a robust, efficient, and highly versatile C-C bond-forming reaction. It provides straightforward access to a wide range of functionalized vinyl-pyrazoles, which are pivotal intermediates in the synthesis of complex heterocyclic systems and novel drug candidates. By selecting the appropriate catalyst and reaction conditions, researchers can tune the reaction for high yields and purity, making it an indispensable tool in the arsenal of medicinal and synthetic chemists. The protocols and insights provided herein serve as a comprehensive guide for leveraging this powerful reaction in the pursuit of new therapeutic agents.

References

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
  • Al-Mulla, A. (2017). Synthesized pyrazoles and active methylene reagents employed in the synthesis. ResearchGate.
  • Mali, S. N., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
  • Kumar, R., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Quiroga, J., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate.
  • Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Sobhani, S., et al. (2012). Tandem Knoevenagel–Michael Reaction of 1-Phenyl-3-methyl-5-pyrazolone with Aldehydes Using 3-Aminopropylated Silica Gel as an Efficient and Reusable Heterogeneous Catalyst. Synthetic Communications.
  • El-Bastawissy, E.-R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.
  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate.
  • Krchnak, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry.
  • Kakade, G. K., & Telvekar, V. N. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.
  • Kakade, G. K., & Telvekar, V. N. (2017). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.
  • Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science.
  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.

Sources

Preparation and Application of Novel Schiff Bases from 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, distinguished by their azomethine or imine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an active carbonyl compound.[1][2] When the carbonyl functionality is part of a heterocyclic scaffold like pyrazole, the resulting Schiff bases become exceptionally versatile ligands capable of coordinating with various metal ions.[1] The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous commercial drugs with applications ranging from anti-inflammatory (e.g., Celecoxib) to analgesic and antipyretic agents.[3][4]

The combination of the pyrazole ring and the azomethine group into a single molecular entity often leads to compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anti-diabetic activities.[3][5][6] Furthermore, the formation of metal complexes with these Schiff base ligands can significantly enhance their biological efficacy, a principle explained by chelation theory, which posits that complexation can increase the lipophilicity and bioavailability of the molecule.[1]

This application note specifically details the preparation of Schiff bases using 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde as the starting aldehyde, providing a robust foundation for the development of novel therapeutic agents.

Synthesis Protocol: From Aldehyde to Schiff Base

The synthesis is a straightforward condensation reaction, typically catalyzed by a weak acid, followed by purification. The protocol provided below is a generalized yet robust method adaptable for various primary amines.

General Reaction Principle

The core of the synthesis is the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This is followed by a dehydration step to form the stable imine linkage. A catalytic amount of a weak acid, such as glacial acetic acid, is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amine.

G cluster_reactants Reactants cluster_products Products P 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Amine Primary Amine (R-NH2) Catalyst Glacial Acetic Acid (Catalyst) P->Catalyst Amine->Catalyst SB Schiff Base Water Water Catalyst->SB Catalyst->Water Solvent Ethanol (Solvent) Heat Reflux

Caption: General reaction for Schiff base synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥97% PuritySigma-Aldrich, TCI
Substituted Primary Amine (e.g., aniline)Reagent GradeMajor suppliers
Absolute Ethanol (EtOH)Anhydrous, ≥99.5%Major suppliers
Glacial Acetic Acid (CH₃COOH)ACS Reagent GradeMajor suppliers
Diethyl EtherAnhydrousMajor suppliers
Standard Reflux Apparatus with Condenser-Glassware supplier
Magnetic Stirrer with Heating Plate-Lab equipment supplier
Büchner Funnel and Filtration Flask-Glassware supplier
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Major suppliers
Step-by-Step Experimental Protocol
  • Preparation of Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stir bar until the aldehyde is completely dissolved.

  • Preparation of Amine Solution: In a separate beaker, dissolve 10 mmol of the chosen primary amine in 20 mL of absolute ethanol. Gentle warming may be required for some solid amines.

  • Reaction Initiation: Add the amine solution to the aldehyde solution in the flask dropwise over 5-10 minutes while stirring continuously at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation.[1]

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 4-8 hours.[1] The elevated temperature provides the necessary activation energy for the dehydration step, driving the reaction to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., ethyl acetate/hexane mixture). The consumption of starting materials and the formation of a new, single product spot indicate the reaction's progression.

  • Product Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution upon cooling. The flask can be placed in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.[1]

  • Drying: Dry the purified Schiff base product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (40-50 °C).

Sources

The Strategic Role of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule inhibitors that can selectively modulate kinase function is a central focus of pharmaceutical research.

Within the medicinal chemist's toolkit, the pyrazole ring stands out as a "privileged scaffold."[1][2] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a foundational building block for a multitude of approved drugs and clinical candidates.[2] The strategic functionalization of this core structure is paramount for achieving desired potency and selectivity. This is where 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde emerges as a highly valuable and versatile intermediate.[3] The aldehyde group at the 4-position serves as a reactive handle for extensive chemical elaboration, enabling the synthesis of diverse compound libraries for screening and lead optimization.[1][4]

This guide provides an in-depth exploration of the application of this compound in the synthesis of potential kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and present a logical workflow for the development of novel therapeutic agents.

Physicochemical Properties and Strategic Advantages

Understanding the fundamental properties of a starting material is critical for predicting its reactivity and optimizing reaction conditions.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[3][]
Molecular Weight 138.17 g/mol [3][]
Appearance Yellow liquid[3]
Boiling Point 242.2 °C at 760 mmHg[]
Density 1.08 g/cm³[]
Solubility Soluble in common organic solvents (DMF, DMSO, DCM, MeOH)[3]
Reactivity Profile The aldehyde group is highly amenable to nucleophilic addition and condensation reactions, particularly reductive amination.[1]

Strategic Advantages as a Building Block:

  • Versatile Synthetic Handle: The aldehyde functionality is a gateway to a multitude of chemical transformations, including reductive amination, Wittig reactions, and condensations to form various heterocyclic systems.[4] This allows for the systematic exploration of the chemical space around the pyrazole core.

  • Structural Contribution: The N-ethyl and C5-methyl groups provide specific steric and electronic features that can be exploited to fine-tune the binding affinity and selectivity of the final inhibitor for its target kinase. They can occupy hydrophobic pockets within the ATP-binding site and influence the overall conformation of the molecule.

  • Proven Pharmacophore: The substituted pyrazole core is a well-established pharmacophore that effectively mimics the adenine region of ATP, enabling competitive inhibition of kinase activity.[1][4]

Core Synthetic Strategy: Reductive Amination for Library Development

One of the most powerful and straightforward methods to leverage the aldehyde functionality of this compound is through reductive amination.[1] This reaction allows for the coupling of the pyrazole core to a diverse range of primary and secondary amines, rapidly generating a library of compounds with varied physicochemical properties. This is a cornerstone of structure-activity relationship (SAR) studies.

The reaction proceeds via a two-step, one-pot process:

  • Imine Formation: The aldehyde reacts with an amine to form a Schiff base (imine) intermediate. This step is often catalyzed by a weak acid.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to a stable secondary or tertiary amine without reducing the starting aldehyde.

// Nodes Start [label="Starting Materials:\nthis compound\n+ Amine of Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Formation [label="Step 1: Imine Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine_Intermediate [label="Imine Intermediate\n(Schiff Base)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Step 2: Reduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Final Product:\nSubstituted Pyrazole-Amine Derivative\n(Potential Kinase Inhibitor)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Purification", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Imine_Formation [label="DCM or MeOH\nRoom Temp, 1-2h"]; Imine_Formation -> Imine_Intermediate; Imine_Intermediate -> Reduction [label="Add NaBH(OAc)₃\nRoom Temp, Overnight"]; Reduction -> Workup; Workup -> Final_Product; } enddot Caption: General workflow for reductive amination synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole-Amine Derivative

This protocol details the synthesis of a model compound using this compound and a representative amine (e.g., 4-morpholinoaniline). This procedure is analogous to established methods for similar pyrazole aldehydes and can be adapted for a wide variety of amines.[1]

Objective: To synthesize N-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-4-morpholinoaniline.

Materials:

  • This compound (1.0 eq)

  • 4-Morpholinoaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and 4-morpholinoaniline (1.1 eq) in anhydrous dichloromethane (DCM).

    • Causality Note: DCM is a good solvent for both reactants and does not interfere with the reaction. Using an excess of the amine (1.1 eq) helps to drive the imine formation to completion.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.

    • Expertise Insight: The imine spot will typically appear between the two starting material spots and will be UV active. A co-spot of the starting materials and the reaction mixture is recommended for accurate tracking.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions over 5-10 minutes.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aldehyde. Portion-wise addition helps to control any potential exotherm.

  • Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction by TLC until the imine intermediate is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

    • Trustworthiness Check: This step neutralizes any remaining acid and quenches the excess reducing agent. Slow addition is crucial to control the foaming.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine all organic layers and wash sequentially with water and then brine. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure final product.

Application in a Kinase Signaling Context

The synthesized pyrazole-based compounds are designed to act as ATP-competitive inhibitors. They target the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream substrates and thereby interrupting the signaling cascade. For example, in the PI3K/Akt/mTOR pathway, a common target in cancer therapy, an effective inhibitor would block PI3K, preventing the cascade that leads to cell proliferation and survival.[1]

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrazole-Based\nInhibitor\n(Synthesized Compound)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", label=" INHIBITS"]; } enddot Caption: Inhibition of the PI3K/Akt pathway by a pyrazole agent.

Protocol: In-Vitro Kinase Inhibitor Evaluation

Once synthesized, the compounds must be evaluated for their biological activity. A typical workflow involves in-vitro kinase assays followed by cell-based assays.

1. In-Vitro Kinase Assay (IC₅₀ Determination):

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀). Commercial kits (e.g., ADP-Glo™) are widely used.

  • Principle: The assay measures the amount of ADP produced in the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production.

  • Brief Protocol:

    • Prepare serial dilutions of the synthesized pyrazole compounds in DMSO.

    • In a multi-well plate, add the kinase, its specific substrate, and ATP.

    • Add the diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C).

    • Stop the reaction and add the ADP detection reagent.

    • Measure luminescence, which is proportional to ADP concentration.

    • Plot the results and calculate the IC₅₀ value for each compound.

2. Cell-Based Proliferation Assay (MTT Assay):

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.[1]

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Brief Protocol:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.[1]

    • Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at ~570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

// Nodes Start [label="Synthesize Pyrazole Derivatives\n(from this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseAssay [label="In Vitro Kinase Assay\n(IC₅₀ Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellAssay [label="Cell-Based Proliferation Assay\n(EC₅₀ Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity Relationship (SAR)\nAnalysis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Candidate", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> KinaseAssay; KinaseAssay -> CellAssay; CellAssay -> SAR; SAR -> LeadOpt [label="Iterative Design"]; LeadOpt -> Start [style=dashed, label="Synthesize\nNew Analogs"]; SAR -> Preclinical [label="Identify Promising Leads"]; } enddot Caption: A typical workflow for kinase inhibitor discovery.

Conclusion and Future Prospects

This compound is a potent and strategically valuable building block in medicinal chemistry.[3] Its utility, primarily through facile reactions like reductive amination, allows for the rapid and efficient generation of diverse libraries of pyrazole-based compounds.[1] This enables a thorough exploration of structure-activity relationships, which is essential for the design of potent and selective kinase inhibitors. The protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to harness the potential of this intermediate in the quest for novel therapeutics to combat a range of diseases.

References

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2018 Sep; 23(9): 2329.
  • Graneto, M. J., et al. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. 2007, 50(23), 5712-5722.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ResearchGate.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds. 2019, 55(4), 334-343.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023, 13, 26733-26760.
  • 1-Ethyl-1H-pyrazole-4-carboxaldehyde. PubChem.
  • Joshi, A., et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. 2015, 7(2), 1515-1522.
  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. 2018 May; 23(5): 1193.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry. 2022; 16: 92.
  • Galal, S. A., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021, 26(10), 2955.
  • This compound. PubChemLite.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. 2015, 6(8), 923-928.
  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters. 2015, 25(22), 5148-5152.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate.[1] The primary synthetic route discussed is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich heterocycles like pyrazoles.[2][3][4]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your synthesis is successful, reproducible, and high-yielding.

Section 1: The Core Synthesis - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the cornerstone for synthesizing pyrazole-4-carbaldehydes. It involves the electrophilic substitution of the pyrazole ring with a formyl group (-CHO) using a specialized reagent.

Q1: What is the Vilsmeier-Haack reaction and how does it apply to 1-Ethyl-5-methyl-1H-pyrazole?

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich ring system.[2][5] For substituted pyrazoles, this reaction is highly regioselective, typically occurring at the C4 position due to the electronic properties of the pyrazole ring.[6] The reaction proceeds by first forming the "Vilsmeier reagent," an electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][6] This reagent is then attacked by the electron-rich C4 position of the 1-Ethyl-5-methyl-1H-pyrazole. Subsequent hydrolysis during the aqueous work-up yields the desired this compound.[2][7]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Ethyl-5-methyl- 1H-pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Product 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Iminium_Intermediate->Product + H₂O H2O H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Section 2: Frequently Asked Questions (FAQs)

Q2: How is the Vilsmeier reagent prepared and what are the critical safety precautions?

Preparation: The Vilsmeier reagent is almost always prepared in situ just before use due to its high reactivity and moisture sensitivity.[2] It is generated by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold (0-5 °C) solution of anhydrous N,N-dimethylformamide (DMF).[2][6] This reaction is highly exothermic and must be performed under strict temperature control and anhydrous conditions to prevent decomposition.[2][8]

Safety Precautions:

  • Corrosivity: Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water, releasing toxic fumes.[2][6]

  • Exothermicity: Both the reagent formation and the subsequent quenching of the reaction mixture with water or ice are highly exothermic.[2][8][9]

  • Work Environment: Always conduct the reaction in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[2][6]

  • Quenching: The final reaction mixture must be quenched by pouring it slowly and carefully onto a large excess of crushed ice with vigorous stirring to manage the heat generated.[2][10]

Q3: How do I synthesize the starting material, 1-Ethyl-5-methyl-1H-pyrazole?

The precursor pyrazole is typically synthesized via a condensation reaction. A common and effective method is the reaction of ethylhydrazine with a 1,3-dicarbonyl compound, in this case, 2,4-pentanedione.[11] The reaction is generally straightforward and provides the starting material for the subsequent formylation step.

Q4: How can the progress of the formylation be monitored?

The reaction progress can be efficiently monitored by Thin-Layer Chromatography (TLC).[2][10] To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched (e.g., in a vial containing a small amount of ice and saturated sodium bicarbonate solution). The quenched mixture is then extracted with a small volume of an organic solvent like ethyl acetate or dichloromethane. The organic layer is spotted on a TLC plate alongside the starting pyrazole to monitor its consumption and the appearance of the more polar aldehyde product.[2]

Section 3: Troubleshooting Guide for Yield Improvement

Low yield is the most common issue encountered in this synthesis. The following guide addresses specific problems, their potential causes, and field-proven solutions.

Problem 1: Low or No Product Yield
Potential CauseSuggested Solution(s)
Inactive Vilsmeier Reagent The reagent is highly sensitive to moisture.[2][10] 1. Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried). Use fresh, anhydrous grade DMF and high-purity POCl₃.[2][10] 2. Proper Preparation: Prepare the reagent at low temperature (0-5 °C) and use it immediately. A white, viscous salt should form, indicating successful generation.[2][10]
Insufficiently Reactive Substrate While the pyrazole ring is electron-rich, reaction conditions may still be suboptimal. 1. Increase Reagent Stoichiometry: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent (e.g., 2-5 equivalents).[2][10][12] 2. Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80 °C after the initial addition.[2][10]
Incomplete Reaction The reaction may not have proceeded to completion. 1. Monitor by TLC: Continue monitoring the reaction by TLC until the starting material spot has completely disappeared (typically 2-6 hours).[6][10] 2. Extend Reaction Time: If starting material persists, extend the reaction time at the optimized temperature.
Product Decomposition During Work-up The aldehyde product can be sensitive to harsh acidic or basic conditions.[2][6] 1. Controlled Quenching: Pour the reaction mixture slowly onto a large volume of crushed ice to keep the temperature low.[2][10] 2. Careful Neutralization: Neutralize the quenched mixture carefully and slowly with a mild base like saturated sodium bicarbonate solution until the pH is approximately 7-8.[10] Avoid strong bases or excessive heat.
Problem 2: Formation of a Dark, Tarry Residue
Potential CauseSuggested Solution(s)
Reaction Overheating The reaction is exothermic, and runaway temperatures can lead to polymerization and decomposition of reagents and products.[2][8][10] 1. Strict Temperature Control: Maintain strict temperature control (0-5 °C) using an ice bath, especially during the dropwise addition of POCl₃ and the pyrazole substrate.[2][10]
Presence of Impurities Impurities in starting materials or solvents can catalyze side reactions and polymerization. 1. Use High-Purity Reagents: Ensure the starting pyrazole is pure. Use high-purity, anhydrous solvents.[2][10]
Problem 3: Difficulty in Product Isolation
Potential CauseSuggested Solution(s)
Product is Water-Soluble The formylated pyrazole may have some solubility in the aqueous layer, leading to loss during extraction. 1. Use Brine: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product.[2] 2. Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery.[2][10]
Emulsion Formation A stable emulsion can form at the interface of the aqueous and organic layers, making separation difficult. 1. Add Brine: Adding brine can often help break up emulsions. 2. Allow to Stand: Let the separatory funnel stand for an extended period to allow the layers to separate. 3. Filtration: Filtering the entire mixture through a pad of Celite can sometimes resolve the issue.

Section 4: Recommended Experimental Protocol

This protocol represents a generalized and optimized procedure. Researchers should adapt it as necessary based on their specific laboratory conditions and scale.

Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole (Starting Material)
  • A generalized method involves reacting ethylhydrazine with 2,4-pentanedione.[11]

  • To a solution of ethylhydrazine (1.0 eq) in a suitable solvent like water or ethanol, add 2,4-pentanedione (1.0 eq) dropwise at a controlled temperature (e.g., 0-10 °C).[11]

  • Stir the reaction at room temperature for 12-18 hours.[11]

  • Work up the reaction by extraction with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude product, which can be purified if necessary.[11]

Step 2: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (4-5 equivalents). Cool the flask to 0-5 °C in an ice bath.[10]

  • Slowly add POCl₃ (1.5-2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[10]

  • After the addition is complete, stir the resulting white, viscous mixture at 0-5 °C for an additional 30 minutes.[10]

  • Formylation Reaction: Dissolve 1-Ethyl-5-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[2][6]

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[2][10]

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C.[2][10]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[10]

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[6][10]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[10]

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3-4 times).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.[10]

Section 5: Visual Troubleshooting Workflow

This decision tree provides a logical pathway for diagnosing and solving low-yield issues during the synthesis.

Troubleshooting_Workflow start Initial Observation: Low or No Yield q_reagents Are reagents fresh & anhydrous? start->q_reagents a_reagents_no Action: Use fresh anhydrous DMF & high-purity POCl₃. Ensure glassware is dry. q_reagents->a_reagents_no No q_temp Was temperature strictly controlled? q_reagents->q_temp Yes a_reagents_no->q_temp a_temp_no Action: Maintain 0-5°C during additions. Avoid overheating. q_temp->a_temp_no No q_tlc Did TLC show full consumption of SM? q_temp->q_tlc Yes a_temp_no->q_tlc a_tlc_no Action: Increase reaction time or temperature (e.g., 60-70°C). Consider more reagent. q_tlc->a_tlc_no No q_workup Was work-up gentle? (Low temp, mild base) q_tlc->q_workup Yes a_tlc_no->q_workup a_workup_no Action: Quench on excess ice. Neutralize slowly with NaHCO₃ to pH 7-8. q_workup->a_workup_no No end_node Yield Improved q_workup->end_node Yes a_workup_no->end_node

Caption: Troubleshooting workflow for low product yield.

References

  • Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
  • Optimizing reaction conditions for the formyl
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Technical Support Center: Vilsmeier-Haack Synthesis of 3-Ethyl-1H-pyrazole-4-carbaldehyde. BenchChem.
  • Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H. BenchChem.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • This compound. Chem-Impex.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.

Sources

Technical Support Center: Purification of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS: 933778-29-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this key synthetic intermediate. As a versatile building block in the development of pharmaceuticals and agrochemicals, achieving high purity is critical for downstream applications and reliable experimental outcomes.[1][2]

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound?

A1: The two most prevalent and effective techniques are column chromatography and recrystallization.[3][4]

  • Column Chromatography on silica gel is the method of choice for complex crude mixtures, especially when dealing with byproducts of similar polarity or structurally related isomers (regioisomers) that can arise during synthesis.[3][5]

  • Recrystallization is a highly cost-effective and scalable method for achieving excellent purity, provided the compound is a solid and a suitable solvent system can be identified that differentiates the solubility of the product from its impurities.[4][6]

Q2: How can I effectively monitor the purification process?

A2: A multi-tiered approach is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid, real-time assessment of fraction purity during column chromatography and for selecting an appropriate solvent system.[3][5]

  • High-Performance Liquid Chromatography (HPLC): For precise, quantitative analysis of purity, HPLC is the industry standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial not only for confirming the structural integrity of the purified product but also for identifying and quantifying any remaining impurities.[5]

Q3: What are the common impurities I should expect during the synthesis and purification of this compound?

A3: Impurities are typically process-related and depend on the synthetic route. Common synthesis methods like the Vilsmeier-Haack reaction can introduce specific byproducts.[7][8] Be aware of:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Colored Byproducts: Tarry or colored impurities are common from formylation reactions like the Vilsmeier-Haack, which can co-elute with the product.[9]

  • Regioisomers: If using an unsymmetrical precursor in a reaction like the Knorr pyrazole synthesis, the formation of regioisomers is a significant possibility. These isomers often have very similar physical properties, making them challenging to separate.[3][10]

  • Oxidation Products: The aldehyde functional group can be susceptible to oxidation, leading to the corresponding carboxylic acid, especially if exposed to air over long periods.[11]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Issue Symptom Potential Cause & Scientific Rationale Recommended Solution
Product is a Persistent Oil The purified compound fails to solidify after solvent removal.Residual Solvent: Trace amounts of solvent can act as an impurity, depressing the melting point and preventing crystallization. High Impurity Load: Significant levels of impurities can create a eutectic mixture with a melting point below room temperature.Ensure thorough solvent removal first with a rotary evaporator, then under a high-vacuum pump. Gentle heating may be applied if the compound is thermally stable.[4] If it remains an oil, re-purification via column chromatography is necessary.
Undesirable Color in Final Product The isolated solid is yellow or brown instead of white/off-white.Oxidative Degradation: Pyrazole derivatives can be susceptible to oxidation, which forms colored byproducts.[11] Persistent Synthetic Impurities: Highly conjugated, colored byproducts from the synthesis (e.g., Vilsmeier-Haack reaction) may be trapped in the product.[9]Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration through celite.[11] Silica Plug: Dissolve the compound in a minimal amount of solvent and pass it through a short plug of silica gel to retain baseline impurities.[4]
"Oiling Out" During Recrystallization Instead of forming crystals upon cooling, the compound separates as an insoluble oil.Excessive Supersaturation: The solution's concentration is too high, causing the product to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice. Inappropriate Solvent Polarity: The chosen solvent may be too nonpolar, causing the compound's solubility to drop too drastically upon cooling.[9][11]Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool much more slowly (e.g., by placing the flask in a large, insulated container). Alternatively, consider a different solvent system, perhaps one with slightly higher polarity.[9]
Poor Separation in Column Chromatography TLC analysis shows significant streaking of the product spot or co-elution with impurities.Acid-Base Interaction: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking. Inadequate Solvent System: The polarity of the eluent may not be optimized to resolve the product from impurities. Column Overload: Too much crude material was loaded relative to the amount of silica gel.Deactivate Silica: Add ~1% triethylamine to your hexane/ethyl acetate mobile phase. This base will occupy the acidic sites on the silica, preventing the pyrazole from binding strongly and resulting in sharper bands.[4][9] Optimize Eluent: Systematically test various solvent ratios with TLC to find a system that gives your product an Rf value of ~0.3 and maximizes separation from impurities.[4] Reduce Load: Use a higher ratio of silica gel to crude product (a minimum of 30:1 by weight is a good starting point).[9]
Low Recovery After Purification The final yield of pure compound is unexpectedly low.Premature Crystallization: During a hot filtration step in recrystallization, the product crystallizes on the filter paper or in the funnel stem. Product Solubility: The product may have significant solubility in the cold recrystallization solvent, causing losses to the mother liquor. Co-elution: In chromatography, if separation is poor, fractions containing both product and impurity may be discarded, lowering the yield.[11]Use a pre-heated funnel and receiving flask for hot filtration to prevent cooling.[11] Ensure the recrystallization solution is thoroughly cooled in an ice bath to minimize solubility, and wash the collected crystals with a minimal amount of ice-cold solvent.[9] Re-optimize the chromatographic conditions to achieve baseline separation.[11]

Data Presentation: Purification Parameters

The following table provides starting points for the purification of this compound. Optimization will be necessary based on your specific crude material.

Purification Method Parameter Recommended Starting Conditions & Rationale
Flash Column Chromatography Stationary Phase Silica Gel (60 Å, 230-400 mesh). This is the standard choice for most small organic molecules.
Mobile Phase (Eluent) Hexane / Ethyl Acetate gradient (e.g., starting with 95:5 and gradually increasing to 80:20).[4][5] This gradient allows for the elution of nonpolar impurities first, followed by the product. Add 1% triethylamine if streaking is observed.[9]
Target Rf Value 0.3 - 0.4. This Rf value on a TLC plate typically ensures good separation and a reasonable elution time from the column.[4]
Recrystallization Single Solvent Ethanol, Methanol, or Ethyl Acetate.[4][12] These solvents offer good solubility when hot and lower solubility when cold for many pyrazole derivatives.
Solvent/Anti-Solvent System Ethyl Acetate / Hexane or Ethanol / Water.[4][9] The product is dissolved in a minimum of the "good" solvent (e.g., ethyl acetate) while hot, and the "anti-solvent" (e.g., hexane) is added dropwise until turbidity persists, promoting crystal formation upon slow cooling.

Workflow Visualization: Purification Strategy

The choice of purification method depends on the nature of the crude product. This workflow diagram provides a logical decision-making process.

Purification_Workflow start Crude Product (Post-Workup) check_state Assess Physical State & TLC Profile start->check_state is_oil Is it an Oil? check_state->is_oil Oily or Multiple Spots is_solid Is it a Solid? check_state->is_solid Solid & One Major Spot column_chrom Column Chromatography is_oil->column_chrom recrystallize Recrystallization is_solid->recrystallize tlc_check Analyze Purity by TLC/NMR column_chrom->tlc_check recrystallize->tlc_check is_pure Is Purity >95%? tlc_check->is_pure Yes re_purify Re-Purify with Alternative Method tlc_check->re_purify No final_product Pure Product is_pure->final_product re_purify->column_chrom

Caption: Decision workflow for selecting the optimal purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with similar polarities.[4][9]

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop several plates using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) as the mobile phase.

    • Identify the solvent system that provides good separation and places the desired product spot at an Rf value of approximately 0.3-0.4. If streaking occurs, add 1% triethylamine to the chosen mobile phase.

  • Column Packing:

    • Select a glass column of appropriate size (a common rule is a 30:1 to 50:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles are trapped.

    • Add a thin layer of sand (0.5 cm) on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin eluting under positive pressure.

    • Collect fractions in an array of test tubes. If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Further dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing impurities that have different solubility profiles from the product.[9][11]

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add different solvents (e.g., ethanol, ethyl acetate, hexane) to each tube. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent/anti-solvent pair (like ethyl acetate/hexane) is also an excellent option.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent the product from crystallizing prematurely.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to air-dry on the filter paper, then transfer them to a desiccator or vacuum oven for final drying.

References

  • This compound - Chem-Impex. (URL: [Link])
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives - Der Pharma Chemica. (URL: [Link])
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google P
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr - Royal Society of Chemistry. (URL: [Link])
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
  • Diaryl Pyrazole-4-carbaldehyde Benzoylhydrazones Metal Complexes: Synthesis and Their Antibacterial and Antioxidant Screening. (URL: [Link])
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL: [Link])
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. (URL: [Link])

Sources

common side reactions in the synthesis of pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. As Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemistry to empower you in your research.

Introduction: The Central Role of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active molecules. The formyl group at the C4 position serves as a versatile synthetic handle for constructing complex molecular architectures, making the efficient and clean synthesis of these building blocks a critical step in many discovery programs.

The most common and direct route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack (V-H) reaction .[1] While powerful, this reaction is not without its challenges. This guide will focus primarily on troubleshooting the V-H formylation, while also addressing common issues in the preliminary synthesis of the pyrazole core itself.

Section 1: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]

Q1: I am observing a very low yield or no product at all. What are the likely causes and how can I fix this?

Low or no yield is a frequent issue and can often be traced back to a few critical experimental parameters.

A1: Root Cause Analysis and Solutions for Low Yield

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly moisture-sensitive. Any trace of water in your reagents or glassware will lead to its decomposition.[2]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours). Use anhydrous DMF and freshly opened or properly stored POCl₃. It is also crucial to prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly.

  • Insufficiently Reactive Pyrazole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation.[3]

    • Solution: For less reactive pyrazoles, consider increasing the excess of the Vilsmeier reagent (from the typical 1.5-2.5 equivalents to 3-5 equivalents). A moderate increase in reaction temperature can also be beneficial, but must be carefully monitored to avoid side reactions.

  • Suboptimal Reaction Temperature: Formylation of the pyrazole ring is temperature-dependent. Too low, and the reaction may not proceed; too high, and you risk decomposition and side product formation.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction is sluggish at your initial temperature (e.g., room temperature or 60 °C), a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1]

  • Improper Work-up: The quenching and extraction steps are critical for isolating your product.

    • Solution: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice. This should be done slowly to control the exotherm. Neutralization with a saturated solution of sodium bicarbonate should be performed cautiously until the pH is between 7 and 8. Incomplete neutralization or improper extraction can lead to significant product loss.

Q2: I am seeing multiple spots on my TLC, indicating significant side product formation. What are these impurities and how can I minimize them?

Side product formation is a common challenge in Vilsmeier-Haack reactions. Understanding the potential impurities is the first step to mitigating them.

A2: Common Side Products and Mitigation Strategies

Side ProductPlausible CauseMitigation Strategy
Di-formylated Pyrazole Harsh reaction conditions (high temperature, long reaction time, large excess of Vilsmeier reagent).Use milder conditions: lower the reaction temperature, shorten the reaction time, and use a smaller excess of the Vilsmeier reagent. Monitor the reaction closely by TLC to stop it once the desired mono-formylated product is maximized.
Chlorinated Pyrazole The Vilsmeier reagent can also act as a chlorinating agent, particularly at higher temperatures. This is more prevalent with certain substitution patterns on the pyrazole ring.[4]Maintain a lower reaction temperature. If chlorination persists, consider alternative formylation methods such as the Duff reaction.
Unreacted Starting Material Incomplete reaction due to factors mentioned in Q1.Refer to the troubleshooting points for low yield (inactive reagent, substrate reactivity, temperature).
Polymeric/Tarry Material Reaction overheating, leading to decomposition of the starting material or product.Ensure efficient stirring and controlled heating. For exothermic reactions, consider adding the pyrazole substrate portion-wise to the Vilsmeier reagent at a low temperature.
Q3: I am observing an unexpected product that is not the desired carbaldehyde, di-formylated, or chlorinated product. What could be happening?

While less common, unexpected rearrangements and side reactions can occur under Vilsmeier-Haack conditions.

A3: Investigating Unexpected Reaction Pathways

  • Dealkylation: With certain bulky N-substituents (like t-butyl), dealkylation of the pyrazole can be observed, leading to the formation of an NH-pyrazole that may or may not undergo formylation.[3]

  • Rearrangements: In rare cases, particularly with complex starting materials, the pyrazole ring itself can undergo rearrangement or opening.[5] These are often highly substrate-dependent.

    • Troubleshooting: If you suspect a rearrangement, detailed structural elucidation of the unexpected product using techniques like 2D NMR and mass spectrometry is crucial. A thorough literature search for similar transformations with related substrates can also provide valuable insights.

Section 2: Upstream Challenges - Regioselectivity in Pyrazole Synthesis

The successful synthesis of a pyrazole-4-carbaldehyde begins with the successful synthesis of the pyrazole core itself. A common route is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. When using an unsymmetrical 1,3-dicarbonyl, this can lead to the formation of two regioisomers, which can be difficult to separate.

Q4: I am getting a mixture of regioisomers in my Knorr pyrazole synthesis. How can I control the regioselectivity?

A4: Controlling Regioselectivity in Pyrazole Formation

The regiochemical outcome of the Knorr synthesis is influenced by a combination of steric and electronic factors of both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl group towards nucleophilic attack.

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in favor of one isomer.

Experimental Protocol for Improved Regioselectivity in Pyrazole Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in 2,2,2-trifluoroethanol (TFE).

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up: Upon completion, remove the TFE under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

Section 3: Visualizing Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate the key reaction pathways.

Vilsmeier-Haack Formylation of Pyrazole

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Pathway cluster_side_reactions Common Side Reactions DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Chloro Chlorinated Product Pyrazole->Chloro + Vilsmeier Reagent (High Temp.) Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (Work-up) DiFormyl Di-formylated Product Intermediate->DiFormyl + Vilsmeier Reagent (Harsh Conditions) Troubleshooting_Yield Start Low or No Yield Observed CheckReagents Check Reagents & Conditions (Anhydrous? Fresh POCl₃?) Start->CheckReagents ReagentsOK Reagents & Conditions OK? CheckReagents->ReagentsOK ImproveReagents Action: Use fresh, anhydrous reagents and dry glassware. ReagentsOK->ImproveReagents No CheckSubstrate Is the pyrazole substrate electron-deficient? ReagentsOK->CheckSubstrate Yes ImproveReagents->CheckReagents SubstrateReactive Substrate Reactive? CheckSubstrate->SubstrateReactive IncreaseReagent Action: Increase excess of Vilsmeier reagent and/or temperature. SubstrateReactive->IncreaseReagent No CheckTempTime Review Reaction Temp & Time (Monitor by TLC) SubstrateReactive->CheckTempTime Yes IncreaseReagent->CheckTempTime TempTimeOK Temp/Time Optimized? CheckTempTime->TempTimeOK OptimizeTempTime Action: Gradually increase temperature and monitor for completion by TLC. TempTimeOK->OptimizeTempTime No ReviewWorkup Review Work-up Procedure (Quenching, Neutralization, Extraction) TempTimeOK->ReviewWorkup Yes OptimizeTempTime->CheckTempTime WorkupOK Work-up Efficient? ReviewWorkup->WorkupOK OptimizeWorkup Action: Ensure careful quenching, complete neutralization, and thorough extraction. WorkupOK->OptimizeWorkup No Success Yield Improved WorkupOK->Success Yes OptimizeWorkup->ReviewWorkup

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing. [Link]
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023).
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar. [Link]
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. (n.d.).
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link]

Sources

Core Principles: The Vilsmeier-Haack Reaction on Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide in-depth technical support for the Vilsmeier-Haack formylation of pyrazoles. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues, optimize conditions, and achieve reliable results in your research and development endeavors.

The Vilsmeier-Haack (V-H) reaction is a versatile and powerful method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems, such as pyrazoles.[1][2] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4]

The pyrazole ring is an electron-rich aromatic system, making it an excellent substrate for electrophilic substitution. The V-H reaction is highly regioselective, almost exclusively targeting the C4 position of the pyrazole ring, which possesses the highest electron density.[5] The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the C4 position, forming an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up step to yield the final pyrazole-4-carbaldehyde.[3][4][6]

Reaction Mechanism Overview

The overall process can be visualized in three key stages: formation of the Vilsmeier reagent, electrophilic attack on the pyrazole, and hydrolysis to the aldehyde.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF adduct Initial Adduct DMF->adduct + POCl₃ POCl3 POCl₃ V_reagent Vilsmeier Reagent (Chloroiminium ion) adduct->V_reagent Cl⁻ elimination Pyrazole Pyrazole Substrate sigma_complex Sigma Complex Pyrazole->sigma_complex + Vilsmeier Reagent (from Stage 1) iminium_salt Iminium Salt Intermediate sigma_complex->iminium_salt - H⁺ H2O H₂O (Work-up) hydrolyzed_intermediate Hydrolyzed Intermediate iminium_salt->hydrolyzed_intermediate + H₂O Product Pyrazole-4-carbaldehyde hydrolyzed_intermediate->Product Elimination of (CH₃)₂NH₂⁺

Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

Troubleshooting Guide

This section addresses the most common challenges encountered during the Vilsmeier-Haack formylation of pyrazoles in a practical question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows little to no conversion of the starting material. What are the primary causes and how can I address them?

A1: This is one of the most frequent issues and typically points to one of three main areas: the Vilsmeier reagent, the substrate's reactivity, or the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The chloroiminium ion is highly moisture-sensitive. Any water present in your reagents or glassware will rapidly decompose it.[5]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous grade DMF and fresh, high-purity POCl₃. It is best practice to prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately for the subsequent reaction.[5][7]

  • Cause 2: Insufficiently Reactive Substrate. The electronic nature of the pyrazole ring is paramount. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) on the pyrazole ring decrease its nucleophilicity, making it less reactive towards the electrophilic Vilsmeier reagent.[8][9]

    • Solution: For less reactive pyrazoles, more forcing conditions are necessary. This can be achieved by increasing the reaction temperature (e.g., from 60-80 °C up to 120 °C) and/or by using a larger excess of the Vilsmeier reagent (from the standard 1.2-2 equivalents up to 5 equivalents).[5][8][9] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid decomposition from excessive heating.

  • Cause 3: Inadequate Reaction Time or Temperature. The formylation of pyrazoles often requires heating to proceed at a reasonable rate.[10]

    • Solution: If the reaction is sluggish at a lower temperature (e.g., room temperature), gradually increase the heat to 60-80 °C.[5] For highly deactivated systems, temperatures as high as 120 °C may be required for the reaction to complete.[8][9] TLC is your best tool to determine the optimal reaction time, which can range from 2 to 24 hours depending on the substrate.[5][10]

Problem Area 2: Formation of Side Products & Impurities

Q2: My TLC plate shows multiple spots, and the final product is impure. What are the likely side reactions, and how can I suppress them?

A2: The formation of multiple products usually indicates side reactions or the presence of impurities in the starting materials.

  • Cause 1: Di-formylation. While the V-H reaction is generally regioselective for the C4 position, using a large excess of the Vilsmeier reagent or harsh conditions can sometimes lead to the introduction of a second formyl group, especially on highly activated pyrazole systems.[5]

    • Solution: Optimize the stoichiometry. Begin with a smaller excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) and only increase it if the conversion is low. Careful monitoring by TLC will help you find the sweet spot between complete conversion and the formation of di-formylated byproducts.

  • Cause 2: Impurities in Starting Materials. The V-H reaction is sensitive to impurities, which can catalyze polymerization or other side reactions.

    • Solution: Ensure your starting pyrazole is pure. If necessary, recrystallize or chromatograph it before use. Use high-purity, anhydrous solvents.[5]

  • Cause 3: Concurrent Chlorination or Other Transformations. With certain substrates, the Vilsmeier reagent can act as more than just a formylating agent. For example, hydroxyl groups on the pyrazole or its substituents can be converted to chlorides.[3][8][9]

    • Solution: This requires careful analysis of your substrate's functional groups. If you suspect an unwanted transformation, you may need to employ protecting group strategies or investigate alternative formylation methods.

Q3: My reaction mixture turned into a dark, tarry residue upon heating. What happened?

A3: Tar formation is a clear sign of decomposition or polymerization, typically caused by excessive heat.

  • Cause 1: Reaction Overheating. The formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole are exothermic. Uncontrolled temperature can lead to runaway reactions and decomposition.[5]

    • Solution: Maintain strict temperature control throughout the experiment. Prepare the Vilsmeier reagent in an ice bath (0-5 °C), ensuring the internal temperature does not exceed 10 °C.[5] Add the pyrazole solution dropwise while still cooling the flask. When heating is required, do so gradually using an oil bath and monitor the internal temperature.

  • Cause 2: Substrate Instability. Some highly substituted or sensitive pyrazoles may not be stable under the acidic and high-temperature conditions of the reaction.

    • Solution: If you suspect your substrate is degrading, try running the reaction at the lowest possible temperature that still affords a reasonable conversion rate. It may be a trade-off between reaction time and yield.

Problem Area 3: Work-up and Purification Challenges

Q4: The work-up procedure is messy, and I'm struggling to isolate my product. What is the standard protocol?

A4: A careful and methodical work-up is crucial for hydrolyzing the iminium intermediate and isolating the final aldehyde.

  • The Standard Procedure: The reaction mixture is cooled to room temperature and then poured slowly onto a large amount of crushed ice with vigorous stirring.[5][7][11] This step serves two purposes: it quenches any remaining reactive species and initiates the hydrolysis of the iminium salt.[6] The acidic solution is then carefully neutralized with a base (e.g., NaOH, Na₂CO₃, or NaHCO₃ solution) until it reaches a pH of ~7-8. The product, which is often a solid, will precipitate out and can be collected by filtration.[11] If the product is an oil, it can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Key Tips for Success:

    • Quenching: Always pour the reaction mixture into ice, not the other way around. This helps to dissipate the heat generated during quenching.

    • Hydrolysis: The hydrolysis of the iminium salt can sometimes be slow. After neutralization, it is often beneficial to let the mixture stand for several hours or even overnight to ensure complete conversion to the aldehyde.[11]

    • DMF Removal: DMF is a high-boiling point solvent and can be difficult to remove. If your product is extracted, repeated washing of the organic layer with water or a brine solution will help remove residual DMF.

Q5: My product is contaminated with a persistent greenish-blue impurity. What is this and how can I get rid of it?

A5: This is a classic sign of cyanine dye formation.[12] These highly colored byproducts can form from the self-condensation of the Vilsmeier reagent, especially under certain conditions.[12]

  • Solution:

    • Prevention: Use the Vilsmeier reagent immediately after its formation and avoid unnecessarily high temperatures or prolonged reaction times.

    • Removal: These dyes are often polar. Careful column chromatography on silica gel is usually effective for their removal. Sometimes, recrystallization from an appropriate solvent system can also leave the dye behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q6: How do substituents on the pyrazole ring affect the reaction's regioselectivity?

A6: The Vilsmeier-Haack reaction on 1,3- or 1,5-disubstituted pyrazoles is highly regioselective for the C4 position. This is because both nitrogen atoms and the substituents at C3/C5 direct the electrophilic attack to this position, which has the highest electron density and is sterically most accessible. Formylation at C3 or C5 is rarely observed unless the C4 position is blocked.

Q7: Are there alternatives to POCl₃ for this reaction?

A7: Yes, other activating agents can be used to generate Vilsmeier-type reagents from DMF. These include thionyl chloride (SOCl₂), oxalyl chloride, and phosgene, although POCl₃ remains the most common due to its effectiveness and convenience.[2][13] More environmentally benign methods using reagents like phthaloyl dichloride have also been developed.[14]

Key Experimental Protocols & Data

Protocol 1: Preparation of the Vilsmeier Reagent
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4-5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-2 equivalents) dropwise to the stirred DMF via the dropping funnel. Crucially, ensure the internal temperature does not exceed 10 °C. [5]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. The formation of a viscous, pale yellow to white salt indicates the generation of the Vilsmeier reagent.[5] Use this reagent immediately in the next step.

Protocol 2: General Formylation of a Pyrazole
  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).

  • Add the pyrazole solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature, and then heat to the desired temperature (typically 60-90 °C) using an oil bath.[11]

  • Monitor the reaction's progress by TLC until the starting material is consumed (this can take 2-24 hours).

Troubleshooting Workflow

Sources

Technical Support Center: Optimizing Knoevenagel Condensation of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation of pyrazole aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important carbon-carbon bond-forming reaction. Pyrazole aldehydes are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, and mastering their condensation is key to efficient molecular assembly.

This document provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation and why is it important for pyrazole aldehydes?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction.[1][2] The result is an α,β-unsaturated product, a versatile intermediate in organic synthesis.[2][3][4]

For pyrazole aldehydes, this reaction is particularly significant as it provides a robust method for elaborating the pyrazole core, a privileged scaffold in medicinal chemistry. The resulting vinyl-substituted pyrazoles are precursors to a wide range of biologically active molecules.[5]

Q2: What is the general mechanism of the Knoevenagel condensation?

The reaction proceeds in three main steps, typically catalyzed by a weak base like an amine (e.g., piperidine, pyridine) or an ammonium salt.[1][4][6]

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound to form a highly stabilized carbanion (enolate). The high acidity of these protons prevents the self-condensation of the aldehyde, which can be an issue in other aldol-type reactions.[1][4]

  • Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde to form a tetrahedral β-hydroxy intermediate (an aldol-type adduct).[2][7]

  • Dehydration: This intermediate is then dehydrated (loses a molecule of water) to form the final, thermodynamically stable α,β-unsaturated product.[2][3] This step is often spontaneous or can be promoted by heat.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Z1_CH2_Z2 Z-CH₂-Z' (Active Methylene) Carbanion Z-CH⁻-Z' (Carbanion/Enolate) Z1_CH2_Z2->Carbanion + Base Base Base (e.g., Piperidine) Carbanion2 Z-CH⁻-Z' Intermediate β-Hydroxy Intermediate Carbanion2->Intermediate Attacks Carbonyl Pyrazole_CHO Pyrazole-CHO Pyrazole_CHO->Intermediate Intermediate2 β-Hydroxy Intermediate Product Pyrazole-CH=C(Z)-Z' (α,β-Unsaturated Product) Intermediate2->Product - H₂O Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

Troubleshooting Guide

This section addresses the most common issues encountered during the Knoevenagel condensation of pyrazole aldehydes.

Problem Area 1: Low or No Product Yield

Q: My reaction is giving a low yield or failing completely. What are the most likely causes and how can I fix it?

This is the most frequent issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.[3][8]

1. Catalyst Choice and Activity: The catalyst is critical. A base that is too strong can cause self-condensation of the aldehyde, while one that is too weak will not efficiently deprotonate the active methylene compound.[3][8]

  • Expert Insight: For pyrazole aldehydes, weak bases are almost always preferred.[1][9] Piperidine is a classic choice, but ammonium salts like ammonium carbonate or ammonium acetate are often highly effective, milder, and considered greener options.[9][10][11] L-proline has also been shown to be an effective organocatalyst for these reactions.

  • Troubleshooting Steps:

    • Ensure your catalyst is fresh. Amines can degrade over time.

    • If using piperidine with no success, try ammonium carbonate or acetate.[9][11]

    • Vary the catalyst loading. Typically 10-20 mol% is sufficient, but for stubborn substrates, this can be adjusted.

CatalystTypical LoadingAdvantagesConsiderations
Piperidine 5-20 mol%Highly effective, well-documented.[6][10]Can sometimes be too basic, leading to side products.
Ammonium Carbonate 20 mol%Mild, inexpensive, excellent for pyrazole aldehydes.May require slightly longer reaction times or gentle heat.
Ammonium Acetate 10-20 mol%Green, effective catalyst.Often used in refluxing conditions.
L-Proline 10-30 mol%Effective organocatalyst, can lead to high yields.May be more expensive than traditional bases.
Boric Acid 10 mol%Mild, efficient Brønsted acid catalyst.[12]Works via a different mechanism (activation of the carbonyl).

2. Solvent Selection: The solvent plays a major role in reaction kinetics and yield by influencing the solubility of reactants and the stability of intermediates.[8]

  • Expert Insight: A 1:1 mixture of ethanol and water has proven to be an excellent solvent system for the condensation of pyrazole aldehydes, particularly when using ammonium carbonate as the catalyst.[5][9][11] This is because the mixed solvent system adequately dissolves both the organic pyrazole aldehyde and the inorganic catalyst.[5] Protic solvents like ethanol are generally effective, but polar aprotic solvents like DMF can also yield good results.[6][13]

  • Troubleshooting Steps:

    • If your reaction is sluggish in a single solvent like ethanol, try a 1:1 ethanol/water mixture.[9][11]

    • For highly nonpolar substrates, toluene may be necessary, often in conjunction with azeotropic water removal.[8]

    • Consider solvent-free conditions, which can sometimes dramatically improve yields and reaction times.[6][13]

3. Reaction Temperature and Time: Many Knoevenagel condensations proceed at room temperature, but some systems require thermal energy to overcome the activation barrier.[8]

  • Expert Insight: For pyrazole aldehydes, gentle heating to reflux (e.g., 60-90°C) can significantly accelerate the reaction and drive it to completion, often within 30-60 minutes.[6][9] However, excessive heat or prolonged reaction times can promote the formation of side products.[6]

  • Troubleshooting Steps:

    • Always monitor the reaction's progress by Thin Layer Chromatography (TLC).

    • If the reaction is slow at room temperature, gradually increase the temperature to reflux.

    • Once the starting aldehyde is consumed (as indicated by TLC), work up the reaction promptly to avoid byproduct formation.

4. Water Removal: The Knoevenagel condensation produces one equivalent of water.[3][6] According to Le Châtelier's principle, the presence of this water can inhibit the reaction or even reverse it, leading to an unfavorable equilibrium and incomplete conversion.[8][10]

  • Troubleshooting Steps:

    • For reactions in non-polar solvents like toluene, use a Dean-Stark apparatus to physically remove water via azeotropic distillation.[3][8][10] This is a highly effective method for driving the reaction to completion.

    • In other solvents, adding molecular sieves (e.g., 4Å) to the reaction mixture can effectively sequester the water as it is formed.[3][6]

Problem Area 2: Formation of Side Products

Q: My TLC shows the desired product, but also several other spots. What are these impurities and how do I prevent them?

Side product formation is typically caused by reaction conditions that are too harsh or an incorrect stoichiometry.[6]

  • Self-Condensation of the Aldehyde: This occurs if the base is too strong, causing the aldehyde to react with itself.[1][6]

    • Solution: Use a weaker base like ammonium carbonate instead of a stronger amine.[11]

  • Michael Addition: The carbanion of the active methylene compound can add to the α,β-unsaturated product in a 1,4-conjugate addition.[6]

    • Solution: Carefully control the stoichiometry. Use a 1:1 or a slight excess (1.1 equivalents) of the active methylene compound. Avoid a large excess. Monitor the reaction by TLC and stop it once the aldehyde is consumed.[6][13]

  • Polymerization: Overly high temperatures or long reaction times can lead to polymerization of the unsaturated product.[6]

    • Solution: Use the minimum effective temperature and work up the reaction as soon as it is complete.

Troubleshooting_Workflow start_node Low Yield or Side Products decision_node1 Check Catalyst start_node->decision_node1 Start Diagnosis decision_node decision_node action_node action_node end_node High Yield, Pure Product action_node1a Use fresh catalyst decision_node1->action_node1a Is it fresh? action_node1b Switch to (NH₄)₂CO₃ or Piperidine decision_node1->action_node1b Is base too strong/weak? decision_node2 Optimize Solvent action_node1a->decision_node2 action_node1b->decision_node2 action_node2a Try EtOH/H₂O (1:1) decision_node2->action_node2a Is solubility poor? action_node2b Use Toluene + Dean-Stark decision_node2->action_node2b Is reaction stalling? decision_node3 Adjust Conditions action_node2a->decision_node3 action_node2b->decision_node3 action_node3a Heat to reflux (60-90°C) decision_node3->action_node3a Slow at RT? action_node3b Reduce temperature/time decision_node3->action_node3b Side products observed? action_node3a->end_node action_node3b->end_node

Caption: A systematic workflow for troubleshooting common issues.
Problem Area 3: Difficult Product Isolation

Q: My product has formed, but it is oily or difficult to purify. What are the best practices for isolation?

  • Expert Insight: Many Knoevenagel products derived from pyrazole aldehydes are crystalline solids that precipitate directly from the reaction mixture upon cooling, especially when using an ethanol/water solvent system.[9]

  • Troubleshooting Steps:

    • Cooling & Precipitation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature, then place it in an ice bath to maximize precipitation.

    • Filtration: Collect the solid product by vacuum filtration.

    • Washing: Wash the filter cake with cold water to remove any inorganic salts (like ammonium carbonate) and then with a small amount of cold ethanol to remove residual starting materials.[9]

    • Recrystallization: If the product is not sufficiently pure, recrystallize from a suitable solvent like ethanol.

    • Oily Products: If the product separates as an oil, try extracting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, drying over sodium sulfate, and concentrating under reduced pressure. The resulting crude oil can then be purified by column chromatography on silica gel.

Experimental Protocols

Protocol 1: General Knoevenagel Condensation of a Pyrazole Aldehyde using Ammonium Carbonate

This protocol is adapted from a green chemistry approach proven effective for various pyrazole aldehydes.[9][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrazole aldehyde (1.0 mmol, 1 equiv.) and the active methylene compound (e.g., malononitrile, 1.0 mmol, 1 equiv.) to a 1:1 mixture of ethanol and water (10 mL).

  • Catalyst Addition: Stir the mixture for 5 minutes at room temperature to ensure dissolution, then add ammonium carbonate (0.2 mmol, 20 mol%).[9]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 30-60 minutes.

  • Work-up and Isolation: After the reaction is complete (disappearance of the aldehyde spot on TLC), cool the mixture to room temperature. The product should precipitate. For complete precipitation, cool the flask in an ice bath for 15-20 minutes.

  • Purification: Collect the solid product by vacuum filtration, wash the solid with cold water (2 x 10 mL), and then with a small amount of cold ethanol (5 mL). Dry the product under vacuum to obtain the pure condensed product.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

This protocol is ideal for less reactive substrates or when the reaction equilibrium is particularly unfavorable.[8]

  • Reaction Setup: Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: Add the pyrazole aldehyde (1.0 mmol, 1 equiv.), the active methylene compound (1.1 mmol, 1.1 equiv.), and the catalyst (e.g., piperidine, 0.1 mmol, 10 mol%) to the flask. Add toluene (20-30 mL) as the solvent.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected and the starting materials are consumed (as monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

References

  • Tanaka, Y., Ishikuri, M., & Itoh, T. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin, 70(1), 82-84.
  • Büyükkıdan, B., Turan, Z., & Gerçek, Z. (2021). Synthesis, Characterization of α-Cyanochalcone Compounds and Determination of Their Antibacterial, Antifungal and Antioxidant Activities. ResearchGate.
  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.
  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Sonar, J. P., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate.
  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction.
  • Kumar, B., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2603-2618.
  • Singh, R., & Geetanjali. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of ChemTech Research, 9(5), 200-206.

Sources

Technical Support Center: Work-up and Purification of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, chemists, and process development professionals working with 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This guide provides in-depth, field-proven insights into the work-up and purification procedures for reactions involving this versatile heterocyclic aldehyde. As a key building block in pharmaceutical and agrochemical development, ensuring its purity is paramount for successful downstream applications.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific reaction work-ups effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the isolation and purification of this compound.

Q1: After quenching my Vilsmeier-Haack reaction, I have a persistent emulsion during the initial aqueous work-up. How can I resolve this?

A: Emulsions are common when quenching Vilsmeier-Haack reactions due to the presence of DMF and viscous byproducts.

  • Causality: The Vilsmeier reagent is prepared from DMF and a chlorinating agent like POCl₃ or SOCl₂.[3][4][5] Upon aqueous quench, residual DMF can act as a surfactant, stabilizing oil-in-water or water-in-oil mixtures. The hydrolysis of the intermediate iminium salt also generates salts that can contribute to emulsion formation.[4]

  • Troubleshooting Steps:

    • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the mutual solubility of the organic and aqueous layers.[6]

    • Solvent Modification: Add more of your primary organic extraction solvent to decrease the concentration of emulsifying agents at the interface.

    • Filtration: If solid particulates are present, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion by removing the particles that stabilize it.

    • Patience & Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent stable emulsions from forming.

Q2: My crude product is a dark oil, and TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?

A: The dark color and multiple spots suggest the presence of unreacted starting materials, reaction byproducts, and decomposition products.

  • Likely Impurities:

    • Unreacted 1-Ethyl-5-methyl-1H-pyrazole: The starting material for a Vilsmeier-Haack formylation.

    • Residual DMF: A high-boiling point solvent that can be difficult to remove completely under reduced pressure.

    • Polymeric/Tarry Materials: Often formed under the acidic and sometimes high-temperature conditions of the reaction.[7]

  • Purification Strategy:

    • Aqueous Washes: Thoroughly wash the organic layer with water to remove DMF. Multiple washes are more effective than a single large-volume wash.

    • Acid/Base Extraction: Since pyrazoles are weakly basic, an acid wash (e.g., dilute HCl) can protonate and extract unreacted 1-ethyl-5-methyl-1H-pyrazole into the aqueous layer.[8][9][10] Your aldehyde product, being less basic, should largely remain in the organic phase. Neutralize the aqueous layer and extract back into an organic solvent to recover the starting material if desired.

    • Column Chromatography: This is often the most effective method for separating the desired aldehyde from closely related impurities.[11][12][13] A gradient elution with a hexane/ethyl acetate system is a good starting point.[14]

    • Recrystallization: If the crude product can be solidified, recrystallization is an excellent final purification step.[14][15] Hexane/ethyl acetate is a recommended solvent system to try.[14]

Q3: The yield of my purified aldehyde is very low. What are the potential reasons during the work-up?

A: Low yield can be attributed to several factors during the work-up procedure, assuming the reaction itself went to completion.

  • Incomplete Extraction: Your product may have some water solubility, leading to loss in the aqueous layers during extraction. To mitigate this, saturate the aqueous phase with NaCl (brine) before extraction and perform multiple extractions with your organic solvent.[6]

  • Product Degradation: The pyrazole ring is generally stable, but the aldehyde group can be sensitive.[16] Strong acidic or basic conditions during work-up, especially if prolonged or at elevated temperatures, could lead to degradation. Ensure any acid or base washes are performed efficiently and at cool temperatures.

  • Formation of a Water-Soluble Bisulfite Adduct: If sodium bisulfite is present from a previous step or added for purification, the aldehyde can form a water-soluble adduct, partitioning it into the aqueous phase.[14][17][18] This is a reversible process and can be used to your advantage for purification (see Protocol 3).

Q4: I am trying to purify my aldehyde using bisulfite adduct formation, but the adduct is not precipitating. What should I do?

A: Precipitation of the bisulfite adduct is not guaranteed and depends on its solubility.[17] This is a common issue with lower molecular weight aldehydes.

  • Causality: The sodium bisulfite adduct of your aldehyde may be soluble in the reaction medium (e.g., water/ethanol mixtures).[17]

  • Alternative Protocol: Instead of relying on precipitation and filtration, you can perform a liquid-liquid extraction. The water-soluble adduct will be selectively pulled into the aqueous phase, separating it from non-aldehydic impurities that remain in the organic layer.[17][18] You can then regenerate the aldehyde from the isolated aqueous phase.

  • Troubleshooting Steps:

    • Ensure a Saturated Solution: Always use a freshly prepared, saturated solution of sodium bisulfite for maximal efficiency.[17]

    • Optimize Solvent: Try using a solvent system like ethanol/water, which can sometimes help induce precipitation.[17]

    • Switch to Extraction: If precipitation fails, proceed with the liquid-liquid extraction method outlined in Protocol 3.

Experimental Protocols & Methodologies

These protocols provide a general framework. Always monitor your reaction and purification progress by Thin-Layer Chromatography (TLC).

Protocol 1: General Aqueous Work-up

This procedure is a standard starting point for quenching a reaction and performing initial purification.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and water. If the reaction was a Vilsmeier-Haack, this step hydrolyzes the intermediate iminium salt to the aldehyde.[4]

  • Neutralization: Cautiously neutralize the acidic mixture by adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8. Monitor the pH closely.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[6]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Water (to remove water-soluble impurities like DMF).

    • Saturated aqueous sodium chloride (brine) (to help break any emulsions and remove residual water).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This is the preferred method for separating the aldehyde from impurities with similar solubility.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Eluent System: A common mobile phase is a mixture of hexane and ethyl acetate.[14] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

  • Elution: Elute the column, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for fine-tuning of polarity to achieve good separation.[14]
TLC Visualization UV light (254 nm)The aromatic pyrazole ring will be UV active.
Protocol 3: Purification via Bisulfite Adduct Formation (Liquid-Liquid Extraction)

This chemical purification method is highly selective for aldehydes.[14][17]

  • Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for several minutes.

  • Separation: Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous phase, while non-aldehydic impurities remain in the organic layer.[17][18] Separate the layers.

  • Regeneration of Aldehyde: Place the aqueous layer (containing the adduct) in a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Add a base (e.g., 10% sodium hydroxide or saturated sodium bicarbonate solution) dropwise with swirling until the mixture is basic (pH > 10). This will regenerate the free aldehyde.[14]

  • Extraction of Purified Aldehyde: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and perform two further extractions of the aqueous layer with the organic solvent.

  • Final Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

Visualized Workflows

General Work-up and Purification Workflow

Reaction Crude Reaction Mixture Quench Aqueous Quench (Ice/Water) Reaction->Quench Neutralize Neutralization (e.g., NaHCO₃) Quench->Neutralize Extract Liquid-Liquid Extraction (e.g., EtOAc) Neutralize->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Crude_Product Crude Product Dry->Crude_Product TLC TLC Analysis Crude_Product->TLC Chromatography Column Chromatography TLC->Chromatography Multiple Spots Recrystallize Recrystallization TLC->Recrystallize Sufficiently Pure Solid Pure_Product Pure Product Chromatography->Pure_Product Recrystallize->Pure_Product

Caption: General workflow for work-up and purification.

Troubleshooting Decision Tree for Purification

Start Crude Product Analysis (TLC/NMR) Is_Solid Is the crude product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column Column Chromatography Is_Solid->Column No (Oil) Success_Recrys Successful? Try_Recrystallization->Success_Recrys Pure Pure Product Success_Recrys->Pure Yes Success_Recrys->Column No Is_Clean Is TLC clean? Column->Is_Clean Is_Clean->Pure Yes Bisulfite Consider Bisulfite Adduct Purification Is_Clean->Bisulfite No (Aldehyde Impurities) Bisulfite->Pure

Caption: Decision tree for selecting a purification method.

References

  • Benchchem. Technical Support Center: Purification of 3-Ethyl-1H-pyrazole-4-carbaldehyde.
  • Google Patents. IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Chem-Impex. This compound.
  • Benchchem. Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Google Patents. CN110483400A - A kind of preparation method of pyrazole derivatives.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ResearchGate. Synthesis of Pyrazole Compounds by Using Sonication Method | Request PDF.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • NIH. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
  • NIH. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Benchchem. Preventing degradation of pyrazole compounds during synthesis.
  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.
  • Taylor & Francis. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF.
  • Benchchem. assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • PMC - PubMed Central. Current status of pyrazole and its biological activities.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes.
  • J&K Scientific. This compound | 933778-29-1.
  • ACS Publications. Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters.
  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • PMC - NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • RSC Publishing. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • DergiPark. Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Diketonik Michael Katılma Ürünlerinden Yeni Pirazol Bile.
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • RJPT. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • Benchchem. Overcoming steric hindrance in bisulfite adduct formation of aldehydes.
  • BOC Sciences. CAS 933778-29-1 this compound.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
  • Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

Sources

Technical Support Center: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 933778-29-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and storage of this versatile research chemical. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its proper handling is crucial for experimental success and ensuring the integrity of your results.[1][2]

I. Core Concepts: Understanding the Stability of this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds known for their broad range of biological activities. The stability of this compound is primarily influenced by the pyrazole ring and the aldehyde functional group. While the pyrazole ring itself is generally stable, the aldehyde group is more susceptible to chemical transformations, which can be influenced by storage conditions and handling procedures.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a refrigerator at 0-8°C.[1] It should be kept in a tightly sealed, airtight container to prevent exposure to moisture and air. For added protection, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: What is the expected shelf-life of this compound?

When stored under the recommended conditions (refrigerated, dry, and protected from light), this compound is expected to be stable for an extended period. However, it is good laboratory practice to re-analyze the purity of the compound if it has been in storage for more than a year or if any signs of degradation are observed.

Q3: What are the visual signs of degradation?

The pure compound is typically a yellow liquid.[1] A noticeable change in color, such as darkening to a brown or reddish-brown hue, can be an indicator of degradation. The formation of a precipitate or a change in viscosity may also suggest decomposition or polymerization.

Q4: In which solvents is this compound most stable for experimental use?

Based on the general stability of pyrazole aldehydes, aprotic solvents are recommended for dissolving this compound for experimental use. For short-term use, high-purity aprotic solvents such as acetonitrile, dichloromethane, and toluene are good choices. Protic solvents, especially in the presence of acidic or basic impurities, may facilitate degradation of the aldehyde group.

Q5: What are the main degradation pathways for this compound?

The primary route of degradation for this compound is likely the oxidation of the aldehyde group to the corresponding carboxylic acid. This can be initiated by exposure to air (oxygen), especially in the presence of light or trace metal impurities. Other potential degradation pathways include polymerization and reactions with incompatible substances.

III. Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the storage and use of this compound.

Scenario 1: You observe a significant color change in your stored compound.

  • Question: My vial of this compound, which was initially a yellow liquid, has turned dark brown. Is it still usable?

  • Troubleshooting Steps:

    • Visual Inspection: A dark brown color is a strong indicator of degradation.

    • Purity Analysis: Before use, it is highly recommended to assess the purity of the compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Decision: If the purity is found to be significantly lower than required for your experiment, it is best to use a fresh batch of the compound to ensure the reliability of your results.

Scenario 2: You are experiencing inconsistent results in your reactions.

  • Question: My reactions using this compound are giving variable yields and unexpected byproducts. Could the stability of the starting material be the issue?

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored correctly at 0-8°C and protected from light and air.

    • Check for Incompatibilities: Review your reaction components. Strong oxidizing agents, strong acids, and strong bases can react with and degrade the pyrazole aldehyde.

    • Solvent Purity: Ensure that the solvent used to dissolve the compound is of high purity and free from peroxides or other reactive impurities.

    • Fresh is Best: If in doubt, use a freshly opened vial of the compound for your reaction.

Scenario 3: You need to store a solution of the compound for a short period.

  • Question: I have dissolved this compound in a solvent for my experiments. Can I store the solution for later use?

  • Troubleshooting Steps:

    • Solvent Choice: Use a high-purity, dry, aprotic solvent.

    • Storage Conditions: Store the solution in a tightly capped vial, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and refrigerated if possible.

    • Short-Term Storage: It is best to prepare solutions fresh. If short-term storage is necessary, it should ideally not exceed 24 hours. For longer periods, the stability of the compound in the specific solvent should be experimentally verified.

IV. Key Data and Protocols

Summary of Stability and Storage Parameters
ParameterRecommendationRationale
Storage Temperature 0-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aldehyde group by atmospheric oxygen.
Light Exposure Protect from light (use amber vials)To prevent light-catalyzed degradation.
Container Tightly sealed, airtight containerTo prevent exposure to moisture and air.
Recommended Solvents High-purity aprotic solventsTo minimize solvent-mediated degradation.
Incompatibilities Strong oxidizing agents, strong acids, strong basesTo avoid chemical reactions that can degrade the compound.
Experimental Protocol: Assessing the Purity of this compound by HPLC

This protocol provides a general method for assessing the purity of the compound. The specific conditions may need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • The purity can be estimated by the area percentage of the main peak. The appearance of significant new peaks compared to a reference chromatogram of a fresh sample would indicate the presence of degradation products.

V. Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.

G Troubleshooting Workflow for Compound Stability cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions & Analysis cluster_resolve Resolution Observe Inconsistent Experimental Results or Visual Change in Compound Storage Verify Storage Conditions (Temp, Light, Atmosphere) Observe->Storage Incompat Check for Incompatible Reagents (Strong Oxidizers, Acids, Bases) Observe->Incompat Solvent Assess Solvent Purity Observe->Solvent Purity Perform Purity Analysis (HPLC, NMR) Storage->Purity If conditions were improper Fresh Use a Fresh Batch of Compound Incompat->Fresh If incompatibility is suspected Solvent->Fresh If solvent is impure Purity->Fresh If purity is low Optimize Optimize Reaction/Storage Conditions Purity->Optimize If purity is acceptable Resolved Issue Resolved Fresh->Resolved Optimize->Resolved

Sources

Technical Support Center: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and analytical guidance for identifying and mitigating impurities during this common synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Vilsmeier-Haack reaction is complete, but the purity of my this compound is lower than expected. What are the most probable impurities?

A1: Low purity following the Vilsmeier-Haack formylation of 1-ethyl-5-methyl-1H-pyrazole is a common issue. The impurities typically arise from incomplete reaction, side reactions inherent to the Vilsmeier reagent, or the nature of the pyrazole starting material. The most common impurities to investigate are:

  • Unreacted Starting Material (1-Ethyl-5-methyl-1H-pyrazole): Incomplete formylation is a frequent cause of impurity. This can result from insufficiently reactive Vilsmeier reagent, suboptimal reaction temperature, or insufficient reaction time.[1]

  • Regioisomeric Product (1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde): If the initial synthesis of the 1-ethyl-5-methyl-1H-pyrazole starting material was not regioselective, a common issue in pyrazole synthesis from unsymmetrical precursors, the regioisomeric pyrazole will also undergo formylation, leading to a difficult-to-separate impurity.[2][3][4]

  • Over-formylated or Side-Reacted Products: While less common for this specific substrate, highly reactive conditions can sometimes lead to di-formylation or other side reactions.[1]

  • Hydrolyzed Vilsmeier Reagent Byproducts: Residual salts and decomposition products from the aqueous work-up can contaminate the final product if not thoroughly removed.

The first step in troubleshooting is to identify which of these impurities are present in your crude product.

Q2: How can I definitively identify the impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous impurity identification. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation.

  • HPLC-UV Analysis: A well-developed reversed-phase HPLC method can separate the main product from unreacted starting material and potentially the regioisomeric aldehyde. By comparing retention times with a known standard of your starting material, you can confirm its presence.

  • GC-MS Analysis: GC-MS is highly effective for identifying volatile impurities. The mass fragmentation patterns can help distinguish between the product, starting material, and isomers.[5][6]

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for identifying regioisomers. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituent positions. For unambiguous assignment, 2D NMR techniques like NOESY can be employed to show through-space correlations between the N-ethyl group and the adjacent methyl group (or lack thereof).[2]

Below is a diagram illustrating the logical workflow for impurity identification.

G cluster_0 Impurity Identification Workflow Crude_Product Crude Product Analysis HPLC HPLC-UV Analysis Crude_Product->HPLC Quantify Peaks GCMS GC-MS Analysis Crude_Product->GCMS Identify by Mass NMR NMR Spectroscopy Crude_Product->NMR Confirm Structure Impurity_Quantified Impurity_Quantified HPLC->Impurity_Quantified Peak Area % Impurity_Identified Impurity_Identified GCMS->Impurity_Identified Fragmentation Pattern Isomer_Confirmed Isomer_Confirmed NMR->Isomer_Confirmed Regiochemistry Confirmed G cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 Fresh POCl3 POCl3->Vilsmeier_Reagent Pyrazole 1-Ethyl-5-methyl- 1H-pyrazole label_reagent Critical: Anhydrous conditions, low temperature (0-5 °C) Intermediate Iminium Intermediate Pyrazole->Intermediate Electrophilic Attack Product Product Aldehyde (after hydrolysis) Intermediate->Product Aqueous Work-up label_formylation Critical: Stoichiometry, Temperature (60-80 °C), Reaction Time

Sources

Technical Support Center: 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 933778-29-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for the handling, storage, and use of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: My vial of this compound has turned a pale yellow color. Is it still usable?

A slight yellowish discoloration is often the first visual indicator of minor degradation. The primary degradation pathway for aromatic aldehydes like this one is oxidation of the aldehyde group to the corresponding carboxylic acid (1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid). This process can be accelerated by exposure to air (oxygen) and light.[3] While a pale yellow color may indicate the presence of a small percentage of this impurity, the bulk material may still be suitable for many applications. However, for high-purity work, such as in the final steps of pharmaceutical synthesis, it is crucial to first assess the purity of the material using an appropriate analytical method like HPLC or NMR.

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

To maximize the shelf-life of this compound, it should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage.[4][5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[4][6]

  • Light: Keep in an amber or opaque vial to protect it from light.[5][6]

  • Moisture: Ensure the container is tightly sealed to prevent moisture ingress, which can facilitate degradation.[5][7]

Q3: I am dissolving the compound in methanol for my reaction, but I'm seeing inconsistent results. Could the solvent be the issue?

Yes, the choice of solvent and its purity are critical. Protic solvents like methanol, while often necessary for reactions, can be problematic for long-term storage of the aldehyde in solution.[6] Additionally, solvents can contain impurities like peroxides (especially in ethers like THF or dioxane) or dissolved oxygen that can initiate or accelerate oxidation. Always use high-purity, anhydrous solvents. If storing in solution for a short period is unavoidable, use a dry, aprotic solvent and keep it under an inert atmosphere at low temperatures.[5]

Q4: What analytical technique is best for detecting degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of pyrazole derivatives and quantifying the parent compound and its degradation products.[8] A well-developed HPLC method can separate the aldehyde from its primary degradant, the carboxylic acid, allowing for accurate quantification of purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.

II. Troubleshooting Guide: Degradation Issues

This section provides a structured approach to diagnosing and resolving common degradation-related problems encountered during experiments.

Problem 1: Low Yield in a Reaction Where the Aldehyde is a Starting Material
Potential Cause Explanation Recommended Solution
Degradation of the Aldehyde Stock The aldehyde may have degraded during storage due to improper conditions (exposure to air, light, or moisture). The primary degradant, the corresponding carboxylic acid, will not participate in most aldehyde-specific reactions, leading to a lower effective concentration of the starting material.1. Assess Purity: Before use, check the purity of the aldehyde stock using HPLC or ¹H NMR. Look for the appearance of a carboxylic acid peak or other impurity signals. 2. Purify if Necessary: If significant degradation has occurred, consider purifying the aldehyde by column chromatography or recrystallization. 3. Implement Proper Storage: Ensure all future storage of the compound follows the ideal conditions outlined in the FAQ section (refrigerated, under inert gas, protected from light).[4][5][7]
In-situ Degradation During Reaction The reaction conditions themselves (e.g., elevated temperature, presence of an oxidant, non-inert atmosphere) may be causing the aldehyde to degrade over the course of the reaction.1. Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Degas Solvents: Before use, degas solvents to remove dissolved oxygen, especially for reactions run at elevated temperatures. 3. Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the time the aldehyde is exposed to potentially harsh conditions. Monitor the reaction by TLC or LC-MS to determine the point of completion.
Solvent Incompatibility The solvent may contain impurities (e.g., peroxides in aged THF) or may be inherently reactive with the aldehyde under the reaction conditions.1. Use High-Purity Solvents: Use freshly opened, anhydrous, or freshly distilled solvents. 2. Test for Peroxides: If using ether solvents, test for the presence of peroxides and purify if necessary. 3. Consider Alternative Solvents: If degradation is suspected to be solvent-mediated, explore alternative, less reactive solvents that are compatible with your reaction chemistry.
Problem 2: Appearance of an Unidentified Impurity in Post-Reaction Analysis
Potential Cause Explanation Recommended Solution
Oxidation to Carboxylic Acid This is the most common degradation pathway. The carboxylic acid will have a different retention time in HPLC and will show a characteristic broad peak in the ¹H NMR spectrum.1. Co-injection/Spiking: If you have a standard of the corresponding carboxylic acid, spike your sample with it in an HPLC analysis. If the unknown peak increases in size, you have confirmed its identity. 2. LC-MS Analysis: Use LC-MS to determine the mass of the impurity. The carboxylic acid will have a molecular weight 16 amu higher than the aldehyde. 3. Preventative Measures: To avoid this in the future, follow the preventative measures for oxidation described in Problem 1.
Photodegradation Exposure to UV or even strong ambient light can cause degradation. While the pyrazole ring itself has good photostability, the aldehyde functional group can be susceptible to photochemical reactions.[9][10]1. Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the sash lowered and the light off.[6] 2. Analyze Immediately: Analyze reaction mixtures promptly after completion to minimize post-reaction degradation.
pH-Mediated Degradation If the reaction is run under strongly acidic or basic conditions, the aldehyde or the pyrazole ring itself could undergo degradation. While the pyrazole ring is generally stable, extreme pH can catalyze hydrolysis or other reactions.1. pH Control: If possible, buffer the reaction medium to a neutral or mildly acidic/basic pH where the compound is more stable. 2. Temperature Control: Avoid high temperatures in conjunction with extreme pH, as this will accelerate degradation. 3. Stability Study: If extreme pH is necessary, perform a preliminary stability study of the aldehyde under the reaction conditions (without other reagents) to assess its stability.

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 30-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of this compound (a starting point is ~254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the aldehyde in acetonitrile (e.g., 1 mg/mL).

    • Dilute this stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Inject the sample and monitor for the appearance of new peaks over time or after exposure to stress conditions. The primary degradation product, the carboxylic acid, is expected to have a shorter retention time than the aldehyde in a reverse-phase system.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This study can help elucidate the degradation pathways under specific stress conditions.

  • Prepare Solutions: Prepare solutions of the aldehyde (e.g., 100 µg/mL) in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Solvent: Your chosen reaction solvent

  • Stress Conditions:

    • Hydrolytic: Store the acidic and basic solutions at room temperature and 60°C.

    • Oxidative: Store the hydrogen peroxide solution at room temperature.

    • Photolytic: Expose a solution in a quartz cuvette (or a thin film of the solid) to a UV lamp (e.g., 254/365 nm).

    • Thermal: Store the solid compound at an elevated temperature (e.g., 80°C).

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by the developed HPLC method (Protocol 1) and by LC-MS to identify and quantify the parent compound and any major degradants.

IV. Visualization of Degradation Pathways and Workflows

Primary Degradation Pathway

The most probable degradation pathway for this compound is oxidation to its corresponding carboxylic acid, particularly via autoxidation.

G cluster_0 Primary Degradation: Autoxidation Aldehyde 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Radical Acyl Radical Intermediate Aldehyde->Radical Initiation (Light, Heat) Peroxy_Radical Peroxyacyl Radical Radical->Peroxy_Radical + O₂ (Air) Carboxylic_Acid 1-Ethyl-5-methyl-1H- pyrazole-4-carboxylic acid Peroxy_Radical->Carboxylic_Acid Propagation (H abstraction)

Caption: Autoxidation of the aldehyde to a carboxylic acid.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues related to compound degradation.

G Start Suspected Degradation (e.g., low yield, discoloration) Check_Purity Assess Purity of Starting Material (HPLC, NMR) Start->Check_Purity Is_Pure Is Purity >98%? Check_Purity->Is_Pure Review_Storage Review Storage Conditions (Temp, Light, Atmosphere) Is_Pure->Review_Storage No Review_Reaction Review Reaction Conditions (Atmosphere, Temp, Solvent Purity) Is_Pure->Review_Reaction Yes Purify Purify Material (Chromatography) Review_Storage->Purify Proceed Proceed with Experiment Purify->Proceed Modify_Conditions Modify Conditions (Inert gas, fresh solvent, lower temp) Review_Reaction->Modify_Conditions Modify_Conditions->Proceed

Sources

Technical Support Center: Selection of Protecting Groups for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed to provide in-depth technical assistance and troubleshooting for the critical step of selecting and utilizing nitrogen protecting groups in your pyrazole synthesis workflows. As Senior Application Scientists, we understand that the success of your synthesis often hinges on the strategic use of these temporary modifications. This resource addresses common challenges and frequently asked questions to help you navigate this complex area with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection necessary in pyrazole synthesis?

The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. The N-H proton is acidic and can be readily deprotonated, making the pyrazole anion a potent nucleophile.[1] This reactivity, coupled with the potential for tautomerism in unsymmetrically substituted pyrazoles, can lead to a lack of regioselectivity during subsequent functionalization reactions.[1][2]

Protecting groups serve several critical functions:

  • Directing Regioselectivity: By blocking one of the nitrogen atoms, a protecting group can direct substitution reactions to a specific position on the pyrazole ring (C3, C4, or C5).[2][3]

  • Modulating Reactivity: Electron-withdrawing protecting groups can decrease the electron density of the pyrazole ring, influencing its reactivity in subsequent steps.[4]

  • Improving Solubility and Handling: Certain protecting groups can enhance the solubility of pyrazole intermediates in organic solvents and improve their handling characteristics.

  • Preventing Undesired Side Reactions: Protection of the N-H functionality prevents its participation in reactions intended for other parts of the molecule.[5]

Q2: I'm getting a mixture of N1 and N2 alkylation products. How can I improve regioselectivity?

This is a classic challenge in pyrazole chemistry. The formation of regioisomeric mixtures during N-functionalization is common due to the tautomerism of unsymmetrically substituted pyrazoles.[2] Several factors influence the N1/N2 selectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen, favoring alkylation at the less hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of N-alkylation.

Troubleshooting Strategies:

  • Use of Bulky Protecting Groups: Introducing a sterically demanding protecting group at one nitrogen can effectively block it, allowing for selective functionalization of the other.

  • Masked Methylating Reagents: For N-methylation, the use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve N1-selectivity.[6]

  • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to achieve regioselective deprotonation and subsequent functionalization.

Q3: Which protecting group should I choose for my specific reaction conditions?

The "best" protecting group is highly dependent on the overall synthetic route. The ideal protecting group should be:

  • Easy and high-yielding to introduce.

  • Stable to the reaction conditions of subsequent steps.

  • Readily and selectively removed in high yield without affecting other functional groups.[5][7]

The following table summarizes some commonly used N-protecting groups for pyrazoles and their typical deprotection conditions.

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsKey Considerations
tert-ButoxycarbonylBoc(Boc)₂O, DMAPAcidic conditions (e.g., TFA, HCl); NaBH₄ in EtOH for selective deprotection of N-Boc imidazoles and pyrazoles.[8]Acid-labile. May not be suitable for reactions requiring strong acids. Can be selectively removed in the presence of other acid-labile groups under specific conditions.[8]
TosylTsTsCl, baseBasic hydrolysis (e.g., NaOH, DBU); Reductive cleavage (e.g., Mg/MeOH).[9]Electron-withdrawing, stable to a wide range of conditions. Removal can require harsh conditions.[9]
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, baseFluoride source (e.g., TBAF); Acidic conditions (e.g., HCl in ethanol).[3]Stable under many conditions, including catalytic arylation.[3] The SEM group can be transposed from one nitrogen to the other, enabling sequential functionalization.[3]
TetrahydropyranylTHPDihydropyran, acid catalystAcidic conditions (e.g., HCl).[10]Can be introduced under green, solvent- and catalyst-free conditions.[10][11]
CarboxybenzylCbzCbzCl, baseHydrogenolysis (H₂, Pd/C); Low-carbon alcohols (e.g., methanol, ethanol).[12][13]Mild removal with low-carbon alcohols is effective for N-Cbz protected imidazoles and pyrazoles.[12][13]
p-MethoxybenzylPMBPMBCl, baseTrifluoroacetic acid (TFA); Oxidative or hydrogenolytic methods.[14]Can be removed under relatively mild acidic conditions.[14]
tert-Butylt-But-BuOH, acid catalystStrong aqueous acid (e.g., TFA in water).[15]An atom-economical protecting group.[15]

Troubleshooting Guides

Problem 1: My protecting group is cleaved during a subsequent reaction.

This indicates that the chosen protecting group is not stable under your reaction conditions.

Causality Analysis & Solution Workflow:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Pathways Problem Protecting group cleaved unexpectedly Analysis Analyze reaction conditions: pH, temperature, reagents Problem->Analysis Investigate cause Solution1 Select a more robust protecting group Analysis->Solution1 If conditions cannot be changed Solution2 Modify reaction conditions (e.g., lower temperature, milder reagents) Analysis->Solution2 If protecting group cannot be changed Solution3 Change the order of synthetic steps Analysis->Solution3 If both are fixed

Caption: Workflow for addressing premature deprotection.

Example: If you are using a Boc group, which is acid-labile, and your subsequent step involves an acidic workup, you may experience premature deprotection.

Solution:

  • Switch to a more robust protecting group: Consider using a tosyl (Ts) group, which is stable to acidic conditions.[9]

  • Modify the reaction conditions: If possible, use a non-acidic workup or a milder acid.

  • Re-evaluate the synthetic sequence: It may be possible to perform the acidic step before the introduction of the Boc group.

Problem 2: I am unable to remove the protecting group without degrading my molecule.

This suggests that the deprotection conditions are too harsh for other functional groups present in your molecule.

Causality Analysis & Orthogonal Strategy:

The key here is to employ an orthogonal protecting group strategy . This involves using protecting groups that can be removed under different, non-interfering conditions.[5]

G PG1 Protecting Group 1 (e.g., Boc) Deprotection: Acid Deprotect1 PG1 Removed PG1->Deprotect1 PG2 Protecting Group 2 (e.g., Cbz) Deprotection: Hydrogenolysis Deprotect2 PG2 Removed PG2->Deprotect2 PG3 Protecting Group 3 (e.g., SEM) Deprotection: Fluoride Deprotect3 PG3 Removed PG3->Deprotect3 Acid Acidic Conditions Acid->PG1:f1 H2 Hydrogenolysis H2->PG2:f1 Fluoride Fluoride Source Fluoride->PG3:f1

Caption: Orthogonal protecting group strategy for selective removal.

Example: Your molecule contains an acid-sensitive ester and an N-tosyl pyrazole. Removing the tosyl group with strong base could hydrolyze the ester.

Solution:

  • Choose an orthogonally cleavable group: Instead of a tosyl group, consider using a Cbz group, which can be removed by hydrogenolysis (H₂, Pd/C).[12][13] This method is typically neutral and will not affect the ester.

  • Explore milder deprotection methods for the existing group: For N-tosyl pyrazoles, reductive cleavage using magnesium in methanol can be a milder alternative to strong base hydrolysis.[9]

Problem 3: The yield for my protecting group removal is consistently low.

Low deprotection yields can be due to incomplete reaction or side reactions.

Troubleshooting Protocol: Optimizing N-Tosyl Deprotection

This protocol provides a starting point for optimizing the deprotection of a common and robust protecting group.

Method A: Basic Hydrolysis [9]

  • Dissolve the 1-tosyl-pyrazole (1.0 mmol) in a suitable solvent (e.g., ethanol, THF/methanol).

  • Add the base (e.g., 1.0-3.0 equivalents of DBU or Cesium Carbonate).

  • Heat the reaction mixture (e.g., room temperature to reflux).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layers, dry, and concentrate.

  • Purify by column chromatography if necessary.

Method B: Reductive Cleavage [9]

  • Suspend magnesium turnings (10-20 equivalents) in methanol.

  • Add the 1-tosyl-pyrazole (1.0 mmol) to the suspension.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product as needed.

Optimization Tips:

  • Screen different bases and solvents: The choice of base and solvent can have a significant impact on the reaction rate and yield.

  • Adjust the temperature: If the reaction is sluggish at room temperature, gentle heating may be required.

  • Increase the excess of reagent: For reductive cleavage, using a larger excess of magnesium may improve the yield.

Conclusion

The strategic selection and application of protecting groups are paramount for the successful synthesis of complex pyrazole-containing molecules. By understanding the interplay between the stability of the protecting group and the reactivity of the pyrazole core, researchers can navigate the challenges of regioselectivity and chemoselectivity. This guide provides a framework for troubleshooting common issues and selecting the most appropriate protecting group for your specific synthetic needs.

References

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24429–24438. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-207. [Link]
  • Bondock, S., et al. (2012). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 17(8), 9813-9866. [Link]
  • Rani, P., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 72-81. [Link]
  • Daugulis, O., et al. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 52(4), 1228-1231. [Link]
  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science, 12(38), 12993-13000. [Link]
  • Teixeira, C., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4785. [Link]
  • Li, J., et al. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(11), 944-948. [Link]
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
  • Kamal, A., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Pollock, P. M., & Cole, K. P. (2014). t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
  • Gomaa, M. A. M., & Ali, A. A.-S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3632. [Link]
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
  • Kocienski, P. J. (2004). Protective Groups (3rd ed.). Georg Thieme Verlag. [Link]
  • Sarpong, R., et al. (2022). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
  • Sharma, R., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal, 18(22), e202300762. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Knochel, P., et al. (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Chemical Science. [Link]
  • Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. Heterocycles, 63(11), 2537-2555. [Link]
  • Reddit. (2023).
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
  • ResearchGate. (2021). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. [Link]
  • Dastrup, D. M., et al. (2012). Synthesis of β-tosylethylhydrazine and its use in preparation of N-protected pyrazoles and 5-aminopyrazoles. Tetrahedron Letters, 53(15), 1947-1949. [Link]
  • Cashman, J. R., et al. (2013). Substituted pyrazolones require N2 hydrogen bond donating ability to protect against cytotoxicity from protein aggregation of mutant superoxide dismutase 1. Bioorganic & Medicinal Chemistry Letters, 23(2), 557-561. [Link]
  • Al-Ostoot, F. H., et al. (2022). Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. Archiv der Pharmazie, 355(11), e2200257. [Link]
  • Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Ingenta Connect. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, chemists, and process development professionals facing the challenges of transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in the development of pharmaceuticals and agrochemicals, robust and scalable synthesis is paramount.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions, grounded in established chemical principles.

Synthesis Overview: The Strategic Approach

The most common and industrially viable route to this compound is a two-stage process:

  • N-Alkylation: Synthesis of the precursor, 1-Ethyl-5-methyl-1H-pyrazole, typically via ethylation of 5-methylpyrazole.

  • Formylation: Introduction of the aldehyde group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.[3][4]

This workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation 5-Methylpyrazole 5-Methylpyrazole N-Ethylation N-Ethylation 5-Methylpyrazole->N-Ethylation Ethylating Agent (e.g., Ethyl Iodide) Base (e.g., K₂CO₃) 1-Ethyl-5-methyl-1H-pyrazole 1-Ethyl-5-methyl-1H-pyrazole N-Ethylation->1-Ethyl-5-methyl-1H-pyrazole Work-up & Purification Vilsmeier Reagent Formation Vilsmeier Reagent Formation Formylation Formylation 1-Ethyl-5-methyl-1H-pyrazole->Formylation Vilsmeier Reagent Formation->Formylation Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ POCl3_DMF POCl₃ + DMF POCl3_DMF->Vilsmeier Reagent Formation Exothermic (0-10 °C) Quench Quench Formylation->Quench Aqueous Base (e.g., NaHCO₃) Purification Purification Quench->Purification Extraction Final Product 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Purification->Final Product Recrystallization or Distillation

Caption: Overall workflow for the two-stage synthesis.

Table 1: Key Reaction Parameters for Scale-Up Optimization
ParameterStage 1: N-EthylationStage 2: Formylation (Vilsmeier-Haack)Rationale & Scale-Up Considerations
Solvent DMF, AcetonitrileAnhydrous DCM or DMFSolvent recovery, boiling point for temperature control, and solubility of reagents are key factors. Anhydrous conditions are non-negotiable for the Vilsmeier-Haack reaction.[5]
Reagent Ratio Pyrazole:Ethylating Agent:BasePyrazole:POCl₃:DMFStoichiometry must be precisely controlled. Excess Vilsmeier reagent (POCl₃:DMF) can increase yield but complicates work-up and increases waste streams.[6]
Temperature 25-80 °C0-10 °C (Reagent Formation)[4], 40-80 °C (Formylation)[5]Critical for safety and selectivity. The Vilsmeier reagent formation and the final quench are highly exothermic and require robust cooling systems at scale.
Reaction Time 4-24 hours2-6 hours[4][5]Monitor by HPLC/TLC to minimize by-product formation from prolonged heating.
Purification DistillationRecrystallization or Vacuum Distillation[7]Column chromatography is not viable for large quantities. Developing a robust crystallization or distillation procedure is essential for achieving high purity at scale.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses the most common issues encountered during the scale-up of this synthesis in a question-and-answer format.

Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What went wrong?

A low or zero yield is typically traced back to three critical areas: reagent quality, temperature control, or stoichiometry.

Potential Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to water.

    • Expert Insight: Phosphorus oxychloride (POCl₃) reacts violently with water, and the Vilsmeier reagent itself is readily hydrolyzed. Ensure all glassware is oven- or flame-dried, and use anhydrous grade solvents. DMF, in particular, should be fresh or properly dried as it is hygroscopic.[5]

  • Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Expert Insight: A molar excess of the Vilsmeier reagent is often required to drive the reaction to completion.[6] For initial scale-up, a Pyrazole:POCl₃:DMF ratio of 1:1.5:3 is a good starting point. If conversion is low, consider increasing the POCl₃ to 2.0-3.0 equivalents while carefully monitoring the exotherm.

  • Incorrect Temperature for Reagent Formation: Adding POCl₃ to DMF at room temperature can lead to reagent decomposition.

    • Expert Insight: The formation of the Vilsmeier reagent is highly exothermic. The temperature should be strictly maintained between 0-10 °C during the dropwise addition of POCl₃ to DMF. This ensures the stability of the reactive electrophile.[4]

G Start Low or No Yield Observed Check_Moisture Were anhydrous solvents and dry glassware used? Start->Check_Moisture Check_Temp Was Vilsmeier reagent formed at 0-10°C? Check_Moisture->Check_Temp Yes Sol_Moisture Solution: Use anhydrous solvents. Dry all glassware. Check_Moisture->Sol_Moisture No Check_Ratio Was an excess of Vilsmeier reagent used? Check_Temp->Check_Ratio Yes Sol_Temp Solution: Ensure robust cooling. Maintain 0-10°C during POCl₃ addition. Check_Temp->Sol_Temp No Sol_Ratio Solution: Increase POCl₃ to 1.5-2.0 eq. Monitor conversion by HPLC. Check_Ratio->Sol_Ratio No End Yield Improved Check_Ratio->End Yes

Sources

Technical Support Center: Purification of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the post-synthesis workup of this important intermediate. Here, we address specific issues in a practical, question-and-answer format, grounding our advice in established chemical principles and validated methodologies.

Troubleshooting & FAQs: Isolating Your Target Compound

This section provides direct answers to common questions regarding the removal of unreacted starting materials and byproducts from your reaction mixture containing this compound.

Question 1: My crude NMR shows the presence of unreacted Vilsmeier-Haack reagents (e.g., phosphorus oxychloride and dimethylformamide). What is the most effective initial workup step?

Answer: The presence of residual Vilsmeier-Haack reagents is a frequent issue. The most critical first step is a careful aqueous quench. Phosphorus oxychloride (POCl₃) reacts violently with water in an exothermic reaction. Therefore, the reaction mixture should be slowly and carefully added to a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This accomplishes two essential goals:

  • Neutralization: It safely neutralizes the acidic byproducts generated from the decomposition of POCl₃, such as hydrochloric acid and phosphoric acid.

  • Reagent Decomposition: It hydrolyzes any remaining POCl₃ and helps to partition the water-soluble dimethylformamide (DMF) into the aqueous layer.

Following the quench, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended to ensure a good recovery of the desired aldehyde. The combined organic layers should then be washed with brine to remove any remaining water before being dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Question 2: After an initial extraction, I still observe a significant amount of a polar, high-boiling point impurity, likely a starting material like 1-ethyl-5-methyl-1H-pyrazole. How can I remove this?

Answer: When a starting material with similar polarity to the product is present, a simple extraction may not be sufficient. In this case, column chromatography is the most reliable method for purification.

Expert Insight: The key to a successful chromatographic separation is selecting the right solvent system (mobile phase) and stationary phase. For this compound, a silica gel stationary phase is typically effective. The aldehyde group makes the product more polar than the starting pyrazole. Therefore, a mobile phase of intermediate polarity, such as a mixture of hexanes and ethyl acetate, will allow the less polar starting material to elute first, followed by the more polar product. A good starting point for the solvent system is a 9:1 or 8:2 mixture of hexanes to ethyl acetate, with the polarity gradually increased as needed based on thin-layer chromatography (TLC) analysis.

Question 3: My product appears oily and discolored, suggesting the presence of non-volatile impurities. Is distillation a viable purification option?

Answer: Distillation can be a suitable method, but it depends on the thermal stability of your product and the boiling points of the impurities. This compound is a relatively stable compound, but prolonged exposure to high temperatures can lead to decomposition.

Authoritative Grounding: Vacuum distillation is highly recommended to reduce the boiling point and minimize the risk of thermal degradation. Before attempting a large-scale distillation, it is prudent to perform a small-scale trial to determine the optimal pressure and temperature range and to ensure the compound does not decompose. A Kugelrohr apparatus is often ideal for small-scale purifications as it minimizes the path length and reduces the hold-up volume.

Question 4: Can I use crystallization to purify my final product? What is a suitable solvent?

Answer: Crystallization is an excellent technique for obtaining high-purity material if your compound is a solid at room temperature or forms a stable crystalline solid. The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Methodology: To find a suitable solvent, take a small amount of your crude product and test its solubility in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, or mixtures like hexane/ethyl acetate). A good solvent will dissolve the compound when heated but will allow for the formation of well-defined crystals upon slow cooling. If the product is an oil, attempting to form a crystalline derivative, such as a semicarbazone or an oxime, can sometimes facilitate purification via crystallization.

Data Summary for Purification Strategy

The following table summarizes the physical properties of the target compound and common related substances to aid in the selection of an appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound152.18~250 (predicted)Solid (if pure)Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane).
1-Ethyl-5-methyl-1H-pyrazole110.16175-177Not applicableSoluble in most organic solvents.
Dimethylformamide (DMF)73.09153-61Miscible with water and many organic solvents.
Phosphorus oxychloride (POCl₃)153.33105.81.25Reacts with water and alcohols. Soluble in chlorinated hydrocarbons.

Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction
  • Preparation: Prepare a saturated solution of sodium bicarbonate in a flask that is at least ten times the volume of your reaction mixture. Cool this solution in an ice bath.

  • Quenching: While vigorously stirring the bicarbonate solution, slowly add the crude reaction mixture dropwise via an addition funnel. Monitor for any excessive gas evolution or temperature increase.

  • Extraction: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates of your crude material in various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for a retention factor (Rf) of approximately 0.3 for your product.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry.

  • Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Your Purification Strategy

The following diagram outlines a decision-making workflow for selecting the appropriate purification technique.

Purification_Workflow start Crude Reaction Mixture quench Aqueous Quench (e.g., NaHCO3) start->quench extract Organic Extraction (e.g., Ethyl Acetate) quench->extract analyze Analyze Crude Product (TLC, NMR) extract->analyze is_pure Is Product Pure? analyze->is_pure column Flash Column Chromatography is_pure->column No (Polar Impurities) distill Vacuum Distillation is_pure->distill No (Non-volatile Impurities) crystallize Crystallization is_pure->crystallize No (Product is Solid) end Pure Product is_pure->end Yes column->end distill->end crystallize->end

Technical Support Center: Column Chromatography Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this critical purification step.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of pyrazole derivatives, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Separation or Co-elution of Compounds

Symptom: Your collected fractions contain a mixture of your desired pyrazole derivative and impurities, as seen on Thin Layer Chromatography (TLC).

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal to resolve the components of your mixture.

    • Solution: Systematically re-optimize your solvent system using TLC. A good starting point is to find a solvent mixture (e.g., hexane/ethyl acetate) that gives your target compound an Rf value between 0.2 and 0.4.[1] If separation is still poor, try a different solvent combination. For instance, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.[1]

  • Column Overload: Loading too much crude material onto the column can lead to broad, overlapping bands.

    • Solution: As a general rule, the amount of sample loaded should be about 1-5% of the mass of the stationary phase (silica gel).[1] If you have overloaded the column, you will need to use a larger column or reduce the sample amount in your next attempt.

  • Poor Column Packing: Channels, cracks, or an uneven silica bed can lead to a non-uniform flow of the mobile phase, causing poor separation.

    • Solution: Ensure your column is packed uniformly. The "slurry packing" method, where silica gel is mixed with the initial eluent before being added to the column, is generally preferred to minimize the introduction of air bubbles and create a homogenous packed bed.[1][2]

  • Challenging Isomers: Regioisomers or diastereomers of pyrazole derivatives can be particularly difficult to separate due to their very similar physical properties.

    • Solution: For these challenging separations, column chromatography is often necessary.[3] Achieving baseline separation may require extensive optimization of the eluent system, potentially using a very slow polarity gradient.[2] In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be required for complete separation.[3]

Issue 2: The Compound Won't Elute from the Column or Elutes Very Slowly

Symptom: You have run a large volume of eluent through the column, but your target compound has not appeared in the fractions, or is eluting with a very low Rf.

Possible Causes & Solutions:

  • Strong Adsorption to Silica Gel: Pyrazole derivatives, being basic in nature, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor mobility.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to your eluent system (typically 0.1-1%).[1][2][4][5] This will cap the acidic sites on the silica and reduce strong interactions.

  • Eluent Polarity is Too Low: The mobile phase may not be strong enough to move your compound down the column.

    • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If your compound is very polar, you may need to introduce a stronger solvent, such as methanol, into your mobile phase.[1]

  • Poor Solubility: The compound may have precipitated at the top of the column if it is not soluble in the eluent.

    • Solution: Ensure your compound is soluble in the chosen mobile phase. If not, consider a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the packed column.

Issue 3: Peak Tailing in Fractions

Symptom: When analyzing your fractions by TLC or HPLC, the spot or peak for your compound is not symmetrical and has a "tail."

Possible Causes & Solutions:

  • Secondary Interactions with Silica: As mentioned, the interaction between basic pyrazole derivatives and acidic silanol groups is a primary cause of peak tailing.[7][8]

    • Solution: The addition of a basic modifier like triethylamine to the mobile phase is highly effective at reducing these interactions.[9] Using an end-capped column in HPLC can also mitigate this issue.[10][11]

  • Column Overload: Too much sample can saturate the stationary phase, leading to tailing.[7][11]

    • Solution: Reduce the amount of sample loaded onto the column.[7]

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your pyrazole derivative, it can exist in both ionized and non-ionized forms, leading to inconsistent interactions and tailing.[7]

    • Solution: Use a buffered mobile phase to maintain a consistent pH and ensure your compound is in a single form.[7][8]

Issue 4: Compound Degradation on the Column

Symptom: The yield of your purified product is very low, and TLC analysis of the fractions shows the appearance of new, unexpected spots.

Possible Causes & Solutions:

  • Sensitivity to Acidic Silica Gel: Some pyrazole derivatives are unstable in the acidic environment of a standard silica gel column and can decompose during purification.[2]

    • Solution: Before running a column, test the stability of your compound on a silica TLC plate.[12] If degradation is observed, you have several options:

      • Deactivate the Silica: Pre-treat the silica gel or add a base like triethylamine to the eluent to neutralize the acidity.[2][4]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[4][12]

      • Minimize Contact Time: Use flash chromatography to run the purification as quickly as possible, reducing the time your compound spends on the column.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best stationary phase for my pyrazole derivative?

A1: For most pyrazole derivatives, standard silica gel (230-400 mesh) is the most common and effective stationary phase.[2] However, if your compound is particularly basic or acid-sensitive, you may need to consider alternatives. Neutral alumina can be a good option for basic compounds that strongly adhere to silica.[4] For very polar pyrazoles, reversed-phase silica (like C18) with a polar mobile phase (e.g., water/acetonitrile) might be more suitable.[4]

Q2: What is the best way to choose a solvent system for my column?

A2: The ideal way to determine the right solvent system is by using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that moves your desired compound to an Rf value of approximately 0.2-0.4, while providing good separation from impurities.[1] Common solvent systems for pyrazole derivatives include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate, dichloromethane, or acetone.[1][2]

Q3: My pyrazole derivative is poorly soluble. How can I effectively purify it using column chromatography?

A3: Poor solubility can be a significant challenge. If your compound precipitates on the column, it will lead to poor separation and recovery.[4] The "dry loading" method is highly recommended in this situation.[6] Dissolve your compound in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane, acetone, or even DMF for very insoluble compounds), add silica gel to this solution, and then remove the solvent under reduced pressure. This creates a dry powder of your compound adsorbed onto the silica, which can then be evenly applied to the top of your column.[6]

Q4: How can I separate regioisomers of a pyrazole derivative?

A4: Separating regioisomers is often challenging due to their similar polarities.[2] Silica gel column chromatography is the most common method used for this purpose.[2] Success relies on careful and systematic optimization of the eluent system. You may need to screen various solvent combinations and use a very shallow gradient to achieve separation. In some cases, fractional recrystallization can be an alternative if the isomers have sufficiently different solubilities in a particular solvent.[2] For very difficult separations, preparative HPLC might be necessary.[3]

Q5: When should I use gradient elution versus isocratic elution?

A5: Isocratic elution , where the solvent composition remains constant throughout the purification, is suitable for simple separations where the components have significantly different Rf values. Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is more effective for complex mixtures containing compounds with a wide range of polarities.[2] A gradient allows for the efficient elution of both less polar and more polar components in a reasonable amount of time.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography

Objective: To purify a crude pyrazole derivative using flash column chromatography on silica gel.

Materials:

  • Crude pyrazole derivative

  • Silica gel (230-400 mesh)[2]

  • Eluent (e.g., hexane/ethyl acetate mixture)[2]

  • Chromatography column

  • Sand

  • Collection tubes

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the column gently to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a hand bellows or a regulated nitrogen line) to force the solvent through the column at a steady rate.[2]

    • Collect fractions in separate tubes.

    • If a gradient elution is required, gradually increase the polarity of the eluent over time.[2]

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.[2]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole derivative.[2]

Data Presentation: Common Eluent Systems

The choice of eluent is critical for successful separation. The following table provides a list of common solvents used in normal-phase chromatography, ordered by increasing polarity.

SolventPolarity Index
Hexane / Heptane0.1
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1

Note: Polarity indices are approximate and can vary slightly depending on the scale. Mixtures of these solvents can be used to fine-tune the polarity of the mobile phase.

Section 4: Visualizations

Workflow for Troubleshooting Poor Separation

Problem Poor Separation / Co-elution Check_Rf Is Rf of target compound ~0.2-0.4? Problem->Check_Rf Optimize_Solvent Re-optimize solvent system with TLC. Try different solvent combinations (e.g., DCM/MeOH). Check_Rf->Optimize_Solvent No Check_Load Was column overloaded (>5% sample/silica)? Check_Rf->Check_Load Yes Solution Improved Separation Optimize_Solvent->Solution Reduce_Load Reduce sample load or use a larger column. Check_Load->Reduce_Load Yes Check_Packing Was the column packed properly (no cracks/channels)? Check_Load->Check_Packing No Reduce_Load->Solution Repack_Column Repack column carefully using slurry method. Check_Packing->Repack_Column No Isomers Are you separating isomers? Check_Packing->Isomers Yes Repack_Column->Solution Gradient Use a very shallow gradient and/or consider Prep-HPLC. Isomers->Gradient Yes Gradient->Solution

Caption: A troubleshooting workflow for poor separation issues.

Decision Tree for Stationary Phase Selection

Start Start: Crude Pyrazole Mixture Acid_Sensitive Is the compound acid-sensitive? (Test on silica TLC plate) Start->Acid_Sensitive Basic_Compound Is the compound highly basic? Acid_Sensitive->Basic_Compound No Deactivated_Silica Use Deactivated Silica Gel (add 0.1-1% Et3N to eluent) Acid_Sensitive->Deactivated_Silica Yes Polar_Compound Is the compound very polar? (Rf=0 in 100% EtOAc) Basic_Compound->Polar_Compound No Basic_Compound->Deactivated_Silica Yes Standard_Silica Use Standard Silica Gel (230-400 mesh) Polar_Compound->Standard_Silica No Reversed_Phase Consider Reversed-Phase Silica (C18) with polar mobile phase (e.g., MeCN/H2O) Polar_Compound->Reversed_Phase Yes Alumina Consider Neutral Alumina Deactivated_Silica->Alumina Alternative

Caption: A decision tree for selecting the appropriate stationary phase.

References

  • El-Kassem, N. A., & El-Gazzar, M. G. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • El-Kassem, N. A., & El-Gazzar, M. G. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
  • Horsman, G. P., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
  • Kumar, A., et al. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate.
  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.
  • ACS Publications. (2025). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega.
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Chromatography Online. (2022). How Do You Improve Separation in Column Chromatography?. Chromatography Online.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Reddit. (2022). troubleshooting column chromatography. Reddit.
  • PubMed. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. PubMed.
  • University of Rochester. (n.d.). Chromatography: How to Run a Small Scale Flash Column. University of Rochester Department of Chemistry.
  • Phenomenex. (n.d.). GC Technical Tip. Phenomenex.
  • BioProcess International. (2014). Guidelines for - Optimization and Scale-Up in Preparative Chromatography. BioProcess International.
  • Biotage. (2023). How to Scale-Up Normal-Phase Purification. Biotage.
  • ResearchGate. (2013). Which is best column for analyzing oligomers in pyrazole compounds by HPLC?. ResearchGate.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • MDPI. (n.d.). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. MDPI.
  • ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.

Sources

Technical Support Center: Recrystallization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. This key intermediate is crucial in the synthesis of various pharmaceuticals and agrochemicals, making its purity paramount for downstream applications.[1][2] This guide moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective recrystallization protocol.

PropertyValueSource
Molecular FormulaC₇H₁₀N₂O[]
Molecular Weight138.17 g/mol []
Boiling Point242.2 °C at 760 mmHg[]
Density1.08 g/cm³[]
IUPAC Name1-ethyl-5-methylpyrazole-4-carbaldehyde[2][]

Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent. The ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures.[4] Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent.[4]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the recrystallization of this compound. Optimization may be required based on the nature and quantity of impurities.

  • Solvent Selection: Based on the polar nature of the pyrazole and aldehyde functionalities, polar solvents are a good starting point.[4] Ethanol, methanol, or a mixture of ethanol and water are often suitable for pyrazole derivatives.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the selected solvent. Heat the mixture gently on a hot plate, adding the solvent portion-wise until the solid completely dissolves.[6] Avoid adding an excess of solvent, as this is a common cause of poor yield.[7][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[9]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[9]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. Air drying or using a vacuum oven at a temperature well below the compound's melting point is recommended.

Visualizing the Workflow: Recrystallization Process

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filtration Suction Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A flowchart of the general recrystallization workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

A1: This is a frequent issue, often due to one of the following reasons:

  • Too much solvent: This is the most common reason for crystallization failure.[7] To remedy this, evaporate some of the solvent using a rotary evaporator or by gently heating the solution, then attempt to cool it again.[7][8]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it should at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates nucleation sites for crystal growth.[8]

    • Add a seed crystal of the pure compound, if available.[8]

    • Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, creating a thin film of crystals. Then, reintroduce the rod into the solution to seed crystallization.[8]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the compound is very impure or if the solution is cooled too quickly.[7] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a cooling hot plate or insulating it with paper towels.[7][8]

Q3: The yield of my recrystallization is very low. What went wrong?

A3: A low yield can be frustrating. The likely culprits are:

  • Using too much solvent: As mentioned, this keeps a significant amount of your product dissolved in the mother liquor.[8] You can check for this by evaporating a small amount of the filtrate; a large residue indicates substantial product loss.[8]

  • Premature crystallization during hot filtration: If the solution cools too much during this step, you will lose product on the filter paper.[9] Ensure your funnel and receiving flask are pre-warmed.

  • Washing with too much cold solvent: While washing is necessary, excessive amounts will redissolve some of your purified crystals.[9]

Q4: My purified product is still colored. How can I decolorize it?

A4: Colored impurities can sometimes persist. Here are a few techniques to address this:

  • Charcoal Treatment: Activated charcoal can be added to the hot solution to adsorb colored impurities. After a brief period of stirring, the charcoal is removed by hot filtration through a pad of celite.[5]

  • Recrystallization itself: Often, a second, careful recrystallization will leave the colored impurities in the mother liquor.[5]

  • Silica Gel Plug: For small-scale purifications, passing a solution of the compound through a short plug of silica gel can retain colored impurities.[5]

Solvent Selection Decision Tree

Choosing the right solvent is critical for successful recrystallization.[4] This decision tree can guide your selection process.

Solvent_Selection start Start: Crude Compound test_solubility Test Solubility in Various Solvents at RT start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes good_solvent Good Single Solvent dissolves_hot->good_solvent Yes mixed_solvent Consider Mixed Solvent System dissolves_hot->mixed_solvent No

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Advanced Considerations for Pyrazole Derivatives

  • Salt Formation: Pyrazoles are basic and can form salts with acids like HCl or H₂SO₄.[11] These salts often have different solubility profiles and may crystallize more readily than the free base. The purified salt can then be neutralized to recover the pure pyrazole.[5]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[4] Common pairs include ethanol/water and ethyl acetate/hexane.[4] The compound should be dissolved in the "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Wellesley College. (n.d.). Recrystallization - Part 2.
  • Quora. (2017, February 16). What is the best solvent for recrystallization?.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde.
  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • ResearchGate. (2016, June 16). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • IUCr. (2022, September 12). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • PMC. (n.d.). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde.
  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

Sources

managing exothermic reactions in Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the technical support guide for managing the Vilsmeier-Haack reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure your formylation reactions are safe, controlled, and reproducible. The Vilsmeier-Haack reaction is a powerful tool for installing formyl groups on electron-rich systems, but its exothermic nature, particularly during the formation of the Vilsmeier reagent, demands rigorous control and a deep understanding of the process variables.[1][2]

This guide is structured to address your potential questions proactively, moving from fundamental principles to detailed troubleshooting.

Frequently Asked Questions (FAQs): Understanding the Exotherm

This section addresses the foundational questions about the thermal profile of the Vilsmeier-Haack reaction.

Q1: What is the primary source of the exotherm in a Vilsmeier-Haack reaction?

A1: The primary and most significant exothermic event is the initial reaction between the substituted amide (most commonly N,N-dimethylformamide, DMF) and the halogenating agent (typically phosphorus oxychloride, POCl₃) to form the Vilsmeier reagent, a substituted chloroiminium ion.[3][4][5] This reaction is rapid and can generate a substantial amount of heat, potentially leading to a runaway reaction if not properly controlled.[1][6] The subsequent electrophilic aromatic substitution step where the reagent reacts with the substrate is generally less exothermic but still requires monitoring.

Q2: Why is the formation of the Vilsmeier reagent so exothermic?

A2: The reaction involves the formation of a highly reactive electrophilic species. The lone pair of electrons on the nitrogen atom of DMF attacks the electron-deficient phosphorus atom of POCl₃. This leads to a cascade of events that form a stable P-O bond and the resonance-stabilized, but highly electrophilic, chloroiminium ion.[3][7] The formation of these stable bonds releases significant energy as heat.

Q3: What are the immediate signs of an uncontrolled exothermic reaction?

A3: The most obvious sign is a rapid temperature rise that outpaces the cooling capacity of your apparatus. Other signs include:

  • Sudden, vigorous boiling or refluxing of the solvent (if any).

  • A noticeable increase in pressure within the reaction vessel.

  • Color change to dark brown or black, indicating decomposition.

  • Evolution of fumes (use a well-ventilated fume hood at all times).

Calorimetric studies have shown that the Vilsmeier reagent itself, as well as the final reaction mixture, can be thermally unstable and may decompose, generating rapid temperature and pressure increases.[1][6]

Q4: Can the choice of reagents affect the thermal hazard?

A4: Yes. While DMF and POCl₃ are most common, other acid chlorides like oxalyl chloride or thionyl chloride can be used.[8] The reactivity and thermal profile can change with different reagents. Furthermore, the purity of your reagents is critical. The presence of water or other impurities can lead to unpredictable side reactions and thermal events. Always use anhydrous solvents and high-purity reagents.[9]

Core Experimental Protocols: Proactive Thermal Management

Executing the Vilsmeier-Haack reaction safely requires a methodical approach. The following protocols are designed to maintain control at every stage.

Protocol 1: Safe Lab-Scale Preparation of the Vilsmeier Reagent

This protocol emphasizes slow addition and vigilant temperature monitoring to prevent thermal runaway.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen/argon inlet, and a low-temperature thermometer. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with anhydrous N,N-dimethylformamide (DMF, e.g., 3.0 equivalents).

  • Initial Cooling: Cool the stirred DMF to 0 °C using an ice-salt bath.

  • Controlled POCl₃ Addition: Charge the dropping funnel with phosphorus oxychloride (POCl₃, 1.1 equivalents). Add the POCl₃ dropwise to the cold, stirred DMF.

  • Critical Temperature Monitoring: The internal temperature is the most critical parameter. Maintain the internal temperature below 5-10 °C throughout the addition. [10][11] The addition rate should be dictated by your ability to maintain this temperature range. A typical addition time for a lab-scale reaction is 30-60 minutes.[12]

  • Maturation: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30-60 minutes.[11] The formation of a white solid or a viscous liquid is often indicative of successful reagent formation.[10] The reagent is now ready for the next step.

Protocol 2: General Formylation of an Activated Aromatic Substrate
  • Substrate Preparation: Dissolve the electron-rich substrate (1.0 equivalent) in a minimal amount of an appropriate anhydrous solvent (e.g., DCM or DMF).[12]

  • Substrate Addition: Slowly add the substrate solution dropwise to the pre-formed, cold Vilsmeier reagent from Protocol 1, maintaining the temperature at 0-5 °C.[9]

  • Reaction Progression: Depending on the substrate's reactivity, the reaction may be stirred at 0 °C, allowed to warm slowly to room temperature, or gently heated (e.g., 60-90 °C) to drive the reaction to completion.[11][12]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[9]

Protocol 3: Controlled Quenching and Work-up

The quenching step is also exothermic and must be performed with care to avoid hazards and product degradation.[10]

  • Cooling: Once the reaction is complete, cool the reaction mixture back down to 0 °C in an ice bath.

  • Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[4][11] Alternatively, slowly add a cold, saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[10][13] This neutralizes the acidic mixture and hydrolyzes the iminium intermediate to the final aldehyde.

  • Temperature Control During Quench: It is crucial to keep the mixture cool during neutralization to prevent the formation of colored byproducts.[4]

  • Extraction: Once neutralized, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10][13]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[10]

Troubleshooting Guide: A Q&A Approach to Common Issues

Q: My reaction temperature spiked above 20°C during POCl₃ addition. What happened and is the reaction salvageable?

A: A temperature spike indicates that the rate of heat generation exceeded the rate of heat removal. This is typically caused by adding the POCl₃ too quickly or by inadequate cooling. The Vilsmeier reagent may begin to decompose at elevated temperatures, and side reactions can occur.

  • Immediate Action: Stop the addition immediately. Ensure your cooling bath is functioning optimally.

  • Salvageability: If the temperature spike was brief and did not exceed ~25-30°C, the reagent may still be viable, although yield may be compromised. If significant darkening or gas evolution occurred, it is safer to quench and discard the reaction.

  • Corrective Measures: For future attempts, reduce the addition rate significantly. Consider using a larger cooling bath or a more efficient cryocoolant. For larger scale reactions, a feed-controlled strategy where the reagent is consumed as it is formed is often safer.[6][14]

Q: I observed the formation of a thick, unstirrable precipitate during reagent preparation. How can I prevent this?

A: The formation of the Vilsmeier reagent as a solid is expected.[10] However, if it becomes so thick that stirring is impeded, it can create localized hot spots, which is a significant safety risk.

  • Suggested Solution: This issue can often be resolved by adding a co-solvent. Performing the reagent formation in a solvent like dichloromethane (DCM) can keep the mixture mobile.[7][14] This also helps moderate the exotherm. Ensure the total volume is sufficient to maintain effective stirring throughout the process.

Q: My yield is low and my crude NMR shows multiple unidentified products. Could this be a temperature issue?

A: Absolutely. Poor temperature control is a leading cause of low yields and byproduct formation.

  • Causality: The Vilsmeier reagent and the intermediate iminium species are sensitive.[1] Excessive heat can cause decomposition of the reagent or the starting material.[12] It can also promote side reactions, such as di-formylation or polymerization, leading to a complex product mixture.

  • Corrective Measures: Re-run the reaction with strict adherence to the temperature limits outlined in the protocols (<10 °C for reagent formation). Ensure your substrate is added slowly to the cold reagent to maintain control. Reaction calorimetry can be used to model the reaction and establish safe operating parameters, especially during scale-up.[6][14]

Data & Visualization
Table 1: Key Parameters for Thermal Control
ParameterRecommended ConditionRationale & Justification
Reagent Addition Temp. 0 to 5 °C (Internal)Minimizes the risk of thermal runaway during the highly exothermic formation of the Vilsmeier reagent.[9][12]
Addition Rate Slow, Dropwise (30-60 min)Ensures heat generated can be effectively dissipated by the cooling system, maintaining a steady state.
Stirring Vigorous & EfficientPrevents localized concentration and temperature gradients, ensuring uniform heat distribution.
Quenching Temp. 0 to 10 °CThe hydrolysis and neutralization steps are also exothermic. Cold quenching prevents product degradation and byproduct formation.[4][10]
Scale-up Strategy Use of co-solvent (e.g., DCM)Improves heat transfer and keeps the mixture stirrable.[14]
Advanced Scale-up Pre-formed Reagent AdditionA feed-controlled reaction where the substrate is present and reacts with the reagent as it's added can provide a safer thermal profile ("square-wave" heat flow).[7][14]
Diagrams and Workflows

VilsmeierReagentFormation

TroubleshootingWorkflow

OverallWorkflow

References
  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. (2001). Organic Process Research & Development, 5(6), 618-621. ACS Publications.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2023). Organic Syntheses, 100, 1-16.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2004). Organic Process Research & Development, 8(6), 1059-1064. ResearchGate.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. (2001). Organic Process Research & Development, 5(6), 618-621. ACS Publications.
  • Method for preparing vilsmeier reagent. (2020). Google Patents.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com.
  • p-DIMETHYLAMINOBENZALDEHYDE. (1963). Organic Syntheses, 43, 28.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry, 8(6), 2533-2538.
  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. (2021, January 19). YouTube.
  • Having some troubles with a Vislmeier-Haack reaction. (2021, July 9). Reddit.
  • Reactions of unactivated olefins with Vilsmeier reagents. (1986). Canadian Journal of Chemistry, 64(4), 799-805.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). International Journal of Pharmaceutical Sciences and Research, 5(10), 4165-4176.
  • Vilsmeier-Haack reaction- A Non-classical Approach. (2020). ResearchGate.
  • Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. (2020, March 18). YouTube.
  • How can I improve the Vilsmeier-Haack reaction? (2020, September 7). ResearchGate.

Sources

Validation & Comparative

analytical methods for the characterization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Versatile Building Block

This compound is a substituted pyrazole that serves as a critical intermediate in the synthesis of novel chemical entities for the pharmaceutical and agrochemical industries.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1] The aldehyde functional group at the C4 position is a versatile synthetic handle, allowing for extensive molecular elaboration.

Given its role as a foundational precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. A failure to rigorously characterize this intermediate can lead to downstream synthetic failures, impurities in the final active ingredient, and misinterpreted biological data. This guide provides a comparative analysis of the essential analytical techniques required for its comprehensive characterization, explaining not just the protocols but the scientific rationale behind their application. We will explore how these methods, when used in concert, provide a self-validating system for quality control and structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques, are indispensable.

Expertise in Action: Predicting the ¹H and ¹³C NMR Spectra

The electronic environment of each nucleus dictates its chemical shift (δ). The pyrazole ring, with its electron-donating N-ethyl and C5-methyl groups and the electron-withdrawing C4-carbaldehyde, presents a distinct magnetic landscape. While specific experimental data for this exact molecule is not widely published, we can make accurate predictions based on extensive data from analogous pyrazole structures.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling ¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO) 9.8 - 10.2 Singlet (s) - 185 - 190
Pyrazole H3 7.8 - 8.1 Singlet (s) - 138 - 142
N-Ethyl (CH₂) 4.1 - 4.4 Quartet (q) J ≈ 7.3 Hz 42 - 45
C5-Methyl (CH₃) 2.5 - 2.8 Singlet (s) - 12 - 15
N-Ethyl (CH₃) 1.4 - 1.6 Triplet (t) J ≈ 7.3 Hz 14 - 16
Pyrazole C4 - - - 118 - 122

| Pyrazole C5 | - | - | - | 145 - 150 |

Causality: The aldehyde proton (CHO) is the most downfield proton due to the strong deshielding effect of the carbonyl's magnetic anisotropy. The pyrazole H3 proton is also downfield, influenced by the aromatic ring current and the adjacent nitrogen atom. The N-ethyl and C5-methyl groups are in more shielded, aliphatic regions.[4]

Trustworthiness through 2D NMR: The Self-Validating Protocol

While 1D NMR provides the initial blueprint, two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) provide definitive proof of the structural assignments. HMBC reveals long-range (2- and 3-bond) correlations between protons and carbons, which is exceptionally powerful for connecting molecular fragments.[5]

An HMBC experiment would validate the structure by showing key correlations:

  • The aldehyde proton (CHO) would correlate to the C4 and C3 carbons of the pyrazole ring.

  • The pyrazole H3 proton would correlate to the C5 and C4 carbons .

  • The protons of the N-ethyl CH₂ group would correlate to the N-ethyl CH₃ carbon and the C5 carbon of the pyrazole ring.

Characterization_Workflow cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation cluster_2 Optional / Definitive TLC 1. TLC Analysis (Method Development) GCMS 2. GC-MS or LC-MS (Purity & Molecular Weight) TLC->GCMS NMR 3. NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) GCMS->NMR IR 4. IR Spectroscopy (Functional Groups) NMR->IR XRAY 5. X-Ray Crystallography (Solid-State Structure) IR->XRAY If crystalline solid

Sources

GC-MS analysis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Analysis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Evaluation of GC-MS and Alternative Methodologies

Authored by a Senior Application Scientist

For professionals in pharmaceutical development, agrochemical synthesis, and materials science, the purity of chemical intermediates is not a trivial detail—it is the bedrock of product efficacy, safety, and regulatory compliance. This compound, a versatile heterocyclic building block, is no exception.[1][2][3] Its purity directly influences reaction yields, impurity profiles, and the biological activity of downstream products.

This guide provides an in-depth, experience-driven comparison of analytical techniques for determining the purity of this compound. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the principal method, supported by a critical evaluation of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as viable alternatives. Our focus extends beyond mere protocols to the underlying scientific rationale, ensuring you can not only replicate these methods but also adapt them to your unique analytical challenges.

The Primary Contender: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it an excellent first choice for a substituted pyrazole like this compound.[4][5] The technique's strength lies in its dual-stage process: the gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer provides high-confidence identification based on their mass-to-charge ratio and fragmentation patterns.[6]

Causality Behind Methodological Choices

The selection of GC-MS is predicated on the physicochemical properties of the analyte. With a molecular weight of 138.17 g/mol and a boiling point of 242.2 °C at 760 mmHg, the compound is sufficiently volatile for GC analysis without requiring derivatization—a step that can introduce complexity and potential for error.[7][] While aromatic aldehydes can be reactive, the heterocyclic nature of the pyrazole ring system generally imparts enough stability for thermal analysis under optimized conditions.[7]

The workflow for a GC-MS purity assessment is a multi-step process designed for accuracy and reproducibility.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample & Standard Preparation Dilution Accurate Dilution in Volatile Solvent (e.g., DCM) SamplePrep->Dilution IS Internal Standard (IS) Spiking (Optional) Dilution->IS Injection GC Injection (Split Mode) IS->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Eluent Ionization (e.g., Electron Ionization) Separation->Ionization Detection Mass Analysis & Detection (e.g., Quadrupole) Ionization->Detection Integration Peak Integration & Identification (Library/Standard Comparison) Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Validation Method Validation Check (SST, Linearity) Quantification->Validation Report Final Purity Report Validation->Report

GC-MS Experimental Workflow for Purity Analysis.
Self-Validating Experimental Protocol: GC-MS

This protocol is designed to be inherently robust, incorporating system suitability checks as mandated by good laboratory practice and regulatory guidelines like those from the ICH.[9]

1. Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Selective Detector (MSD).

  • Capillary Column: A low-to-mid polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane) is an excellent starting point due to its versatility. Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[4][10]

  • Carrier Gas: Helium, with a constant flow rate of 1.0-1.2 mL/min.

  • Reagents: Dichloromethane (DCM, HPLC or GC grade), this compound reference standard (purity >99.5%).

2. Sample and Standard Preparation:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM.

  • Sample Solution (1000 µg/mL): Prepare the sample to be analyzed in the same manner.

  • System Suitability Test (SST) Solution: Use the reference standard stock solution.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C. Rationale: Ensures rapid and complete vaporization of the analyte without causing thermal degradation.

  • Injection Mode: Split (e.g., 50:1 ratio). Rationale: Prevents column overloading and ensures sharp, symmetrical peaks for a relatively concentrated sample.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: The initial hold allows for solvent focusing. The ramp rate is chosen to provide good separation of potential impurities from the main peak without excessive run times.

  • Transfer Line Temperature: 280 °C.

4. Mass Spectrometer Conditions:

  • Ionization Source: Electron Ionization (EI) at 70 eV. Rationale: Standard EI energy creates reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-350 amu. Rationale: This range covers the molecular ion (m/z 138.17) and key expected fragments while avoiding low-mass interference from the carrier gas and solvent.

5. Data Analysis and Purity Calculation:

  • System Suitability: Before sample analysis, inject the SST solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

  • Identification: The primary peak in the sample chromatogram should have the same retention time (± 0.2 min) and mass spectrum as the reference standard.

  • Purity Calculation (Area Percent Normalization):

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This method assumes that all impurities have a similar response factor to the main analyte in the MS detector, which is a reasonable starting point for initial purity assessment.

Comparative Methodologies: HPLC and qNMR

While GC-MS is a robust primary technique, a comprehensive analysis often involves orthogonal methods—techniques that measure the same property using different principles. This cross-verification provides a higher degree of confidence in the final purity value.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their polarity and interaction with a packed column (stationary phase) and a liquid mobile phase.[11][12]

Why Consider HPLC?

  • Orthogonality: It separates based on polarity, not volatility, providing a different selectivity profile that may resolve impurities not seen in GC.

  • Non-Volatile Impurities: It can detect non-volatile or thermally labile impurities (e.g., polymers, salts) that would not elute from a GC column.

cluster_gc cluster_hplc Analyte Analyte Properties Volatile Volatile & Thermally Stable Analyte->Volatile NonVolatile Non-Volatile or Thermally Labile Analyte->NonVolatile GCMS GC-MS Analysis Volatile->GCMS Suitable HPLC HPLC Analysis NonVolatile->HPLC Suitable

Sources

A Comparative Guide to HPLC Methodologies for the Quantification of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block in organic synthesis, often serving as a precursor in the development of pharmaceutical agents and agrochemicals. Its precise quantification is critical for ensuring reaction yield, monitoring purity, and performing stability studies. However, a standardized, peer-reviewed HPLC method for this specific analyte is not widely documented in publicly available literature.

This guide addresses this gap by providing a comprehensive comparison of two robust, readily implementable reversed-phase HPLC (RP-HPLC) methodologies: a simple isocratic method ideal for routine quality control and a more versatile gradient method suited for complex samples and impurity profiling. As a Senior Application Scientist, my objective is to not only present protocols but to explain the scientific rationale behind the methodological choices, empowering researchers to select and adapt these methods for their specific applications. The principles and validation standards discussed are grounded in the International Council for Harmonisation (ICH) guidelines, ensuring the proposed methods are scientifically sound and regulatory-compliant.

Part 1: Foundational Principles of Method Development

The analyte's structure—a moderately polar aromatic aldehyde—makes it an excellent candidate for RP-HPLC with UV detection. The conjugated system involving the pyrazole ring and the carbaldehyde group provides a strong chromophore, essential for high-sensitivity detection.

The Rationale for Reversed-Phase Chromatography

We will focus on RP-HPLC, the most common mode of liquid chromatography. The fundamental principle involves a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. The analyte, being moderately polar, will have a good affinity for both phases, allowing for excellent separation control by modulating the mobile phase's organic content.

Critical Role of the Mobile Phase Modifier

The pyrazole ring contains nitrogen atoms that can be protonated. To ensure consistent retention times and sharp, symmetrical peak shapes, it is crucial to control the pH of the mobile phase. The addition of an acid, such as 0.1% formic acid, suppresses the ionization of these nitrogens. This ensures that the analyte exists in a single, uncharged state, preventing peak tailing and improving reproducibility.

Choosing the Optimal Detection Wavelength

To determine the ideal wavelength (λmax) for maximum absorbance and sensitivity, a sample of the analyte should be scanned using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer. For pyrazole-based structures, the λmax is typically expected in the range of 250-280 nm. For the purpose of this guide, we will presuppose a λmax of 265 nm based on analyses of structurally similar compounds.

Part 2: Comparative Analysis of HPLC Methods

Here, we compare two distinct RP-HPLC approaches. The choice between them depends entirely on the analytical objective: speed and simplicity for known samples (Method A) versus resolution and comprehensiveness for unknown or complex samples (Method B).

Workflow for HPLC Method Selection and Validation

The following diagram illustrates the logical flow from initial method development to final validation, guiding the user in selecting the appropriate approach.

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (this compound) Method_Choice Define Analytical Goal Analyte->Method_Choice Isocratic Method A: Isocratic (QC & Purity Assay) Method_Choice->Isocratic Simple Matrix Gradient Method B: Gradient (Impurity Profiling & Complex Matrix) Method_Choice->Gradient Complex Matrix Optimization Optimize Parameters (Mobile Phase, Flow Rate) Isocratic->Optimization Gradient->Optimization SST System Suitability Testing (SST) Optimization->SST Validation Perform Validation (Linearity, Accuracy, Precision, etc.) SST->Validation Report Generate Report Validation->Report

Caption: Decision workflow for HPLC method selection and validation.

Method A: Isocratic RP-HPLC for Routine Quantification

This method is designed for speed and simplicity, making it ideal for routine quality control, content uniformity, or reaction monitoring where the analyte is the primary component and impurities are well-defined or absent.

Experimental Protocol

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase: Acetonitrile (ACN) and Water (0.1% Formic Acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 265 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Standard & Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) ACN:Water diluent.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability Testing (SST):

  • Inject the working standard five times consecutively.

  • The system is deemed ready if it meets the criteria outlined in Table 2.

Anticipated Performance & Rationale

The 60% acetonitrile content is chosen as a starting point to provide sufficient elution strength for a moderately polar analyte, aiming for a retention time of approximately 4-6 minutes. This provides a rapid assessment while ensuring the peak is well-separated from the solvent front.

Method B: Gradient RP-HPLC for Impurity Profiling

This method offers superior resolving power, making it the authoritative choice for stability studies, reference standard characterization, and the analysis of samples in complex matrices where unknown impurities may be present.

Experimental Protocol

1. Chromatographic Conditions:

  • HPLC System & Column: Same as Method A.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 265 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 30
    15.0 90
    17.0 90
    17.1 30

    | 22.0 | 30 |

2. Standard & Sample Preparation:

  • Follow the same procedure as described in Method A.

3. System Suitability Testing (SST):

  • Inject the working standard five times consecutively.

  • The system is deemed ready if it meets the criteria outlined in Table 2.

Anticipated Performance & Rationale

The gradient starts at a lower organic concentration (30% ACN) to retain and resolve any highly polar impurities that might elute near the solvent front in an isocratic method. The shallow gradient ramp to 90% ACN ensures that less polar impurities are effectively eluted and separated from the main analyte peak. The final hold and re-equilibration steps ensure a stable baseline and reproducible retention times for subsequent injections.

Workflow for Gradient Method Execution

This diagram outlines the sequential steps involved in running the gradient HPLC method.

cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis Prep_Mobile Prepare Mobile Phases (A: H2O+0.1% FA, B: ACN+0.1% FA) Equilibrate Equilibrate Column (30% B) Prep_Mobile->Equilibrate Prep_Sample Prepare Sample & Standard (100 µg/mL) Inject Inject Sample (10 µL) Prep_Sample->Inject Equilibrate->Inject Gradient Execute Gradient (30% -> 90% B) Inject->Gradient Detect Detect at 265 nm Gradient->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Analyte & Impurities Integrate->Quantify

Caption: Step-by-step workflow for the gradient HPLC analysis.

Part 3: Method Validation and Performance Comparison

A robust HPLC method must be validated to ensure it is fit for its intended purpose. The following tables summarize the key validation parameters based on ICH Q2(R1) guidelines and provide the expected performance targets for both methods.

Table 1: Comparison of Method Attributes

Feature Method A (Isocratic) Method B (Gradient) Rationale for Choice
Primary Use Case Routine QC, Purity Assay Impurity Profiling, Stability Gradient method offers superior resolution for complex samples.
Run Time ~10 minutes ~22 minutes Isocratic method is optimized for high throughput.
Resolving Power Moderate High Gradient elution resolves components with a wide range of polarities.
Method Complexity Low Moderate Gradient requires more complex pump programming and longer equilibration.

| Sensitivity | Good | Excellent | Gradient can improve peak shape and S/N for trace impurities. |

Table 2: Target Validation & System Suitability Parameters (ICH Q2(R1))

Parameter Acceptance Criteria Method A (Target) Method B (Target)
Linearity (R²) ≥ 0.999 > 0.999 > 0.999
Range 50-150 µg/mL 50-150 µg/mL 50-150 µg/mL
Precision (%RSD) ≤ 2.0% < 1.0% < 1.0%
Accuracy (% Recovery) 98.0 - 102.0% 99.0 - 101.0% 99.0 - 101.0%
LOD (µg/mL) Report ~0.1 µg/mL ~0.05 µg/mL
LOQ (µg/mL) Report ~0.3 µg/mL ~0.15 µg/mL
Tailing Factor (T) ≤ 2.0 < 1.5 < 1.5

| Theoretical Plates (N) | > 2000 | > 5000 | > 7000 |

Conclusion and Recommendations

Both the isocratic and gradient RP-HPLC methods presented here provide robust and reliable frameworks for the quantification of this compound.

  • For high-throughput, routine analysis in a controlled manufacturing environment, Method A (Isocratic) is the superior choice. Its simplicity, speed, and low solvent consumption make it highly efficient for its intended purpose.

  • For method development, stability testing, and the analysis of samples from complex reaction mixtures, Method B (Gradient) is unequivocally recommended. Its enhanced resolving power is essential for separating the main analyte from potential process impurities and degradation products, ensuring a comprehensive and accurate analytical result.

Ultimately, the methods described in this guide should be considered excellent starting points. Researchers must perform full validation according to internal SOPs and relevant regulatory guidelines to confirm fitness-for-purpose within their specific laboratory environment and for their unique sample matrix.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • A Review of the ICH Guidelines on the Validation of Analytical Methods. European Trainer. [Link]

A Senior Application Scientist's Guide to the Reactivity of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, pyrazole-4-carbaldehydes are invaluable synthetic intermediates. Their utility stems from the pyrazole core, a privileged scaffold in numerous FDA-approved drugs, and the versatile aldehyde functionality at the C4 position, which serves as a gateway for a multitude of chemical transformations. However, the reactivity of this aldehyde is not constant; it is finely tuned by the electronic and steric nature of substituents on the pyrazole ring.

This guide provides an in-depth comparison of the reactivity of various pyrazole-4-carbaldehydes in key synthetic transformations. We will move beyond mere protocols to dissect the underlying chemical principles, offering field-proven insights to help you select the optimal substrate and reaction conditions for your synthetic campaign.

Understanding the Electronic Landscape of Pyrazole-4-carbaldehydes

The reactivity of the C4-formyl group is fundamentally governed by the electrophilicity of the aldehyde carbon. This, in turn, is modulated by the electronic properties of the pyrazole ring and its substituents. The pyrazole ring itself is a π-excessive aromatic heterocycle, meaning it is electron-rich. However, the presence of two nitrogen atoms introduces a complex interplay of inductive and resonance effects.

Substituents at the N1, C3, and C5 positions can either donate or withdraw electron density, thereby influencing the reactivity of the C4-aldehyde.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups, decrease the electron density of the pyrazole ring. This inductively pulls electron density away from the C4 position, making the aldehyde carbon more electrophilic and, consequently, more reactive towards nucleophiles.

  • Electron-Donating Groups (EDGs) , such as alkyl (-CH₃), alkoxy (-OCH₃), or hydroxyl (-OH) groups, increase the electron density of the ring. This effect is transmitted to the C4-aldehyde, reducing the partial positive charge on the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.[1][2]

This principle is the cornerstone for understanding and predicting the relative reactivity of different pyrazole-4-carbaldehyde derivatives.

G cluster_0 Influence of Substituents on Reactivity EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl, -CF₃ Reactivity Increased Aldehyde Reactivity (More Electrophilic Carbonyl) EWG->Reactivity Increases electrophilicity EDG Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃, -OH DecreasedReactivity Decreased Aldehyde Reactivity (Less Electrophilic Carbonyl) EDG->DecreasedReactivity Decreases electrophilicity

Caption: Relationship between substituent electronic effects and aldehyde reactivity.

Comparative Reactivity in Key Transformations

We will now examine the performance of differently substituted pyrazole-4-carbaldehydes in three common and synthetically important reactions:

  • Condensation Reaction (Schiff Base Formation): A foundational step for reductive amination.

  • Wittig Reaction: For the formation of alkenes.

  • Horner-Wadsworth-Emmons (HWE) Reaction: A powerful alternative for stereoselective alkene synthesis.

Condensation with Aromatic Amines: A Prelude to Reductive Amination

The formation of an imine (Schiff base) through the condensation of an aldehyde with a primary amine is the first step in reductive amination, a cornerstone of modern drug discovery for introducing diversity. The rate and efficiency of this condensation are directly linked to the electrophilicity of the aldehyde.

A study by Shetty et al. on the synthesis of aldimine derivatives from 3-(4-substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes provides excellent comparative data.

Table 1: Comparative Yields in the Synthesis of Substituted Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

Substituent at C3-phenyl (R)Reaction Time (h)Yield (%)Reference
-OH663[1]
-Br668[1]
-NO₂671[1]
-CH₃674[1]

Data extracted from Shetty et al., demonstrating the influence of C3-substituents on the Vilsmeier-Haack formylation.

These aldehydes were then carried forward in condensation reactions. While the original paper focuses on the synthesis of the final aldimines, the yields of the aldehyde synthesis itself hint at the electronic environment. The subsequent condensation reactions with various anilines to form Schiff bases are highly informative. Generally, pyrazole-4-carbaldehydes bearing electron-withdrawing groups are expected to react faster and more efficiently.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is adapted from the work of Simenel et al. on the reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes.[3][4]

G Start Start: Pyrazole-4-carbaldehyde, Amine, Solvent (e.g., Dichloroethane) AddReducer Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) Start->AddReducer Reflux Reflux Reaction Mixture (e.g., 1-4 hours) AddReducer->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (e.g., NaHCO₃ solution) Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Extract->Purify Product Final Product: Substituted Pyrazolyl-amine Purify->Product G Start Start: Phosphonium Salt in Anhydrous THF Cool Cool to 0 °C (or -78 °C for non-stabilized ylides) Start->Cool AddBase Add Strong Base (e.g., n-BuLi) to form Ylide Cool->AddBase StirYlide Stir for 30-60 min AddBase->StirYlide AddAldehyde Add Pyrazole-4-carbaldehyde Solution Dropwise StirYlide->AddAldehyde Warm Allow to Warm to RT and Stir (1-16 h) AddAldehyde->Warm Quench Quench with Saturated aq. NH₄Cl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (Column Chromatography) Extract->Purify Product Final Product: 4-Alkenyl-Pyrazole Purify->Product

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][4] At the heart of many synthetic pathways for these potent agents lies 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate whose unique structure and reactivity make it an essential building block for developing novel chemical entities.[3]

This guide provides an in-depth comparative analysis of this compound derivatives. We will explore the causal relationships between specific structural modifications and the resulting biological activities. By synthesizing data from multiple experimental studies, this document aims to equip researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) governing this important class of compounds, thereby facilitating more rational and targeted drug design.

The Core Moiety: Synthesis and Derivatization Potential

The foundation of the derivatives discussed herein is the this compound scaffold. The presence of the ethyl group at the N1 position and the methyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can be crucial for receptor binding.[5] The aldehyde function at the C4 position is the primary reactive handle for synthetic modification, allowing for the creation of extensive derivative libraries.

The most common and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][6] This reaction typically involves treating a hydrazone precursor with a Vilsmeier reagent, commonly a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce the formyl group at the C4 position of the pyrazole ring.[7][8][9][10] This robust synthetic route provides a reliable foundation for accessing the core scaffold before subsequent derivatization.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Core Scaffold & Derivatives Hydrazone Hydrazone Precursor Vilsmeier_Haack Vilsmeier-Haack Reaction Hydrazone->Vilsmeier_Haack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Vilsmeier_Haack Core_Scaffold 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde Vilsmeier_Haack->Core_Scaffold Cyclization & Formylation Derivatives Diverse Derivatives (Schiff bases, Hydrazones, Thiazoles, etc.) Core_Scaffold->Derivatives Condensation/ Cyclization Reactions

Caption: Generalized workflow for the synthesis of pyrazole-4-carbaldehyde derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The true potential of the this compound scaffold is unlocked through the strategic modification of its C4-aldehyde group. The resulting derivatives exhibit a range of biological activities, with potency and selectivity being highly dependent on the nature of the appended moieties.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

Pyrazole derivatives are extensively investigated as anticancer agents, frequently functioning as inhibitors of various protein kinases that are crucial for tumor growth and survival.[11] The aldehyde group serves as a key anchor point for introducing pharmacophores that can interact with the active sites of these enzymes.

  • Kinase Inhibition: Research has shown that pyrazole derivatives can be designed as potent inhibitors of kinases like PI3K, Aurora kinase, and Fibroblast Growth Factor Receptors (FGFRs).[4][10][12] For example, a series of pyrazole carbaldehyde derivatives were developed as PI3 kinase inhibitors, with one compound showing excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 µM, a significant improvement over the standard drug doxorubicin (IC₅₀ of 0.95 µM).[4]

  • Thiazolidinone Derivatives: The condensation of the 4-carbaldehyde with anilines to form Schiff bases, followed by cyclization with thioglycolic acid, yields thiazolidinone-containing pyrazoles. These hybrids have demonstrated potent Aurora-A kinase inhibition, a key target in oncology.[10]

  • Cytotoxicity: The introduction of various heterocyclic rings, such as thiazole or indole, can significantly enhance antiproliferative activity against a range of cancer cell lines, including HeLa, MCF-7, and A549.[13] The choice of substituents on appended aromatic rings is also critical; electron-donating or withdrawing groups can modulate the electronic properties of the molecule and its ability to bind to biological targets.[6]

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Derivative Class Target/Activity Cancer Cell Line IC₅₀ Value (µM) Reference
Pyrazole-Thiazolidinone Aurora-A Kinase Inhibition A549 (Lung) 1.12 [10]
Pyrazole-Thiazolidinone Aurora-A Kinase Inhibition MCF-7 (Breast) 1.41 [10]
Pyrazole Carbaldehyde PI3 Kinase Inhibition MCF-7 (Breast) 0.25 [4]
Thiazolyl Pyrazole Hybrid Antiproliferative A549 (Lung) 6.34 [13]
Thiazolyl Pyrazole Hybrid Antiproliferative MCF-7 (Breast) 7.12 [13]

| Indole-Pyrazole Hybrid | CDK2 Inhibition | HCT116 (Colon) | 0.074 |[4] |

Antimicrobial Activity: A Scaffold for Combating Pathogens

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1] Modifications at the C4-carbaldehyde position are pivotal in determining the spectrum and potency of antibacterial and antifungal activity.

  • Hydrazone and Thiazole Moieties: Converting the aldehyde into hydrazones or incorporating a thiazole ring are common strategies to enhance antimicrobial effects.[14] Studies have shown that many such derivatives exhibit good to moderate activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.[14][15]

  • Impact of Substituents: The nature of substituents on phenyl rings attached to the pyrazole core plays an important role in modulating biological activity.[14] For instance, in one study, 3-aryl substituted pyrazole-4-carbaldehyde derivatives were synthesized, and specific compounds demonstrated promising antibacterial activity comparable to the antibiotic ampicillin.[7]

  • Fused Heterocycles: The condensation of the carbaldehyde with reagents like 2-aminothiophenol can lead to fused heterocyclic systems, such as benzo[b]pyrazolo[4,3-f][7][14]thiazepines, which have also been evaluated as cytotoxic agents.[8]

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Derivative Class Target Organism Activity Level Reference
3-Aryl Pyrazole-4-carbaldehyde Pathogenic Bacteria Excellent/Good [7]
Pyrazole-Thiazole Hybrid Gram-positive & Gram-negative bacteria Good/Moderate [14]
Pyrazole-Hydrazone S. aureus ATCC 25923 Pronounced Effect [15]
Pyrazole-Hydrazone E. coli ATCC 25922 Pronounced Effect [15]

| Pyrazolo-pyridone | Bacteria & Fungi | Positive Antimicrobial Character |[16] |

Experimental Protocols: A Practical Guide

The trustworthiness of SAR data relies on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde Derivative

This protocol describes a typical Vilsmeier-Haack reaction for the synthesis of the core aldehyde scaffold.

Objective: To synthesize a pyrazole-4-carbaldehyde from a hydrazone precursor.

Materials:

  • Hydrazone precursor (e.g., 2-methyl-N'-[(1E)-1-phenylethylidene]-1H-indole-3-carbohydrazide)

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate solution

  • Crushed ice and water

Procedure:

  • Prepare Vilsmeier-Haack Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.0 equivalent) dropwise to N,N-dimethylformamide (a solvent and reagent). Maintain the temperature below 5°C.

  • Add Hydrazone: To the prepared Vilsmeier-Haack reagent, add the hydrazone precursor (1.0 equivalent) portion-wise while stirring.

  • Reaction: Remove the ice bath and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[9]

G start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF, <5°C) start->reagent_prep add_hydrazone Add Hydrazone Precursor reagent_prep->add_hydrazone reflux Reflux Reaction (4-6 hours) add_hydrazone->reflux workup Pour into Ice Water reflux->workup neutralize Neutralize with NaHCO₃ workup->neutralize filter_product Filter Solid Product neutralize->filter_product purify Recrystallize from Ethanol filter_product->purify end End purify->end

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis protocol.

Protocol 2: In-Vitro Anticancer Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of pyrazole derivatives.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a specified density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.[10]

Visualizing the Core SAR Principles

The relationship between the chemical structure and biological activity can be summarized visually. Modifications at the C4 position are the primary drivers of diverse pharmacological profiles, while substitutions on the core ring and appended moieties fine-tune potency and selectivity.

Caption: Key SAR insights for this compound derivatives.

Conclusion and Future Outlook

The this compound scaffold is a remarkably fruitful starting point for the synthesis of novel therapeutic agents. This guide has demonstrated that targeted modifications, particularly at the C4-aldehyde position, can yield derivatives with potent and specific biological activities, ranging from anticancer to antimicrobial. The conversion of the aldehyde into diverse heterocyclic systems like thiazoles, thiazolidinones, and hydrazones is a validated strategy for modulating bioactivity.

The structure-activity relationships discussed herein underscore the importance of rational design. The choice of appended rings and the nature of their substituents are critical determinants of potency and selectivity. Future research should continue to explore novel derivatizations of this scaffold, potentially guided by computational docking studies, to discover agents with improved efficacy, better safety profiles, and novel mechanisms of action. The versatility of this pyrazole intermediate ensures its continued relevance in the ongoing quest for new and effective medicines.

References

  • Al-Amiery, A. A. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives.
  • Al-Amiery, A. A., & Al-Majedy, Y. K. (2017). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chilean Chemical Society. [Link]
  • Gomha, S. M., et al. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. [Link]
  • Demchenko, A. M., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
  • Patel, H. R., et al. (2022). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Heterocyclic Chemistry. [Link]
  • Aggarwal, N., & Kumar, R. (2022).
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
  • Chen, Y., et al. (2022). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • TSI Journals. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Antitumor Activity of Some Pyrazole Derivatives.
  • Rasayan Journal. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN J. Chem. [Link]
  • Li, Z.-P., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]
  • Fernandes, D. M., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules. [Link]
  • Guerrini, G., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. [Link]
  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Research in Pharmaceutical Sciences. [Link]
  • Gomaa, A. M., & El-Din, A. S. B. (2021).
  • Kumar, D., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in the Biological Profile of Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, are privileged structures due to their synthetic accessibility and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] However, the biological activity of pyrazole derivatives is not solely dependent on the nature of their substituents but is also profoundly influenced by their isomeric form. The regiochemistry of the pyrazole ring, specifically the substitution pattern at positions 1, 3, 4, and 5, dictates the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. This guide provides a comparative analysis of the biological activities of pyrazole isomers, synthesizing available experimental data to offer insights into how subtle structural variations can lead to significant differences in pharmacological effects.

Comparative Analysis of Biological Activities: A Focus on Regioisomerism

The differential biological activities of pyrazole regioisomers are a critical consideration in drug design and development. The spatial arrangement of substituents affects key pharmacodynamic and pharmacokinetic properties, including target binding affinity, metabolic stability, and toxicity. Below, we delve into a comparative analysis of the anti-inflammatory, anticancer, and antimicrobial activities of pyrazole isomers, supported by experimental data from various studies.

Anti-inflammatory Activity: The Role of Isomerism in COX-2 Inhibition

Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2).[6] The orientation of substituents on the pyrazole ring is crucial for optimal binding to the COX-2 active site.

dot

cluster_synthesis Regioselective Synthesis of Pyrazole Isomers Diketone Unsymmetrical 1,3-Diketone Intermediate Intermediate Diketone->Intermediate Condensation Hydrazine Substituted Hydrazine Hydrazine->Intermediate Isomer_A 1,3,5-Trisubstituted Pyrazole Intermediate->Isomer_A Cyclization (e.g., Acidic conditions) Isomer_B 1,5,3-Trisubstituted Pyrazole Intermediate->Isomer_B Cyclization (e.g., Basic conditions)

Caption: General synthesis of pyrazole regioisomers.

While direct comparative studies are limited, research suggests that the 1,5-diarylpyrazole scaffold, as seen in celecoxib, is often associated with potent and selective COX-2 inhibition. However, other substitution patterns can also yield significant anti-inflammatory activity.

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound/IsomerTargetIn Vitro Activity (IC50)In Vivo Activity (% Inhibition of Edema)Reference
Celecoxib (1,5-diarylpyrazole) COX-20.28 µM-[7]
Compound 302 (1,3,4-trisubstituted) COX-20.26 µM-[7]
Compound 304 (1,3,4-trisubstituted) --≥84.2%[7]
Compound 301 (benzenesulfonamide derivative) --62.67%[7]
Indomethacin (Standard) COX-1/COX-2-60.8%[7]

Note: This table presents data from a review and does not represent a direct head-to-head comparison of isomers within a single study but illustrates the high activity found in different substitution patterns.

Anticancer Activity: Isomer-Specific Cytotoxicity

The anticancer potential of pyrazole derivatives is a burgeoning area of research, with compounds demonstrating efficacy against various cancer cell lines. The isomeric form of the pyrazole can influence its interaction with cancer-related targets such as kinases and tubulin.

For instance, a study on 1,3,5-triaryl-1H-pyrazole derivatives against HT-29, MCF-7, and AGS cancer cell lines revealed that the substitution pattern on the aryl rings significantly impacted cytotoxicity.[8] While this study did not compare regioisomers of the pyrazole core itself, it highlights the sensitivity of anticancer activity to the spatial arrangement of functional groups. Another study found that pyrazole derivatives can induce apoptosis in triple-negative breast cancer cells.[9]

dot

cluster_pathway Anticancer Mechanism of Pyrazole Derivatives Pyrazole Pyrazole Isomer Kinase Protein Kinase (e.g., EGFR, CDK) Pyrazole->Kinase Inhibition Microtubules Microtubule Dynamics Pyrazole->Microtubules Disruption CellCycle Cell Cycle Arrest Kinase->CellCycle Microtubules->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis

Caption: Potential anticancer mechanisms of pyrazole isomers.

Table 2: Comparative Anticancer Activity of Pyrazole Derivatives against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)Reference
Compound 5f (1,3,5-triaryl) Potent (specific value not provided)[8]
Compound 5l (1,3,5-triaryl) Potent (specific value not provided)[8]
Compound 3f (1,3-diaryl-5-(trimethoxyphenyl)-4,5-dihydro) 14.97 (24h), 6.45 (48h)[9]
Paclitaxel (Standard) 49.90 (24h), 25.19 (48h)[9]
Antimicrobial Activity: Isomeric Influence on Bacterial and Fungal Inhibition

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity. The regiochemistry of the pyrazole ring can affect the compound's ability to penetrate microbial cell walls and interact with essential enzymes.

A study on the synthesis and antimicrobial evaluation of pyrazole derivatives showed that the majority of the tested compounds exhibited moderate to potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.[10] Another study on 1,3,5-trisubstituted pyrazole derivatives also reported promising antimicrobial activity.[11]

Table 3: Comparative Antimicrobial Activity of Pyrazole Derivatives

CompoundOrganismActivity (Inhibition Zone/MIC)Reference
1,3,5-Trisubstituted Pyrazole (2d) Candida albicansPromising activity[11]
1,3,5-Trisubstituted Pyrazole (2d) Bacterial speciesPromising activity[11]
Pyrazoline-1-thiocarboxamides Various bacteria and fungiModerate to potent activity[10]
Isonicotinoyl pyrazolines Various bacteria and fungiModerate to potent activity[10]

Experimental Protocols: Methodologies for Comparative Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. Below are detailed methodologies for key experiments used to assess the biological activities of pyrazole isomers.

Synthesis of Pyrazole Isomers

Objective: To synthesize regioisomers of substituted pyrazoles for comparative biological testing.

General Procedure (Knorr Pyrazole Synthesis):

  • Reaction Setup: To a solution of an unsymmetrical 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add a substituted hydrazine (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The choice of solvent and catalyst (acidic or basic) can influence the regioselectivity of the reaction, leading to the preferential formation of one isomer over the other.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the regioisomers.

  • Characterization: The structure and purity of the isolated isomers are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

dot

cluster_workflow Experimental Workflow for Comparative Analysis Synthesis Synthesize Pyrazole Isomers Purification Purify and Characterize Isomers Synthesis->Purification InVitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->InVitro InVivo In Vivo Animal Models (e.g., Carrageenan-induced Edema) InVitro->InVivo Lead Isomer Data Data Analysis and Comparison InVitro->Data InVivo->Data

Caption: Workflow for comparing pyrazole isomer bioactivity.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of pyrazole isomers against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (pyrazole isomers) or a vehicle control for a specified time at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To assess the cytotoxic effects of pyrazole isomers on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole isomers for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole isomers against various microorganisms.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the pyrazole isomers are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The isomeric form of pyrazole derivatives is a critical determinant of their biological activity. While the available literature strongly suggests that the regiochemistry of substitution on the pyrazole ring significantly impacts anti-inflammatory, anticancer, and antimicrobial properties, there is a notable lack of direct, head-to-head comparative studies of pyrazole isomers within the same investigation. This represents a significant research gap that, if addressed, could provide invaluable insights for rational drug design. Future studies should focus on the synthesis and parallel biological evaluation of pyrazole regioisomers to elucidate clear structure-activity relationships. Such research will undoubtedly accelerate the development of more potent and selective pyrazole-based therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on their synthesis and biological activities. Molecules, 22(2), 1-33.
  • Karrouchi, K., et al. (2018).
  • Ebenezer, O., et al. (2022).
  • Sharma, V., & Kumar, V. (2021). Pyrazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 209, 112918.
  • Asif, M. (2017). A review on anti-inflammatory and analgesic potentials of pyrazole derivatives. Current Drug Discovery Technologies, 14(3), 175-187.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021).
  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (n.d.). TSI Journals.
  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm

Sources

A Comparative Guide to the Synthetic Validation of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of synthetic routes for the preparation of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in pharmaceutical and agrochemical research.[1] We will delve into the prevalent Vilsmeier-Haack formylation and contrast it with the Duff reaction, offering field-proven insights and detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of Pyrazole-4-carbaldehydes

Substituted pyrazole-4-carbaldehydes are pivotal intermediates in medicinal chemistry. The formyl group at the C4 position of the pyrazole ring is a versatile synthetic handle, enabling a multitude of chemical transformations for the construction of complex molecular architectures with diverse biological activities.[2] The selection of an appropriate formylation method is therefore a critical consideration, contingent on factors such as substrate reactivity, desired yield, and reaction conditions.

Core Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached in two main stages: first, the construction of the pyrazole ring, followed by the introduction of the formyl group at the C4 position.

Synthesis_Overview A Ethylhydrazine C 1-Ethyl-5-methyl-1H-pyrazole A->C Knorr Pyrazole Synthesis B 2,4-Pentanedione B->C Knorr Pyrazole Synthesis E This compound C->E Formylation D Formylating Agent D->E Formylation

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Pyrazole Core: 1-Ethyl-5-methyl-1H-pyrazole

The foundational step is the synthesis of the N-ethylated pyrazole ring. The Knorr pyrazole synthesis, a robust and time-honored method, is well-suited for this purpose. This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Recommended Protocol: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

This protocol is adapted from established methods for N-alkylation of pyrazoles and the Knorr synthesis.

Materials:

  • Ethylhydrazine oxalate

  • Sodium hydroxide (NaOH)

  • 2,4-Pentanedione (Acetylacetone)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.

  • To this basic solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole.

Expected Outcome: This reaction typically proceeds with good yield, providing the desired N-alkylated pyrazole as the major product. The regioselectivity is generally high due to the nature of the Knorr synthesis.

Part 2: Formylation of 1-Ethyl-5-methyl-1H-pyrazole: A Comparative Analysis

With the pyrazole core in hand, we now turn to the critical formylation step. We will compare the widely used Vilsmeier-Haack reaction with the Duff reaction.

Method 1: The Vilsmeier-Haack Reaction (Primary Recommendation)

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich heterocycles like pyrazoles.[2] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (commonly DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2] This method is favored for its mild conditions, high regioselectivity for the C4 position, and generally good to excellent yields.[2]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack of the pyrazole on the reagent.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole 1-Ethyl-5-methyl-1H-pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde This compound Iminium_Intermediate->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Detailed Experimental Protocol for Vilsmeier-Haack Formylation:

This protocol is a generalized procedure that can be optimized for the specific substrate.[3]

Materials:

  • 1-Ethyl-5-methyl-1H-pyrazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional solvent)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (4-5 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2-2 equivalents) dropwise with stirring, maintaining the internal temperature below 10 °C. Stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.[3]

  • Formylation Reaction: Dissolve 1-Ethyl-5-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Method 2: The Duff Reaction (Alternative Approach)

The Duff reaction presents a viable alternative, particularly when avoiding the use of the hazardous and corrosive POCl₃ is desired.[4] This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid.[4] However, the Duff reaction is generally less efficient, often requiring longer reaction times, higher temperatures, and resulting in lower yields compared to the Vilsmeier-Haack reaction.[2][4]

Mechanism of the Duff Reaction:

The mechanism is thought to involve the protonation of HMTA, which then acts as an electrophile, attacking the electron-rich pyrazole ring.[5]

Duff_Mechanism cluster_0 Electrophile Generation cluster_1 Formylation and Hydrolysis HMTA Hexamethylenetetramine (HMTA) Protonated_HMTA Protonated HMTA HMTA->Protonated_HMTA + H+ Iminium_ion Iminium ion Protonated_HMTA->Iminium_ion Pyrazole 1-Ethyl-5-methyl-1H-pyrazole Benzylamine_intermediate Benzylamine-like intermediate Pyrazole->Benzylamine_intermediate + Iminium ion Aldehyde This compound Benzylamine_intermediate->Aldehyde Intramolecular redox & Hydrolysis

Caption: Simplified mechanism of the Duff reaction on an aromatic ring.

General Experimental Protocol for the Duff Reaction: [2][4]

Materials:

  • 1-Ethyl-5-methyl-1H-pyrazole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-Ethyl-5-methyl-1H-pyrazole (1.0 eq.), HMTA (1.5 eq.), and trifluoroacetic acid.

  • Reaction Execution: Heat the mixture to reflux (typically 100-160 °C) with stirring for an extended period (often 12 hours or more). Monitor the reaction progress by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into water. Neutralize with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance Analysis

ParameterVilsmeier-Haack ReactionDuff Reaction
Reagents DMF, POCl₃ (corrosive, moisture-sensitive)HMTA, Acid (e.g., TFA, Glycerol/Boric Acid)
Reaction Conditions Milder (0-80 °C)Harsher (100-160 °C, longer reaction times)[2][4]
Yields Generally good to excellentGenerally lower to moderate[2][4]
Substrate Scope Broad, including many substituted pyrazolesMore limited, typically requires electron-donating groups[2]
Safety & Handling Requires careful handling of POCl₃Avoids the use of POCl₃
Work-up Quenching of reactive reagent requiredGenerally simpler

Validation of this compound

A critical component of any synthetic protocol is the unambiguous characterization of the final product.

Physical Properties:

PropertyValueSource
Molecular Formula C₇H₁₀N₂OChem-Impex[1]
Molecular Weight 138.17 g/mol Chem-Impex[1]
Appearance Yellow liquidChem-Impex[1]
Storage Store at 0-8°CChem-Impex[1]

Spectroscopic Data (Predicted and Analogous):

¹H NMR (Predicted):

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.8-10.0SingletAldehyde proton (-CHO)
~7.8-8.0SingletPyrazole H3 proton
~4.1-4.3QuartetMethylene protons of N-ethyl group (-CH₂-)
~2.4-2.6SingletC5-Methyl protons (-CH₃)
~1.3-1.5TripletMethyl protons of N-ethyl group (-CH₃)

¹³C NMR (Predicted):

Chemical Shift (δ, ppm)Assignment
~185Aldehyde carbonyl carbon (-CHO)
~145Pyrazole C5
~140Pyrazole C3
~115Pyrazole C4
~45Methylene carbon of N-ethyl group (-CH₂)
~15Methyl carbon of N-ethyl group (-CH₃)
~12C5-Methyl carbon (-CH₃)

Experimental Workflow for Spectroscopic Analysis:

Spectroscopy_Workflow A Purified Product B NMR Sample Preparation A->B E Mass Spec Analysis A->E F IR Spectroscopy A->F C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D G Data Interpretation & Structural Confirmation C->G D->G E->G F->G

Caption: Workflow for the spectroscopic characterization of the final product.

Conclusion and Recommendation

For the synthesis of this compound, the Vilsmeier-Haack reaction is the superior and recommended method . Its broader substrate scope, higher yields, and milder reaction conditions make it the more efficient and reliable choice for researchers.[4] While the Duff reaction offers an alternative that avoids the use of phosphorus oxychloride, its limitations in terms of efficiency and harsher conditions make it a secondary option.[2][4]

This guide provides the necessary foundational knowledge, detailed protocols, and comparative data to enable researchers to confidently synthesize and validate this important heterocyclic intermediate.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 134-148. [Link]
  • de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Duff reaction. [Link]
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27411. [Link]
  • PubChemLite. This compound. [Link]

Sources

A Head-to-Head Comparison: Evaluating the Efficacy of Novel 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Derivatives Against Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer anti-inflammatory agents, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry. Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and even anti-cancer properties.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of novel 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde derivatives. We will use a hypothetical derivative, hereafter referred to as "EMP-01," as our test compound and compare its performance against well-established Cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and Ibuprofen.

The rationale for targeting COX-2 is well-founded in the management of inflammation and pain.[4][5] The COX enzyme has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[6] Selective inhibition of COX-2 is a key therapeutic strategy to mitigate inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5][6][7]

The Contenders: A Snapshot

  • EMP-01 (Hypothetical Test Compound): A novel derivative of this compound. The pyrazole core is a privileged structure in medicinal chemistry, and its derivatives have shown promise as inhibitors of various enzymes.[8][9][10]

  • Celecoxib: A selective COX-2 inhibitor containing a pyrazole ring.[11][12] It is a widely prescribed anti-inflammatory drug.[11] Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandin precursors.[5][12][13]

  • Ibuprofen: A non-selective NSAID that inhibits both COX-1 and COX-2.[14][15][16][17][18] It is a commonly used over-the-counter medication for pain and inflammation.[17]

Assessing Efficacy: A Multi-faceted Approach

To rigorously evaluate the potential of EMP-01, a multi-step experimental approach is necessary. This involves in vitro enzyme inhibition assays, determination of the mode of inhibition through kinetic studies, and cell-based assays to assess activity in a more physiologically relevant context.

Part 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)

The first step is to determine the half-maximal inhibitory concentration (IC50) of EMP-01 against both COX-1 and COX-2 enzymes. This will provide a quantitative measure of its potency and selectivity. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: Fluorometric COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[19][20]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a stock solution of the test compound (EMP-01), Celecoxib, and Ibuprofen in DMSO.

    • Prepare serial dilutions of the inhibitors to be tested.

    • Prepare a reaction mix containing assay buffer, heme, and a fluorometric probe.[6]

  • Assay Procedure (96-well plate format):

    • Add the reaction mix to all wells.

    • Add the diluted enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add the various concentrations of the test inhibitors or reference compounds to their designated wells. Include a "no inhibitor" control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]

    • Initiate the reaction by adding arachidonic acid to all wells.[6]

    • Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Hypothetical Data Summary:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
EMP-01 5002520
Celecoxib >10,00050>200
Ibuprofen 210016001.3

Note: The IC50 values for Ibuprofen are based on published data.[14]

Diagram: In Vitro COX Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Enzymes, Inhibitors, Reaction Mix A1 Add Reaction Mix to Plate P1->A1 A2 Add Enzyme (COX-1 or COX-2) A1->A2 A3 Add Inhibitors (Serial Dilutions) A2->A3 A4 Pre-incubate at 37°C A3->A4 A5 Initiate with Arachidonic Acid A4->A5 A6 Measure Fluorescence A5->A6 D1 Calculate % Inhibition A6->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining IC50 values of COX inhibitors.

Part 2: Enzyme Kinetics to Determine Inhibition Mechanism

Understanding how EMP-01 interacts with the COX-2 enzyme is crucial. Enzyme kinetic studies can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.[21][22]

Experimental Protocol: Kinetic Analysis

  • Assay Setup: Perform the COX-2 inhibition assay as described above, but with a key modification: vary the concentration of the substrate (arachidonic acid) at fixed concentrations of the inhibitor (EMP-01).

  • Data Collection: Measure the initial reaction velocities (rates) for each combination of substrate and inhibitor concentration.

  • Data Analysis (Lineweaver-Burk Plot):

    • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

    • Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor.[23]

      • Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases. The lines on the plot will intersect at the y-axis.[22][24]

      • Non-competitive Inhibition: The apparent Vmax decreases, but Km remains the same. The lines will intersect on the x-axis.[21][22]

      • Uncompetitive Inhibition: Both the apparent Vmax and Km decrease. The lines on the plot will be parallel.[22]

Diagram: Michaelis-Menten & Lineweaver-Burk Plots

G cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot a b [S] a->b c Velocity (V) a->c d Vmax a->d e Km a->e f g f->g h g->h i h->i j k 1/[S] j->k l 1/V j->l m -1/Km n 1/Vmax o p o->p

Caption: Visual representation of enzyme kinetic plots.

Part 3: Cell-Based Assay for Physiological Relevance

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant model by accounting for factors like cell permeability and metabolism.[7]

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

This protocol is based on established methods for evaluating COX-2 inhibitors in a cellular context.[25]

  • Cell Culture: Culture a suitable cell line, such as murine macrophage RAW 264.7 cells, in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with various concentrations of EMP-01, Celecoxib, or Ibuprofen for a specified period.

  • COX-2 Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2.[25]

  • Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2), a key product of the COX-2 pathway, in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[25]

  • Data Analysis: Determine the dose-dependent reduction in PGE2 production for each inhibitor and calculate the cellular IC50.

Advanced Characterization: Structural Insights

For promising candidates like EMP-01, elucidating the structural basis of its interaction with the COX-2 enzyme can provide invaluable information for further optimization.

X-ray Crystallography: Co-crystallizing EMP-01 with the COX-2 enzyme and determining the three-dimensional structure of the complex can reveal the precise binding mode and key interactions within the active site.[26][27][28][29] This structure-based drug design approach can guide the synthesis of even more potent and selective derivatives.[30]

Conclusion

This guide outlines a systematic and robust approach to assess the efficacy of novel this compound derivatives as potential COX-2 inhibitors. By combining in vitro enzyme assays, kinetic studies, and cell-based models, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. The direct comparison with established drugs like Celecoxib and Ibuprofen provides a crucial benchmark for evaluating the therapeutic potential of new chemical entities. Promising candidates can then be advanced to more complex preclinical and clinical studies, with the ultimate goal of developing next-generation anti-inflammatory therapies.

References

  • Walker, M. C. (2010).
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 193–204. [Link]
  • Zhu, Y., Yang, G. J., Li, Y., & Zhang, G. X. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 67(2), 131–136. [Link]
  • Laufer, S., & Albrecht, W. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 109–120. [Link]
  • LibreTexts Biology. (2021). 6.2: Enzyme kinetics. LibreTexts. [Link]
  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem. [Link]
  • Ghilzai, M. K., & Pirmohamed, M. (2013). PharmGKB summary: ibuprofen pathways. Pharmacogenetics and genomics, 23(11), 642–645. [Link]
  • Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]
  • LearnChemE. (2016, May 4). Derivation of Enzyme Kinetics for Competitive Inhibition [Video]. YouTube. [Link]
  • Al-Hourani, B. J., Sharma, S. K., & Al-Sbiei, A. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in drug design & discovery, 11(10), 1247–1254. [Link]
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–313. [Link]
  • Patsnap. (2024, July 17). What is the mechanism of Celecoxib?.
  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]
  • Pediatric Oncall. (n.d.). Celecoxib. Drug Index. [Link]
  • CHEMM. (n.d.). Ibuprofen.
  • Amine, A., El-Massaoudi, M., & El Kaoutit, M. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors (Basel, Switzerland), 21(18), 6061. [Link]
  • Munshi, S., Chen, Z., Li, Y., Olsen, D. B., Fraley, M. E., Hungate, R. W., & Kuo, L. C. (1998). Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. Acta crystallographica. Section D, Biological crystallography, 54(Pt 5), 1053–1060. [Link]
  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. News-Medical.Net. [Link]
  • Wikipedia. (n.d.). Ibuprofen. Wikipedia. [Link]
  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]
  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Georgiou, C. D., & Zouni, A. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International journal of molecular sciences, 24(24), 17290. [Link]
  • Berry, N. G., & Biagini, G. A. (2020). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Acta crystallographica. Section D, Structural biology, 76(Pt 1), 1–11. [Link]
  • Dixit, S. R., Joshi, S. D., Kulkarni, V. H., Jalalpure, S. S., Kumbar, V. M., Mudaraddi, T. Y., Nadagouda, M. N., & Aminabhavi, T. M. (2018). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. Current drug targets, 19(13), 1566–1579. [Link]
  • Thoden, J. B., Zhuang, Z., Dunaway-Mariano, D., & Holden, H. M. (2003). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. The Journal of biological chemistry, 278(44), 43709–43716. [Link]
  • ResearchGate. (n.d.). Some pyrazole derivatives as DPP-4 inhibitors.
  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
  • Molecules. (2021).
  • Binte-Jannat, A., Tasnim, T., Arshad, F., Mobin, M., & Ashraf, Z. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1–10. [Link]
  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • J&K Scientific. (n.d.). This compound. J&K Scientific. [Link]
  • Kumar, V., & Kumar, R. (2016). Current status of pyrazole and its biological activities. Journal of parallel and distributed computing, 72(1), 1-13. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Pyrazole-4-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-4-Carbaldehydes

Esteemed researchers, scientists, and drug development professionals, welcome to this in-depth comparative guide. Pyrazole-4-carbaldehydes are not merely synthetic intermediates; they are pivotal molecular scaffolds in the landscape of modern medicinal chemistry and materials science. The formyl group at the C4 position serves as a versatile synthetic handle, enabling a diverse array of chemical transformations for the construction of complex molecular architectures with significant biological activities.[1] The strategic selection of a catalytic system for the synthesis of these valuable building blocks is therefore a critical decision, directly impacting yield, purity, scalability, and ultimately, the efficiency of your research and development endeavors.

This guide provides a comprehensive comparison of the primary catalytic systems for the synthesis of pyrazole-4-carbaldehydes. We will delve into the well-established Vilsmeier-Haack and Duff reactions, offering a head-to-head comparison of their performance with supporting experimental data. Furthermore, we will explore the burgeoning field of modern catalytic C-H functionalization, discussing the potential of transition-metal catalysis, organocatalysis, and other innovative approaches to address the limitations of classical methods. My aim is to equip you with the necessary knowledge to make informed decisions in your synthetic planning, backed by mechanistic insights and practical, field-proven protocols.

I. The Workhorse of Pyrazole Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is unequivocally the most widely employed method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2] Its reliability, generally good to excellent yields, and relatively mild conditions have cemented its status as the go-to method for many synthetic chemists.

Mechanistic Rationale: Understanding the "Why"

The V-H reaction proceeds via the formation of a chloroiminium ion, the "Vilsmeier reagent," typically generated from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich pyrazole ring at the C4 position, the most nucleophilic site, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis furnishes the desired pyrazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrazole Pyrazole Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrazole->Iminium_Intermediate Electrophilic Attack Pyrazole_4_Carbaldehyde Pyrazole-4-carbaldehyde Iminium_Intermediate->Pyrazole_4_Carbaldehyde Hydrolysis Hydrolysis Hydrolysis (H₂O)

Figure 1: Simplified workflow of the Vilsmeier-Haack reaction for pyrazole formylation.
Performance and Substrate Scope

The V-H reaction is particularly effective for pyrazoles bearing electron-donating groups, which enhance the nucleophilicity of the pyrazole ring. However, the reaction's scope can be limited when strong electron-withdrawing groups are present on the pyrazole ring, which can deactivate the ring towards electrophilic attack.[3]

Catalytic System Substrate Yield (%) Reaction Conditions Reference
POCl₃/DMF1-Phenyl-1H-pyrazole85-950-80 °C, 2-6 h[1]
POCl₃/DMF1,3-Dimethyl-1H-pyrazole7590 °C, 4 h[2]
POCl₃/DMF1-Phenyl-3-(trifluoromethyl)-1H-pyrazole40100 °C, 12 h[1]
POCl₃/DMF5-Chloro-1,3-disubstituted-1H-pyrazoles55-67120 °C, 1-2 h[4]

Table 1: Representative yields for the Vilsmeier-Haack formylation of various pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1-Phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a viscous, white salt indicates the generation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DCM. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

II. An Alternative Approach: The Duff Reaction

The Duff reaction presents a viable, albeit generally less efficient, alternative to the Vilsmeier-Haack reaction for the formylation of certain pyrazoles.[1] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[5]

Mechanistic Considerations

The Duff reaction is believed to proceed through the formation of an iminium ion from the protonated HMTA. This electrophile then attacks the electron-rich pyrazole ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately lead to the formation of the aldehyde.[6][7][8] The requirement for a strongly acidic medium and higher temperatures are key differentiators from the Vilsmeier-Haack reaction.

Duff_Reaction_Workflow Start Pyrazole Substrate Electrophilic_Attack Electrophilic Attack on Pyrazole Ring Start->Electrophilic_Attack Reagents HMTA + Acidic Medium (e.g., TFA, Glycerol/Boric Acid) Iminium_Formation Iminium Ion Formation Reagents->Iminium_Formation Iminium_Formation->Electrophilic_Attack Intermediate_Formation Formation of Benzylamine-like Intermediate Electrophilic_Attack->Intermediate_Formation Redox_Hydrolysis Intramolecular Redox & Hydrolysis Intermediate_Formation->Redox_Hydrolysis Product Pyrazole-4-carbaldehyde Redox_Hydrolysis->Product

Figure 2: Conceptual workflow of the Duff reaction for pyrazole formylation.
Performance Comparison: Vilsmeier-Haack vs. Duff

The choice between the Vilsmeier-Haack and Duff reactions is often dictated by the substrate's electronic properties and stability. The Duff reaction can be advantageous for substrates that are sensitive to the conditions of the V-H reaction. However, it generally requires more forcing conditions and provides lower yields.

Catalytic System Substrate Yield (%) Reaction Conditions Reference
HMTA/TFA1-Phenyl-1H-pyrazole60-75Reflux, 12-24 h[1][9]
HMTA/Glycerol-Boric Acid1-(4-Methoxyphenyl)-1H-pyrazole55150-160 °C, 5 h[1]
Vilsmeier-Haack 1-Phenyl-1H-pyrazole 85-95 0-80 °C, 2-6 h [1]

Table 2: Comparative yields for the synthesis of pyrazole-4-carbaldehydes via the Duff and Vilsmeier-Haack reactions.

Detailed Experimental Protocol: Duff Reaction for 1-Phenyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1-Phenyl-1H-pyrazole

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenyl-1H-pyrazole (1.0 eq.) and HMTA (2.0 eq.) in trifluoroacetic acid (10 mL per gram of pyrazole).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 12-18 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

III. Modern Catalytic Approaches: The Frontier of C-H Formylation

While the Vilsmeier-Haack and Duff reactions are established methods, the field of organic synthesis is continually evolving towards more efficient, selective, and sustainable catalytic systems. Direct C-H functionalization has emerged as a powerful strategy, and its application to the formylation of pyrazoles, though still developing, holds immense promise.

A. Transition-Metal-Catalyzed C-H Formylation: A Nascent Field

Transition-metal catalysis has revolutionized C-H functionalization, with palladium, rhodium, and copper being at the forefront.[10] While direct C4-arylation and alkenylation of pyrazoles have been more extensively studied, the direct C-H formylation remains a more challenging transformation. The primary difficulty lies in identifying a suitable formylating agent that is compatible with the catalytic cycle.

  • Palladium Catalysis: Palladium-catalyzed C-H activation is a powerful tool for the functionalization of heterocycles.[11] While direct formylation is not yet a widespread application, the use of a formyl group as a temporary directing group for C5-arylation suggests the potential for future developments in C4-formylation.[12]

  • Rhodium Catalysis: Rhodium catalysts have shown remarkable activity in the C-H functionalization of pyrazoles, particularly for alkenylation.[6] The development of rhodium-catalyzed formylation protocols is an active area of research.

  • Copper Catalysis: Copper-catalyzed reactions offer a more economical and sustainable alternative to palladium and rhodium. Copper has been successfully employed for the aerobic C-H amination of pyrazoles, indicating its potential for other C-H functionalization reactions, including formylation.[10]

B. Organocatalysis: A Metal-Free Paradigm

Organocatalysis offers an attractive metal-free alternative for C-H functionalization. While direct organocatalytic C-H formylation of pyrazoles is not yet well-established, the broader field of organocatalytic C-H activation is rapidly expanding.[2] The development of novel organocatalysts and reaction conditions could pave the way for the direct formylation of pyrazoles in a more environmentally benign manner.

C. Emerging Frontiers: Photocatalysis and Biocatalysis
  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization.[13][14] While direct C-H formylation of pyrazoles using this methodology is still in its infancy, the successful formylation of other N-heteroarenes suggests its potential applicability.[13]

  • Biocatalysis: The use of enzymes for selective C-H functionalization is a highly attractive and sustainable approach.[5] While enzymatic formylation of pyrazoles has not been reported, the continuous discovery and engineering of enzymes with novel reactivities may one day provide a biocatalytic route to these valuable compounds.

IV. Strategic Selection of a Catalytic System: A Decision Matrix

The optimal choice of a catalytic system for the synthesis of pyrazole-4-carbaldehydes depends on a careful consideration of several factors:

Factor Vilsmeier-Haack Duff Reaction Modern Catalytic Methods
Yield Generally highModerate to lowPotentially high, but method-dependent and less established
Substrate Scope Good for electron-rich pyrazolesBest for electron-donating groups, can tolerate some sensitive substratesPotentially broader, but requires further development
Reaction Conditions Mild to moderateHarsh (high temperature, strong acid)Generally mild, but catalyst and reagent specific
Scalability Well-established and scalableLess scalable due to harsh conditions and lower yieldsVaries, some methods show promise for scalability
Cost & Sustainability Reagents are relatively inexpensiveReagents are inexpensive, but energy-intensiveCatalyst cost can be high (e.g., Pd, Rh), but greener alternatives are emerging
Maturity of Method Mature and well-understoodEstablished, but less commonly usedEmerging and rapidly developing

Table 3: Decision matrix for selecting a catalytic system for pyrazole-4-carbaldehyde synthesis.

V. Conclusion and Future Outlook

As senior application scientists, it is our collective responsibility to not only master the established methodologies but also to embrace and contribute to the development of more efficient, selective, and sustainable synthetic strategies. The continued exploration of these novel catalytic systems will undoubtedly unlock new possibilities for the synthesis of complex pyrazole-based molecules, accelerating innovation in drug discovery and materials science.

References

  • Wikipedia. (2023). Duff reaction. [Link]
  • MacMillan, D. W. C., et al. (2018).
  • Wang, B., et al. (2013). Copper-catalyzed aerobic C(sp2)-H functionalization for C-N bond formation: synthesis of pyrazoles and indazoles. PubMed. [Link]
  • de Oliveira, C. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction.
  • Neogi, S., et al. (2016).
  • Renata, H. (2019).
  • Wikipedia. (2023).
  • Daugulis, O. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC. [Link]
  • Glorius, F., et al. (2021).
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Oestreich, M., et al. (2018). Palladium-catalyzed C-H formylation of electron-rich heteroarenes through radical dichloromethylation.
  • Daugulis, O. (2009). Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC. [Link]
  • Jiang, H., et al. (2013). ChemInform Abstract: Copper-Catalyzed Aerobic C(sp2)—H Functionalization for C—N Bond Formation: Synthesis of Pyrazoles and Indazoles.
  • Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
  • Doucet, H., et al. (2013). ChemInform Abstract: Formyl Substituent at C-4 of Pyrazoles: A Temporary Protecting Group for Regioselective Palladium-Catalyzed Direct Arylation at C-5.
  • Dong, G., et al. (2020).
  • Martin, R. (2016).
  • Wang, B., et al. (2013). Copper-catalyzed aerobic C(sp2)-H functionalization for C-N bond formation: synthesis of pyrazoles and indazoles. Semantic Scholar. [Link]
  • Van der Eycken, E. (2018). Modern Strategies for Heterocycle Synthesis. PMC. [Link]
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]
  • Albericio, F., et al. (2018).
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Semantic Scholar. [Link]
  • Reiser, O. (2016). The Modern Face of Synthetic Heterocyclic Chemistry.
  • Kozlowski, M. C., et al. (2013). Aerobic copper-catalyzed organic reactions. PubMed. [Link]
  • Breit, B., et al. (2018). Regio- and enantioselective synthesis of N-substituted pyrazoles by rhodium-catalyzed asymmetric addition to allenes. Semantic Scholar. [Link]
  • Wang, J., et al. (2022). Catalytic asymmetric construction of C-4 alkenyl substituted pyrazolone derivatives bearing multiple stereoelements. RSC Publishing. [Link]
  • Ma, D., et al. (2014). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • Reiser, O. (2016). Modern Strategies for Heterocycle Synthesis.
  • Kozlowski, M. C., et al. (2013). Aerobic Copper-Catalyzed Organic Reactions.
  • Hudlicky, T., et al. (2002).
  • ResearchGate. (2018).
  • O'Brien, P., et al. (2015). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
  • U.S. Patent No. 5,457,239. (1995). Process for formylation of aromatic compounds.
  • Sampedro, D., et al. (2018). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. [Link]
  • Wikipedia. (2023). Duff reaction. [Link]
  • Wang, J., et al. (2020). Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols.
  • Ma, D., et al. (2014). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
  • Nolan, S. P., et al. (2018). Dimetallic Palladium‐NHC Complexes: Synthesis, Characterization, and Catalytic Application for Direct C−H Arylation Reaction of Heteroaromatics with Aryl Chlorides. Scite.ai. [Link]
  • Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
  • Zhu, J., et al. (2021). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]
  • Sridhar, R., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • Heller, S. T., & De-Shazer, H. K. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.

Sources

A Senior Application Scientist's Guide to In Vitro Bioactivity Assays for 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] The compound 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde serves as a particularly valuable and versatile intermediate for synthesizing novel derivatives.[6][7] The presence of the aldehyde group at the C4 position provides a reactive handle for a multitude of chemical transformations, enabling the creation of diverse molecular libraries.

This guide provides an in-depth comparison of key in vitro assays for evaluating the bioactivity of novel derivatives synthesized from this pyrazole carbaldehyde precursor. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring each method serves as a self-validating system for generating robust and reliable data. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently screen and characterize new chemical entities based on this promising scaffold.

Evaluating Anticancer Activity: Cellular Viability and Cytotoxicity

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Pyrazole derivatives have consistently demonstrated potent cytotoxic effects against various human cancer cell lines, often through the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDK2) or signaling receptors like vascular endothelial growth factor receptor (VEGFR-2).[8] Therefore, the initial and most crucial step in evaluating a new series of this compound derivatives is to assess their general cytotoxicity against a panel of cancer cell lines.

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely adopted as a primary screening tool for cytotoxicity. The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Causality of Experimental Choices:

  • Why MTT? It is a high-throughput, cost-effective, and reliable method for an initial screen of a large number of compounds. It provides a quantitative measure of cell viability, which is a good proxy for cytotoxic or cytostatic effects.

  • Cell Line Selection: A panel of cell lines from different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) should be used.[1][8][9] This helps to identify compounds with broad-spectrum activity versus those with selectivity towards a specific cancer type. A non-cancerous cell line (e.g., normal human fibroblasts) should be included to assess general toxicity.[9]

  • Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) is critical for data normalization and validation of the assay's performance.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout p1 1. Culture & Harvest Cancer Cells p2 2. Count Cells & Adjust Density (e.g., 5x10^4 cells/mL) p1->p2 p3 3. Seed 100 µL of Cell Suspension into 96-well Plate p2->p3 p4 4. Incubate for 24h (37°C, 5% CO2) for Cell Adherence p3->p4 t1 5. Prepare Serial Dilutions of Pyrazole Derivatives & Controls p4->t1 t2 6. Add 100 µL of Compound Solutions to Wells t1->t2 t3 7. Incubate for 48-72h (37°C, 5% CO2) t2->t3 a1 8. Add 20 µL of MTT Solution (5 mg/mL) to each well t3->a1 a2 9. Incubate for 4h (Formation of Formazan) a1->a2 a3 10. Aspirate Supernatant, Add 150 µL DMSO to Dissolve Crystals a2->a3 a4 11. Read Absorbance at 570 nm a3->a4

Caption: Workflow for evaluating cytotoxicity using the MTT assay.

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired concentration (typically 1x10⁴ to 5x10⁴ cells/mL) in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the pyrazole derivatives and a reference drug (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions as step 1.

  • MTT Addition: After incubation, add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Compound/DrugCancer Cell LineIC₅₀ (µM)Citation(s)
Pyrazole Derivative 33HCT116 (Colon)< 23.7[8]
Pyrazole Derivative 27MCF-7 (Breast)16.50[8]
Pyrazole-Thiazole Hybrid 17bA549 (Lung)3.46 (µg/mL)[1]
Pyrazole Derivative 50hMCF-7 (Breast)31.87 (µg/mL)[1]
Doxorubicin (Standard) HCT116 (Colon)24.7 - 64.8[8]
Tamoxifen (Standard) MCF-7 (Breast)23.31[8]
Cisplatin (Standard) A549 (Lung)0.95 (µg/mL)[1]

Evaluating Anti-inflammatory Activity: COX Enzyme Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs), including the blockbuster drug Celecoxib, feature a pyrazole core.[2][10] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs with reduced gastrointestinal side effects.

Featured Assay: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm. This provides a direct measure of enzyme inhibition and allows for the determination of selectivity.

Causality of Experimental Choices:

  • Why a direct enzyme assay? It provides direct mechanistic insight. A positive result strongly suggests that the compound's anti-inflammatory effect is mediated through COX inhibition.

  • Why test both isoforms? Assessing activity against both COX-1 and COX-2 is crucial for determining the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2). A high SI is desirable for new anti-inflammatory drug candidates.

  • Commercial Kits: Using a validated commercial kit (e.g., from Cayman Chemical, Abcam) ensures high-quality, purified enzymes and standardized reagents, leading to reproducible and reliable data.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 PLA2 arachidonic Arachidonic Acid pla2->arachidonic liberates cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 pgg2 PGG2 cox1->pgg2 platelet Platelet Aggregation Stomach Lining cox1->platelet cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation stimuli Inflammatory Stimuli (e.g., LPS) stimuli->pla2 activates nsaids Pyrazole Derivatives (e.g., Celecoxib) nsaids->cox2 selectively inhibits

Caption: Role of COX enzymes in the arachidonic acid inflammatory pathway.

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., assay buffer, heme, purified COX-1/COX-2 enzymes, arachidonic acid substrate, colorimetric substrate TMPD).

  • Compound Addition: To a 96-well plate, add 10 µL of various concentrations of the test pyrazole derivatives (dissolved in assay buffer). Include a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.

  • Enzyme Addition: Add 20 µL of either the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Pre-incubation: Gently shake the plate and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution.

  • Colorimetric Detection: Immediately add 20 µL of the colorimetric substrate (TMPD) solution.

  • Data Acquisition: Shake the plate for 5-10 minutes at room temperature and measure the absorbance at 590 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI).

Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Citation(s)
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[11]
Pyrazole-thiazole hybrid-0.03 (COX-2)Dual COX/LOX inhibitor[11]
Celecoxib (Standard) 50.00.28178.57[2]
Indomethacin (Standard) --Non-selective[4]

Evaluating Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. Pyrazole derivatives have shown considerable activity against a range of pathogenic microbes.[12][13][14] The most fundamental assay to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Featured Assay: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a highly reproducible, high-throughput method that has largely replaced the more laborious agar dilution method.

Causality of Experimental Choices:

  • Why Broth Microdilution? It provides a quantitative endpoint (the MIC value), which is essential for comparing the potency of different compounds. The 96-well format allows for efficient testing of multiple compounds against multiple microbial strains simultaneously.

  • Microorganism Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains should be used.[12] Including both standard reference strains (e.g., ATCC strains) and clinical isolates can provide a more comprehensive picture of the activity spectrum.

  • Growth Medium: The choice of broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) is critical and should follow established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to ensure inter-laboratory comparability of results.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout MIC Determination p1 1. Prepare 2-fold Serial Dilutions of Pyrazole Derivatives in Broth (in 96-well plate) p2 2. Culture Microbes & Prepare Inoculum (e.g., 0.5 McFarland) p1->p2 p3 3. Dilute Inoculum to Final Concentration (e.g., 5x10^5 CFU/mL) p2->p3 i1 4. Inoculate each well with Microbial Suspension p3->i1 i2 5. Include Sterility Control & Growth Control Wells i1->i2 i3 6. Incubate for 18-24h (bacteria) or 24-48h (fungi) at 35-37°C i2->i3 r1 7. Visually Inspect for Turbidity (Growth) i3->r1 r2 8. MIC is the Lowest Concentration with No Visible Growth r1->r2 r3 9. (Optional) Add Resazurin for Colorimetric Readout r1->r3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivatives and standard control drugs (e.g., Chloramphenicol, Clotrimazole) in the appropriate sterile broth (e.g., Mueller-Hinton Broth). Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

  • Inoculum Preparation: From a fresh culture (18-24 hours old) of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the adjusted microbial suspension in broth so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a "growth control" well (containing only broth and inoculum) and a "sterility control" well (containing only broth).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). The growth control well should be turbid, and the sterility control well should be clear.

Compound/DrugMicroorganismMIC (µg/mL)Citation(s)
Carbothiohydrazide 21aS. aureus62.5 - 125[12]
Carbothiohydrazide 21aE. coli62.5 - 125[12]
Carbothiohydrazide 21aA. niger2.9 - 7.8[12]
Pyrazole Derivative 3E. coli0.25[10]
Pyrazole Derivative 4S. epidermidis0.25[10]
Chloramphenicol (Standard) S. aureus, E. coli62.5 - 125[12]
Clotrimazole (Standard) A. niger62.5 - 125[12]
Ciprofloxacin (Standard) E. coli, S. epidermidis-[10]

Conclusion

The in vitro assays detailed in this guide—MTT for cytotoxicity, COX inhibition for anti-inflammatory potential, and broth microdilution for antimicrobial activity—represent a robust and efficient primary screening cascade for novel derivatives of this compound. By employing these validated methods, researchers can effectively identify promising lead compounds, gain initial mechanistic insights, and make data-driven decisions for subsequent hit-to-lead optimization. The versatility of the pyrazole scaffold, combined with a systematic and logical evaluation strategy, holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Hassan, A. A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6499. [Link]
  • Aggarwal, N., & Singh, G. (2024).
  • Kumari, S., & Chauhan, P. (2021). Pyrazoles as anticancer agents: Recent advances.
  • Sarasija, P., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(11), 7765-7788. [Link]
  • Mphahane, N., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 44-53. [Link]
  • Suthar, S., & Patel, P. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6). [Link]
  • Al-Ghorbani, M., et al. (2022).
  • Abdel-Aziz, M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(1), 82. [Link]
  • Aly, A. A., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(10), 2354-2364. [Link]
  • Kumar, A., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(1), 153. [Link]
  • Mallesha, L., & Kumar, C. S. A. (2023). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives.
  • Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Link]
  • Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 24(6), 1195-1201. [Link]
  • Ansari, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link]
  • Anusha, & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC), 64(9). [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to a wide array of therapeutic agents, valued for their diverse biological activities. Among these, 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde stands out as a crucial intermediate, providing a versatile chemical handle for the construction of more complex molecular architectures. This guide offers an in-depth comparison of synthetic routes to this key building block, grounded in established chemical principles and supported by detailed experimental protocols. We will benchmark the widely-used Vilsmeier-Haack reaction against other viable synthetic strategies, providing a clear, data-driven framework to inform your selection of the optimal synthetic pathway.

Introduction to the Target Molecule

This compound is a trifunctionalized heterocyclic compound featuring a pyrazole core, an N-ethyl group, a C-5 methyl group, and a C-4 carbaldehyde. This specific arrangement of functional groups makes it a highly valuable precursor in the synthesis of various biologically active molecules, including anti-inflammatory, analgesic, and anti-cancer agents.[1] The aldehyde group, in particular, serves as a versatile reactive site for a multitude of chemical transformations. The selection of an efficient and scalable synthetic route is therefore a critical consideration in any research or development program utilizing this intermediate.

Core Synthetic Methodologies: A Head-to-Head Comparison

The synthesis of this compound can be approached through several distinct pathways. This guide will focus on three primary methods:

  • The Knorr Pyrazole Synthesis followed by Vilsmeier-Haack Formylation: A classic and robust two-step approach.

  • The Duff Reaction: An alternative formylation method.

  • Formylation via a Grignard Reagent: A less common but potentially useful route.

Method 1: Knorr Synthesis and Vilsmeier-Haack Formylation (The Benchmark)

This two-stage process is arguably the most common and reliable route. It begins with the synthesis of the pyrazole core using the Knorr pyrazole synthesis, followed by the introduction of the aldehyde group via the Vilsmeier-Haack reaction.[2][3]

Stage 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] In this case, pentane-2,4-dione (a symmetric β-diketone) is reacted with ethylhydrazine. The use of a symmetric diketone elegantly circumvents the issue of regioisomers that can arise with unsymmetrical starting materials.

Experimental Protocol: Knorr Synthesis of 1-Ethyl-5-methyl-1H-pyrazole

  • Materials:

    • Ethylhydrazine oxalate (or a solution of ethylhydrazine)

    • Pentane-2,4-dione

    • Glacial Acetic Acid

    • Ethanol

    • Sodium Hydroxide solution (if starting from oxalate salt)

    • Water

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • If using ethylhydrazine oxalate, prepare the free base by dissolving the salt in water and carefully adding a sodium hydroxide solution until the pH is basic. Extract the ethylhydrazine into a suitable organic solvent like dichloromethane, dry the organic layer, and carefully remove the solvent. Caution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

    • In a round-bottom flask, dissolve pentane-2,4-dione (1.0 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add ethylhydrazine (1.0-1.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 1-Ethyl-5-methyl-1H-pyrazole.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] Electrophilic substitution occurs predominantly at the C-4 position of the pyrazole ring.

dot

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Pyrazole 1-Ethyl-5-methyl- 1H-pyrazole Intermediate Iminium Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 1-Ethyl-5-methyl-1H-pyrazole -4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-5-methyl-1H-pyrazole

  • Materials:

    • 1-Ethyl-5-methyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Ice

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. A viscous, white precipitate of the Vilsmeier reagent should form.

    • Formylation Reaction: Dissolve 1-Ethyl-5-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

    • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using TLC.

    • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Method 2: The Duff Reaction

The Duff reaction is an alternative formylation method for electron-rich aromatic compounds, using hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or glacial acetic acid.[5] While generally less efficient than the Vilsmeier-Haack reaction, it avoids the use of phosphorus oxychloride.[6]

dot

Duff_Reaction_Workflow Start Start: 1-Ethyl-5-methyl-1H-pyrazole + Hexamine + Acidic Solvent Heating Heat to 100-140 °C (4-12 hours) Start->Heating Hydrolysis Acidic Hydrolysis (HCl) Heating->Hydrolysis Extraction Extraction with Organic Solvent Hydrolysis->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification End End Product: This compound Purification->End

Caption: General workflow for the Duff reaction.

Experimental Protocol: Duff Reaction on 1-Ethyl-5-methyl-1H-pyrazole (Generalized)

  • Materials:

    • 1-Ethyl-5-methyl-1H-pyrazole

    • Hexamine

    • Glacial Acetic Acid (or Glycerol/Boric Acid)

    • Hydrochloric Acid (dilute)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a round-bottom flask, combine 1-Ethyl-5-methyl-1H-pyrazole (1.0 equivalent) and hexamine (1.5 equivalents).

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to 100-140 °C and stir for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and an equal volume of dilute hydrochloric acid to hydrolyze the intermediate. Heat the mixture at reflux for 15-30 minutes.

    • Cool the mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product.

Method 3: Formylation via a Grignard Reagent

This method involves the formation of a Grignard reagent at the C-4 position of the pyrazole ring, followed by quenching with an electrophilic formylating agent like DMF. This approach requires a pre-functionalized pyrazole, typically a 4-bromo or 4-iodo derivative, to facilitate Grignard formation.

Experimental Protocol: Grignard Formylation (Generalized)

  • Materials:

    • 4-Bromo-1-ethyl-5-methyl-1H-pyrazole (requires separate synthesis)

    • Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine (crystal)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Saturated Ammonium Chloride solution

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine.

    • Add a solution of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole (1.0 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining bromide solution and reflux until the magnesium is consumed.

    • Cool the Grignard reagent to 0 °C and slowly add anhydrous DMF (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Performance Benchmarking

ParameterMethod 1: Vilsmeier-HaackMethod 2: Duff ReactionMethod 3: Grignard Formylation
Typical Yield High (often >80%)Low to Moderate (typically <50%)Moderate to High (variable)
Reaction Time 2-6 hours4-12 hours4-8 hours
Temperature 0 °C to 80 °C100-140 °C0 °C to reflux
Reagent Safety POCl₃ is highly corrosive and water-reactive.[3]Hexamine is relatively safe.Magnesium is flammable; Grignard reagents are water-reactive.
Substrate Scope Broad for electron-rich heterocycles.[6]Generally limited to highly activated systems.[5]Requires a pre-halogenated pyrazole.
Scalability Well-established for large-scale synthesis.Less common for large-scale due to lower yields.Can be challenging to scale due to the nature of Grignard reactions.
Key Advantage High efficiency and reliability.Avoids corrosive phosphorus oxychloride.Can be useful if a 4-halopyrazole is readily available.
Key Disadvantage Use of hazardous reagents.Low yields and harsh conditions.Requires an additional synthetic step for the starting material.

Conclusion and Recommendations

For the synthesis of this compound, the Knorr synthesis followed by the Vilsmeier-Haack reaction stands out as the benchmark method due to its high yields, reliability, and well-documented procedures.[3][7] While it involves the use of hazardous reagents requiring careful handling, its efficiency and scalability make it the preferred choice for most research and development applications.

The Duff reaction presents a viable, albeit less efficient, alternative for researchers who wish to avoid phosphorus oxychloride.[8] Its lower yields and more forcing conditions, however, make it less attractive for routine synthesis.[6]

Formylation via a Grignard reagent is a specialized route that becomes practical only if the corresponding 4-halopyrazole is available or easily synthesized. It offers a good alternative to the Vilsmeier-Haack reaction in specific contexts but adds complexity due to the multi-step nature of the overall process.

Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including scale, available resources, and safety considerations. However, for general-purpose synthesis of this compound, the Vilsmeier-Haack approach remains the gold standard.

References

[9] BenchChem (2025). Detailed experimental protocol for Knorr pyrazole synthesis. BenchChem Application Notes. [4] Chem Help Asap (n.d.). Knorr Pyrazole Synthesis. Retrieved from Chem Help Asap. [2] BenchChem (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem Application Notes. [3] BenchChem (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Application Notes. [10] Pour, M. et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [6] BenchChem (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem Application Notes. [8] de Oliveira, C. H. A. et al. (n.d.). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [11] ChemicalBook (n.d.). 1-ethyl-1H-pyrazol-5-ol synthesis. Retrieved from ChemicalBook. [12] Name-Reaction.com (n.d.). Knorr pyrazole synthesis. Retrieved from Name-Reaction.com. [13] BenchChem (2025). Knorr Pyrazole Synthesis of Ethyl 5-methyl-1H. BenchChem Application Notes. [14] J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. Retrieved from J&K Scientific. [5] Wikipedia (n.d.). Duff reaction. Retrieved from Wikipedia. [15] Popov, A. V. et al. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [16] Al-Zaydi, K. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [17] Organic Chemistry Portal (n.d.). Pyrazole synthesis. Retrieved from Organic Chemistry Portal. [7] Royal Society of Chemistry (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. International Journal of ChemTech Research (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [1] Kumar, P. B. R. et al. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [18] El-Sayed, N. N. E. et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [19] Orłowska, K. et al. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [20] ResearchGate (2025). 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid. Retrieved from ResearchGate.

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[2][3]

The Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a powerful analytical tool, distinguished by the direct proportionality between the integral of a signal in an NMR spectrum and the number of atomic nuclei giving rise to that signal.[4][5] This fundamental principle establishes qNMR as a primary ratio method of measurement, capable of providing an absolute purity value traceable to the International System of Units (SI) without the need for a specific reference standard of the analyte.[6][7] This is a significant advantage over chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which typically provide relative purity based on peak area percentages and require a certified reference standard of the analyte for absolute quantification.[7][8]

The purity (Pₐ) of the analyte is calculated using the following equation:

Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • a : Analyte (this compound)

  • std : Internal Standard

Orthogonal Approach: qNMR vs. HPLC

Relying on a single analytical technique for purity determination can be insufficient.[8] An orthogonal approach, employing methods based on different chemical or physical principles, offers a more comprehensive and reliable assessment.[8] While HPLC separates components based on their polarity, qNMR provides a direct measure of concentration based on the number of atomic nuclei.[8] The combination of both techniques provides a robust, cross-validated purity assessment.[8]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Relates the integrated signal area of an analyte to that of a certified reference standard.[7]Physically separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[7]
Quantification Provides an absolute measure of purity traceable to a primary standard.[7]Typically provides relative purity based on peak area percentages. Absolute quantification requires a certified reference standard of the analyte.[7]
Reference Standard Does not require an identical reference standard for the analyte.[5]Requires a specific, well-characterized reference standard for each impurity to determine response factors accurately.[9]
Sample Integrity Non-destructive; the sample can be recovered.[7][10]Generally considered destructive as the sample is eluted from the system.[7]
Throughput Can be lower throughput due to longer acquisition times for high precision.High-throughput screening capabilities.[7]
Impurity Detection May not detect impurities that lack the observed nucleus (e.g., inorganic salts in ¹H qNMR) or are below a certain threshold.[8]High sensitivity for detecting trace impurities.[8]
Method Development Can be relatively straightforward, primarily involving the selection of a suitable solvent and internal standard.Can be more complex, requiring optimization of column, mobile phase, gradient, and detector settings.[7]

Experimental Protocol: qNMR Purity Assessment of this compound

The following protocol outlines a validated approach for determining the purity of this compound using ¹H qNMR.

Causality Behind Experimental Choices
  • Internal Standard Selection : The choice of an internal standard is critical for accurate and reproducible qNMR results.[11][12] An ideal internal standard should be of high purity (≥99%), chemically stable, non-reactive with the analyte, and possess signals that are well-resolved from the analyte's signals.[11] For this compound, Maleic Acid is a suitable choice. It provides a sharp singlet in a relatively clear region of the spectrum and is commercially available as a certified reference material.

  • Solvent Selection : The solvent must completely dissolve both the analyte and the internal standard.[4] Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for a wide range of organic compounds and its favorable chemical shift range.

  • Relaxation Delay (D1) : To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A relaxation delay (D1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard is crucial to avoid saturation effects, which can lead to systematic errors in quantification.[12]

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a microbalance with at least 0.01 mg readability.[13]

    • Accurately weigh approximately 10 mg of the internal standard, Maleic Acid (purity ≥ 99.5%), into the same vial.

    • Add 0.75 mL of DMSO-d₆ to the vial.

    • Vortex the vial until both the sample and the internal standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Acquire ¹H NMR spectra on a spectrometer with a field strength of ≥400 MHz.

    • Key acquisition parameters:

      • Pulse Angle : 30-45° to ensure uniform excitation across the spectrum.

      • Relaxation Delay (D1) : ≥ 30 seconds.

      • Acquisition Time (AQ) : ≥ 3 seconds.

      • Number of Scans (NS) : ≥ 32 to achieve an adequate signal-to-noise ratio (S/N > 250:1 for ¹H).[14]

      • Temperature : Regulated, typically 25-30 °C.

  • Data Processing :

    • Apply a line broadening of 0.1 Hz using an exponential window function.

    • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction using a 5th order polynomial.[13]

    • Integrate the well-resolved aldehyde proton signal of this compound (expected around 9.5-10.0 ppm) and the singlet from Maleic Acid (around 6.3 ppm).

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Comparative Data Summary

The following table presents hypothetical but realistic data comparing the purity assessment of a single batch of this compound using qNMR and HPLC.

Table 1: Purity Assessment by qNMR

ParameterValue
AnalyteThis compound
Internal StandardMaleic Acid
Purity of Internal Standard99.95%
Calculated Purity of Analyte 99.2%
Relative Standard Deviation (RSD, n=3)0.3%

Table 2: Purity Assessment by HPLC (Area %)

CompoundRetention Time (min)Peak Area (%)
Impurity 13.20.25
Impurity 24.50.15
This compound6.199.5
Impurity 37.80.10
Total Purity 99.5%

The discrepancy between the absolute purity from qNMR (99.2%) and the relative purity from HPLC (99.5%) can be attributed to differences in the response factors of the impurities in the HPLC UV detector. qNMR, being insensitive to such variations, provides a more accurate mass-based purity value.

Logical Decision Making in Method Selection

The choice between qNMR and HPLC for purity determination depends on the specific analytical requirements.

Decision_Tree start Purity Assessment Required q1 Absolute Quantification (SI Traceable) Needed? start->q1 q2 High-Throughput Screening Needed? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes q3 Detection of Trace Impurities is Critical? q2->q3 No use_hplc Use HPLC q2->use_hplc Yes q3->use_hplc Yes use_both Use Both (Orthogonal Approach) q3->use_both No / Cross-validation needed

Caption: Decision tree for selecting a purity assessment method.

Conclusion: A Self-Validating System

Quantitative NMR is a robust and accurate method for the purity assessment of organic molecules like this compound.[4][10] Its nature as a primary ratio method provides a distinct advantage in delivering absolute purity values, which is crucial in a regulatory environment. The protocol described herein, when executed with meticulous attention to sample preparation and parameter optimization, constitutes a self-validating system. The inherent quantitative nature of NMR, coupled with the use of a certified internal standard, ensures a high degree of confidence in the results. While HPLC excels in separating complex mixtures and detecting trace impurities, qNMR offers unparalleled accuracy for absolute quantification. For comprehensive and robust purity analysis, an orthogonal approach utilizing both qNMR and HPLC is highly recommended.[8]

References

  • A Guide to Quantit
  • Choosing the Right qNMR Internal Standard for Accur
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). [Link]
  • Determining and reporting purity of organic molecules: why qNMR - PubMed. [Link]
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education - ACS Public
  • Quantitative NMR | Organic Primary Standards Group. [Link]
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantit
  • What is qNMR and why is it important? - Mestrelab Resources. [Link]
  • qHNMR for purity determin
  • Let's try doing quantitative NMR | Applic
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
  • Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchG
  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - Taylor & Francis Online. [Link]
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉 - Semantic Scholar. [Link]
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. [Link]
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Public
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
  • Dan Sorensen – Setting standards: Revision of USP general chapters <761>/<1761>. - panic nmr. [Link]
  • Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals - European Directorate for the Quality of Medicines & HealthCare. [Link]
  • NMR in the European and US Pharmacopoeias - Aschimfarma. [Link]
  • (PDF)
  • EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards - European Directorate for the Quality of Medicines & HealthCare. [Link]

Sources

A Senior Application Scientist's Guide to the Thermal Analysis of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the application of Differential Scanning Calorimetry (DSC) for the thermal characterization of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. In the absence of direct experimental DSC data for this specific compound in publicly accessible literature, this guide establishes a robust comparative framework. By examining the thermal behavior of structurally analogous pyrazole derivatives and aromatic aldehydes, we can infer the expected thermal profile of this compound, highlighting key considerations for its handling, storage, and application in research and development. This guide is intended to equip researchers with the foundational knowledge to conduct and interpret their own DSC analyses, ensuring the safe and effective use of this versatile synthetic intermediate.

Introduction: The Critical Role of Thermal Analysis in a Pharmaceutical Intermediate

This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a substituted pyrazole ring, makes it a valuable building block for developing novel chemical entities with potential biological activities, including anti-inflammatory and analgesic properties.[1][2] As with any chemical compound intended for use in drug development and other sensitive applications, a thorough understanding of its physicochemical properties is paramount.

Thermal analysis, and specifically Differential Scanning Calorimetry (DSC), provides critical insights into the material's stability, purity, and physical state. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal events such as melting point, glass transition, crystallization, and decomposition.[3][4] This data is indispensable for:

  • Purity Assessment: The shape and temperature of the melting peak can indicate the purity of the compound.

  • Polymorph Screening: Identifying different crystalline forms which can have significant impacts on solubility and bioavailability.

  • Stability and Hazard Assessment: Determining the decomposition temperature is crucial for establishing safe handling and storage conditions.

  • Formulation Development: Understanding the thermal properties is essential for designing robust and stable pharmaceutical formulations.

This guide will provide a detailed protocol for performing DSC analysis on this compound and offer a comparative analysis based on available data for related compounds.

Experimental Protocol: A Self-Validating System for DSC Analysis

The following protocol is a standardized procedure for the DSC analysis of organic compounds like this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Instrument and Sample Preparation
  • Instrumentation: A calibrated heat-flux DSC instrument is recommended. Calibration should be performed using certified reference materials (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.[4]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. An analytical balance with a precision of at least 0.01 mg should be used.

    • Hermetically seal the pan to prevent any loss of sample due to volatilization during the analysis. For studies focused on decomposition, a pinhole lid may be used to allow for the escape of gaseous byproducts.

  • Reference: An empty, hermetically sealed aluminum pan of the same type should be used as the reference.

DSC Measurement Parameters
  • Temperature Program:

    • Equilibration: Equilibrate the sample at a temperature well below the expected melting point, for example, at 25 °C.

    • Heating Ramp: Heat the sample at a constant rate of 10 °C/min. This heating rate provides a good balance between resolution and sensitivity.

    • Temperature Range: A typical temperature range for an initial screening would be from 25 °C to 350 °C. This range is likely to encompass the melting and initial decomposition of the compound. Safety data for a similar compound, 1-Methyl-1H-pyrazole-4-carboxaldehyde, indicates a melting point between 29 - 34 °C and a flash point above 230 °C.[5]

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation of the sample.

Data Analysis

The resulting DSC thermogram, a plot of heat flow versus temperature, should be analyzed to determine:

  • Onset Temperature: The temperature at which a thermal event begins. For melting, this is often taken as the extrapolated onset.

  • Peak Temperature: The temperature at which the rate of the thermal event is at its maximum.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is proportional to the energy required to melt the sample.

The workflow for this experimental protocol is illustrated in the diagram below.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load program Set Temperature Program (25-350°C at 10°C/min) load->program run Run Analysis under N2 program->run thermogram Generate Thermogram run->thermogram analyze Analyze Thermal Events (Melting, Decomposition) thermogram->analyze report Report Key Parameters (Onset, Peak T, ΔH) analyze->report Chemical_Structures cluster_pyrazoles Comparative Pyrazole Derivatives topic 1-Ethyl-5-methyl-1H- pyrazole-4-carbaldehyde comp1 1-Methyl-1H-pyrazole- 4-carboxaldehyde topic->comp1 Similar Core, Different N-substituent comp2 Ethyl 5-methyl-1-phenyl-1H- pyrazole-4-carboxylate topic->comp2 Shared Pyrazole Core, Different N and C4 Substituents comp3 Aromatic Aldehyde (General Comparator) topic->comp3 Shared Functional Group

Caption: Structural relationships for comparative analysis.

Conclusion and Future Recommendations

This guide has outlined the critical importance of DSC analysis for the thermal characterization of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. While direct experimental data is lacking, a robust comparative analysis based on structurally related pyrazole derivatives and aldehydes allows for informed predictions of its thermal behavior.

It is anticipated that this compound will exhibit a relatively low melting point and that its thermal stability will be influenced by the aldehyde functional group. Researchers are strongly encouraged to perform the detailed DSC protocol provided in this guide to obtain precise experimental data. This will not only ensure the safe handling and storage of this compound but also provide critical information for its effective use in synthetic and formulation development.

Future work should focus on generating a complete thermal profile of this compound, including thermogravimetric analysis (TGA) to complement the DSC data and provide a comprehensive understanding of its thermal decomposition pathway.

References

  • ResearchGate. (n.d.). DSC data for the aldehyde.
  • Chauhan, S., Paliwal, S., & Chauhan, R. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • El-Sayed, M. A. A., et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC.
  • Rauf, A., et al. (2023).
  • ResearchGate. (n.d.). DSC (a) and DMA (b) thermograms of the aldehyde cross-linked CP-FA, CP-GX and CP-GA CPBs.
  • PubChem. (n.d.). 1-Ethyl-1H-pyrazole-4-carboxaldehyde.
  • ResearchGate. (n.d.). DSC data for the aldehyde.
  • ResearchGate. (n.d.). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity.
  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • IntechOpen. (2024).
  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • YouTube. (2023, May 25). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data.
  • Precisa. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • CAS Common Chemistry. (n.d.). 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester.

Sources

A Comparative Guide to the Cytotoxic Effects of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Pyrazoles in Oncology

The landscape of cancer therapy is one of relentless innovation, driven by the urgent need for more selective and potent therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of research, with the pyrazole nucleus standing out as a "privileged scaffold" in medicinal chemistry.[1][2] Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, are present in a number of FDA-approved drugs and are the subject of intense investigation for their anticancer properties.[3] Their structural versatility allows for modifications that can significantly enhance their biological activity, leading to the development of compounds that target various hallmarks of cancer.[4]

This guide provides a comparative analysis of the cytotoxic effects of various pyrazole-based compounds, drawing upon experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies used to assess cytotoxicity and the mechanisms through which these compounds exert their anticancer effects.

Mechanisms of Cytotoxicity: A Multi-pronged Attack on Cancer Cells

The anticancer activity of pyrazole derivatives is not monolithic; they engage a variety of cellular targets and pathways to induce cancer cell death.[3] This multi-targeting capability is a significant advantage in overcoming the notorious adaptability of cancer cells and the development of drug resistance.

Key mechanisms of action include:

  • Kinase Inhibition: Many pyrazole compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] For instance, pyrazolo[3,4-d]pyrimidines, due to their structural similarity to purines, can act as potent inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Several pyrazole derivatives have been shown to be potent inducers of apoptosis.[6][7] This is often achieved by modulating the expression of key regulatory proteins. For example, some celecoxib analogues induce apoptosis by increasing the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein BCL-2.[6] This shift in the Bax/BCL-2 ratio is a critical event that pushes the cell towards apoptosis.[6] The activation of effector caspases, such as caspase-7, is another hallmark of this process.[6]

  • Cell Cycle Arrest: By interfering with the cell cycle, pyrazole compounds can halt the uncontrolled proliferation of cancer cells.[6] Some derivatives have been observed to cause cell cycle arrest at the G2/M phase, preventing cells from dividing.[6]

  • COX-2 Inhibition and Beyond: The anti-inflammatory drug celecoxib, which features a pyrazole core, is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[7][8] While its anti-cancer effects were initially attributed to this inhibition, it is now understood that celecoxib and its analogues also exert their effects through COX-2 independent pathways.[7][9] These include the inhibition of signaling pathways like the Wnt/β-catenin and Akt pathways.[9] This has spurred the development of non-COX-2 inhibitory celecoxib analogues that retain potent anti-tumor properties without the side effects associated with chronic COX-2 inhibition.[8]

  • Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division. A novel pyrazole compound, PTA-1, has been identified as a potent inhibitor of tubulin polymerization, leading to apoptosis and cell cycle arrest in triple-negative breast cancer cells.[10]

Visualizing a Key Apoptotic Pathway

The following diagram illustrates the intrinsic mitochondrial pathway of apoptosis, a common mechanism activated by several cytotoxic pyrazole compounds.[6]

G cluster_0 Intrinsic Apoptosis Pathway Pyrazoles Pyrazole Compounds p53 p53 Activation Pyrazoles->p53 Induce Bax_BCL2 Increased Bax/BCL-2 Ratio p53->Bax_BCL2 Promote Mito Mitochondrial Outer Membrane Permeabilization Bax_BCL2->Mito Trigger Caspase7 Caspase-7 Activation Mito->Caspase7 Initiate Apoptosis Apoptosis Caspase7->Apoptosis Execute MTT_Workflow start Start plate_cells 1. Plate Cells (e.g., 1x10^4 cells/well in a 96-well plate) start->plate_cells end End incubate_24h 2. Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compounds 3. Add Pyrazole Compounds (Serial dilutions) incubate_24h->add_compounds controls Include Controls: - Untreated Cells - Vehicle (DMSO) Control - Blank (Medium only) add_compounds->controls incubate_treatment 4. Incubate for 24-72h add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4h (Allows formazan formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (e.g., at 570 nm) solubilize->read_absorbance read_absorbance->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol for the MTT Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116) [5]* Cell Culture Medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum) [5]* Pyrazole-based test compounds (dissolved in DMSO) [5]* MTT reagent (5 mg/mL in sterile PBS) [5]* Solubilization Solution (e.g., Dimethyl Sulfoxide - DMSO) [5]* 96-well microtiter plates [5]* CO2 incubator (37°C, 5% CO2) [5]* Microplate reader (spectrophotometer) [5] 2. Cell Seeding:

  • Harvest and count cells.

  • Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. [11]* Incubate the plates for 24 hours to allow for cell attachment. [5] 3. Compound Treatment:

  • Prepare serial dilutions of the pyrazole compounds in culture medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity. [5]* After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Crucially, include control wells:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

    • Blank: Medium only, with no cells, to subtract background absorbance. [5] 4. Incubation:

  • Incubate the plate for the desired treatment duration, typically ranging from 24 to 72 hours. [5] 5. MTT Addition and Formazan Formation:

  • Following the treatment period, carefully remove the medium.

  • Add 20-50 µL of the 5 mg/mL MTT solution to each well. [5][11]* Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals. [5] 6. Solubilization and Measurement:

  • After the MTT incubation, remove the MTT solution.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. [11]* Gently shake the plate for about 15 minutes to ensure complete solubilization. [11]* Measure the absorbance on a microplate reader at a wavelength of approximately 490-570 nm. [5][11] 7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Future Directions and Emerging Trends

The field of pyrazole-based anticancer agents is continually evolving. Current research is focused on:

  • Synthesis of Hybrid Molecules: Creating hybrid compounds that incorporate the pyrazole scaffold with other pharmacologically active moieties to enhance potency and selectivity. [12]* Targeting Tumor-Specific Pathways: Designing novel pyrazole derivatives that are highly selective for cancer cells, minimizing toxicity to normal cells. [13]* Overcoming Drug Resistance: Developing pyrazole compounds that are effective against drug-resistant cancer cell lines.

  • Green Synthesis Techniques: Employing environmentally friendly methods like microwave and ultrasound-assisted synthesis to produce these compounds efficiently and sustainably. [1][3]

Conclusion

Pyrazole-based compounds represent a highly promising and versatile class of molecules in the quest for more effective cancer therapies. Their ability to interact with a multitude of biological targets, induce apoptosis, and halt cell proliferation underscores their therapeutic potential. As demonstrated by the comparative data, subtle structural modifications can lead to significant differences in cytotoxic potency and selectivity. The continued exploration of their structure-activity relationships, coupled with robust in vitro screening using standardized protocols like the MTT assay, will undoubtedly pave the way for the development of next-generation anticancer drugs with improved efficacy and safety profiles.

References
  • Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Derivatives. Benchchem.
  • Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. PubMed.
  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. NIH.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. 2023-06-06.
  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. 2014-05-14.
  • Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values.
  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. 2025-08-06.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. 2025-11-26.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. 2024-07-20.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. 2025-03-20.
  • Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. PMC - NIH. 2021-07-16.
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. NIH.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025-03-20.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.
  • The molecular mechanisms of celecoxib in tumor development. PMC - PubMed Central. 2020-10-02.
  • The percentage of cytotoxicity versus concentration by MTT exclusion on... ResearchGate.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.
  • MTT (Assay protocol). Protocols.io. 2023-02-27.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, step-by-step protocol for the disposal of 1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, grounding our actions in established safety principles and regulatory frameworks. This document is designed to empower you to manage this specific chemical waste stream with confidence, expertise, and a deep-seated commitment to safety.

Section 1: Hazard Assessment and Waste Classification

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, professional judgment dictates that we infer its hazard profile from structurally similar pyrazole and aldehyde compounds. This proactive risk assessment is a standard and necessary practice in ensuring laboratory safety[1].

Based on data from analogous structures, the primary hazards are anticipated to be significant[2][3][4]. The presence of the pyrazole ring and the reactive aldehyde functional group suggests the following classifications under the Globally Harmonized System (GHS).

Potential Hazard Classification Description Rationale & Authoritative Source
Acute Toxicity, Oral Harmful if swallowed.Pyrazole derivatives are frequently classified with oral toxicity warnings[4][5].
Skin Irritation Causes skin irritation.Aldehydes and substituted pyrazoles can be irritating upon dermal contact[3][4].
Serious Eye Damage / Irritation Causes serious eye irritation or damage.This is a common hazard for reactive organic compounds, particularly aldehydes[3][5].
Respiratory Irritation May cause respiratory irritation.Vapors or dust from carbaldehyde compounds can irritate the respiratory tract[4].

Waste Classification Directive:

Given these potential hazards, this compound and any materials contaminated with it must be classified and managed as hazardous chemical waste . According to the Environmental Protection Agency (EPA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[6]. The toxicological profile of this compound warrants its management under these stringent federal and local regulations[7]. Under no circumstances should this chemical be disposed of via sanitary sewer or regular trash [8][9].

Section 2: Personal Protective Equipment (PPE) & Safety Precautions

Handling this compound, whether as a neat reagent or as waste, requires stringent adherence to safety protocols to mitigate exposure risks.

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated solid waste after handling[10][11].

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield. Standard safety glasses are insufficient[2][10].

  • Body Protection: A laboratory coat must be worn and kept fastened. Ensure it is removed before leaving the laboratory area[7].

  • Ventilation: All handling of the compound, including waste consolidation, should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors[9][10].

Section 3: Step-by-Step Disposal Protocol

The following protocol details the segregation, containerization, and labeling of waste streams associated with this compound. Strict segregation is crucial to prevent dangerous chemical reactions and to ensure proper final disposal[12][13].

3.1. Waste Stream Identification & Segregation Immediately segregate waste into the following categories at the point of generation:

  • Unused or Neat Compound: The original reagent in its manufacturer's container. If possible, this is the preferred method for disposal of unused chemical to retain accurate labeling[14].

  • Contaminated Solid Waste: Includes items such as used gloves, weigh boats, paper towels, and silica gel. This waste must be kept separate from liquid waste.

  • Contaminated Liquid Waste: Includes reaction mixtures, solvent rinses, and solutions containing the compound.

    • Crucial Segregation: Do not mix this aldehyde-containing waste with incompatible materials. Aldehydes can react violently with caustics (strong bases), oxidizing agents, and reducing agents[2][15]. Keep halogenated and non-halogenated solvent wastes in separate containers if your institution's waste program requires it[12][14].

3.2. Container Selection & Management The integrity of your waste container is the primary barrier against environmental release.

  • Compatibility: Use containers made of chemically compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition, free of cracks or deterioration[12][16].

  • Secure Closure: The container must have a secure, leak-proof screw-top cap. Parafilm or stoppers are not acceptable for transport or storage[6][16].

  • Fill Level: Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills[12].

  • Container Closure: Keep waste containers closed at all times , except when actively adding waste. This is a critical regulatory requirement and prevents the release of hazardous vapors into the laboratory atmosphere[6][8].

3.3. Hazardous Waste Labeling Proper labeling is a legal requirement and essential for safe handling by all personnel.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added[6].

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" . List all other constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The "Accumulation Start Date" (the date the first waste was added).

Section 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[1][14].

  • Control: The SAA must be under the control of the laboratory personnel generating the waste[1].

  • Volume Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste[17]. It is best practice to maintain minimal quantities by scheduling regular pickups[8].

  • Secondary Containment: All liquid hazardous waste containers must be placed within a secondary containment bin or tray. This tray must be chemically resistant and capable of holding the entire volume of the largest container plus 10%[8][12]. This precaution is a self-validating system to contain any potential leaks or spills.

Caption: Disposal workflow for this compound.

Section 5: Spill Management and Emergency First Aid

Accidents can happen, and preparedness is key to mitigating their impact.

  • Spill Response: In the event of a small spill within a chemical fume hood, contain it with an inert absorbent material (e.g., vermiculite or sand). Carefully collect the absorbent material and spilled chemical using non-sparking tools and place it into a sealed, properly labeled hazardous waste container[10][17]. For larger spills, evacuate the area and contact your institution's emergency response team immediately.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[10].

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][10].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[2][10].

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].

Section 6: Final Disposal and Waste Minimization

The final step in the disposal process is the transfer of waste to your institution's Environmental Health & Safety (EHS) department or their designated hazardous waste contractor[6][10]. Initiate a waste pickup request through your facility’s established system.

Proactively practicing waste minimization is not only environmentally responsible but also cost-effective. Strategies include ordering only the necessary quantities of chemicals, maintaining a current chemical inventory to avoid duplicate orders, and wherever possible, using less hazardous compounds[6][18].

By adhering to this comprehensive guide, you are upholding the highest standards of laboratory safety, ensuring regulatory compliance, and contributing to the protection of our shared environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Laboratories.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • 1-ethyl-5-methyl-1H-pyrazole - Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Treatment by Aldehyde Deactivation.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. Fisher Scientific.
  • Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer.
  • SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone.
  • SAFETY D
  • Aldehydes Waste Comp
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency.
  • 1H-pyrazole-4-carbaldehyde.
  • A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxyl

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.